MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H40N6O10 |
|---|---|
分子量 |
656.7 g/mol |
IUPAC名 |
(2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29-/m0/s1 |
InChIキー |
SHKYFEZQVRQXHQ-ZTOMLWHTSA-N |
異性体SMILES |
C1CC1[C@@H](C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
正規SMILES |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the MC-GGFG Cyclopropane Linker: Mechanism and Application in Antibody-Drug Conjugates
Introduction: Engineering Precision in Cytotoxic Delivery
In the landscape of targeted cancer therapeutics, Antibody-Drug Conjugates (ADCs) represent a pinnacle of precision engineering.[1] These tripartite molecules, comprising a target-specific monoclonal antibody, a highly potent cytotoxic payload, and a chemical linker, are designed to deliver chemotherapy directly to cancer cells, thereby minimizing systemic toxicity.[2][3] The linker is arguably the most critical design component, dictating the stability of the ADC in circulation and the efficiency of payload release within the target cell.[3][4]
This guide focuses on a sophisticated, cleavable linker system: the MC-GGFG cyclopropane linker . This system is integral to the design of advanced ADCs, including next-generation compounds that build on the principles of clinically successful ADCs like Trastuzumab Deruxtecan (Enhertu®).[2][5][6] We will dissect its core mechanism of action, explore the rationale behind its design, and provide the experimental frameworks necessary for its validation. The MC-GGFG portion refers to the Maleimidocaproyl (MC) spacer for antibody conjugation and the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, which serves as the enzymatic cleavage site.[7][8] The addition of a cyclopropane moiety to the self-immolative spacer is a key innovation designed to modulate the drug release kinetics.[9][]
Part 1: The Core Mechanism – A Symphony of Targeted Release
The MC-GGFG cyclopropane linker's mechanism is an elegant, two-stage process engineered to ensure the ADC remains inert in the bloodstream and unleashes its cytotoxic payload only within the lysosomal compartment of a cancer cell.[3]
The Enzymatic Trigger: Cathepsin-Mediated Peptide Cleavage
The journey begins when the ADC binds to its target antigen on the cancer cell surface and is internalized through endocytosis.[5] The resulting endosome traffics through the cell and fuses with a lysosome. The lysosome's internal environment, characterized by a low pH and a high concentration of specific proteases, is the key that unlocks the payload.[1]
The GGFG tetrapeptide sequence is specifically designed as a substrate for lysosomal cysteine proteases, primarily Cathepsin B and Cathepsin L, which are frequently overexpressed in tumor cells.[3][8][11] These enzymes recognize and hydrolyze the peptide backbone.[3] While cleavage can occur at different positions, the primary cleavage event for GGFG linkers typically occurs between the Phenylalanine (Phe) and the terminal Glycine (Gly) residue.[3][11][12] This enzymatic action is the specific, rate-limiting first step in the drug release cascade.[3]
The choice of the GGFG sequence is a deliberate feat of bioengineering. Unlike other peptide linkers, such as valine-citrulline (Val-Cit), which can be susceptible to premature cleavage by enzymes like human neutrophil elastase in the plasma, the GGFG sequence generally offers superior plasma stability, ensuring the ADC arrives at its destination intact.[12][13][14]
Caption: ADC internalization, lysosomal trafficking, and payload release.
The Self-Immolative Cascade: Role of the Cyclopropane Spacer
Upon enzymatic cleavage of the GGFG peptide, the newly exposed terminal amine group initiates the second stage of the release. This is where the self-immolative spacer comes into play. In many common linkers, this spacer is a p-aminobenzyl carbamate (PABC).[15][16] The exposed amine triggers a spontaneous, intramolecular 1,6-elimination reaction.[15][17] This electronic cascade is a rapid, irreversible process that results in the release of the free drug, along with benign byproducts like carbon dioxide.[3][17]
The incorporation of a cyclopropane ring into this spacer system is a sophisticated modification.[9][][18] The cyclopropane moiety, with its inherent ring strain and unique electronic properties, influences the rate of this self-immolation process. By modifying the electronic density of the spacer, the cyclopropane group can fine-tune the kinetics of the 1,6-elimination, potentially enhancing the speed and efficiency of the payload release once the enzymatic trigger has been pulled. This ensures that once the ADC is in the correct subcellular location, the potent payload is liberated without delay.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
structure and function of GGFG peptide in ADCs
An In-Depth Technical Guide to the Gly-Gly-Phe-Gly (GGFG) Peptide Linker in Antibody-Drug Conjugates
Executive Summary
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has become a cornerstone in the design of modern, cleavable linkers for antibody-drug conjugates (ADCs). Its remarkable balance of high plasma stability and selective cleavage by lysosomal proteases has been pivotal in the clinical success of leading ADCs. This guide provides a comprehensive technical examination of the GGFG linker's structure, its precise mechanism of action, its critical role in enabling the bystander effect, and its overall contribution to the therapeutic index of ADCs. We will delve into the causality behind its design, provide field-proven experimental protocols for its evaluation, and present a comparative perspective against other linker technologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this critical ADC component.
Introduction: The Linker as the Linchpin of ADC Design
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic exposure.[1][2] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting, a cytotoxic payload for cell killing, and a chemical linker that connects them.[] The linker is arguably the most critical design element, as it must maintain a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet it must efficiently release its payload upon reaching the target cell.[][4]
Linkers are broadly categorized as non-cleavable or cleavable.[5] Non-cleavable linkers release their payload only after the complete degradation of the antibody backbone within the lysosome.[5] Cleavable linkers, the focus of this guide, are engineered to break apart in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or, in the case of GGFG, the presence of specific enzymes.[5][6] The GGFG linker is a premier example of a protease-cleavable linker, integral to the success of ADCs like trastuzumab deruxtecan (Enhertu).[][8]
The GGFG Tetrapeptide: A Detailed Structural Analysis
The GGFG linker's efficacy is rooted in its specific amino acid sequence: Glycine-Glycine-Phenylalanine-Glycine. This sequence was not chosen arbitrarily; it is optimized for recognition and cleavage by specific lysosomal proteases.[9]
-
Structure: The tetrapeptide is typically connected to the antibody via a spacer, such as maleimidocaproyl (MC), which forms a stable thioether bond with a cysteine residue on the antibody.[6] On the other end, the terminal glycine is attached to a self-immolative moiety, commonly a para-aminobenzyl carbamate (PABC) group, which in turn is connected to the cytotoxic payload.[10][11]
-
Causality of Design: The choice of Phenylalanine (Phe) at the P2 position (using Schechter and Berger nomenclature) is critical. The bulky, hydrophobic side chain of phenylalanine fits favorably into the S2 subsite of cysteine proteases like cathepsin B and L, making the adjacent peptide bond (Phe-Gly) the primary target for enzymatic hydrolysis.[9] The flanking glycine residues provide flexibility and ensure proper presentation of the cleavage site to the enzyme.
Below is a diagram illustrating the fundamental structure of a typical GGFG-linked ADC.
Caption: General structure of a GGFG-linked ADC.
Mechanism of Action: From Systemic Stability to Intracellular Cleavage
The function of the GGFG linker is a multi-stage process that ensures the payload is delivered to the correct location before being activated.[12]
-
Systemic Circulation & Stability: Upon administration, the ADC circulates in the bloodstream. The GGFG peptide is designed to be highly stable in plasma, preventing premature cleavage by circulating proteases.[5][10] This stability is paramount for minimizing off-target toxicity and ensuring a sufficient concentration of the ADC reaches the tumor site.[8] Studies have shown minimal drug release (1-2%) from GGFG-linked ADCs in plasma over extended periods (e.g., 21 days).[8]
-
Tumor Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[13] Following binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked into the endosomal-lysosomal pathway.[10][14]
-
Lysosomal Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.0), resident proteases, which are often overexpressed in tumor cells, become active.[5] The GGFG sequence is an excellent substrate for lysosomal cysteine proteases, primarily Cathepsin L and, to a lesser extent, Cathepsin B.[9][12] Cathepsin L, in particular, has been shown to be highly efficient, capable of mediating nearly complete payload release within 72 hours.[9][12] The enzyme hydrolyzes the peptide bond between the Phenylalanine and the terminal Glycine residue.[10]
-
Payload Release: The enzymatic cleavage of the Phe-Gly bond is the trigger for drug release. This cleavage unmasks an amino group on the terminal glycine, which is attached to the self-immolative PABC spacer. This initiates a rapid, spontaneous 1,6-elimination reaction (a form of electronic cascade) within the PABC unit, liberating the active cytotoxic payload into the cytoplasm of the cancer cell.[10]
The following diagram visualizes this intracellular payload release pathway.
Caption: Mechanism of GGFG linker cleavage and payload release.
Impact on ADC Therapeutic Index
The properties of the GGFG linker directly influence the two key components of an ADC's therapeutic index: efficacy and safety.
Contribution to Efficacy: The Bystander Effect
A significant advantage of protease-cleavable linkers like GGFG, when paired with membrane-permeable payloads (e.g., deruxtecan), is their ability to induce a "bystander effect".[][15] After the payload is released in the target antigen-positive cell, its chemical properties may allow it to diffuse across the cell membrane and kill adjacent tumor cells, even if they do not express the target antigen.[15][16] This is critically important for treating heterogeneous tumors where antigen expression can be varied, thereby extending the therapeutic reach beyond the directly targeted cells.[15][17]
Contribution to Safety: Plasma Stability
As previously discussed, the high stability of the GGFG linker in the bloodstream is a major contributor to the safety profile of the ADC.[5][8] Preventing premature payload release minimizes damage to healthy tissues and reduces the incidence of systemic toxicities, such as neutropenia and thrombocytopenia, which can be dose-limiting adverse effects for some ADCs.[8][18]
Table 1: Comparative Properties of GGFG vs. Other Common Peptide Linkers
| Linker Sequence | Primary Cleavage Enzyme(s) | Plasma Stability | Bystander Potential (Payload Dependent) | Representative ADC |
| GGFG | Cathepsin L, Cathepsin B | High[8] | High[15] | Trastuzumab deruxtecan[] |
| Val-Cit (vc) | Cathepsin B | Moderate-High[5] | High | Brentuximab vedotin[] |
| Val-Ala (va) | Cathepsin B | Moderate | Moderate | Tisotumab vedotin |
Note: Stability and bystander potential can be influenced by the payload and overall ADC construct.
Experimental Protocols for Evaluation
Validating the performance of a GGFG-linked ADC requires a suite of robust in vitro assays. As a Senior Application Scientist, I emphasize that rigorous, well-controlled experiments are non-negotiable for advancing an ADC candidate.
Protocol: In Vitro Enzymatic Cleavage Assay
Objective: To quantify the rate and extent of payload release from the ADC in the presence of the target protease.
Materials:
-
ADC with GGFG linker
-
Purified human Cathepsin B and Cathepsin L (recombinant)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5. (The DTT is essential to maintain the reduced, active state of the cysteine protease's active site).
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled version of the payload).
-
LC-MS/MS system.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the ADC (e.g., 1 mg/mL) in an appropriate buffer. Reconstitute purified cathepsins in the assay buffer to a working concentration (e.g., 10 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer. Pre-warm the mixture to 37°C.
-
Initiation: Start the reaction by adding the pre-warmed cathepsin solution to the ADC mixture. The final ADC concentration should be in the low micromolar range (e.g., 5-10 µM).
-
Time Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a 3-4 fold excess of cold quenching solution. This precipitates the protein (antibody and enzyme) and stops the reaction.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the released payload against a standard curve.[12]
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Protocol: Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma to predict its in vivo behavior.[10]
Materials:
-
ADC with GGFG linker
-
Freshly prepared plasma (human, mouse, rat, cynomolgus monkey)
-
Incubator at 37°C
-
Immuno-affinity capture reagents (e.g., protein A/G beads or anti-human IgG antibody-coated beads)
-
LC-MS system for intact mass analysis or hydrophobic interaction chromatography (HIC) system.
Methodology:
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.
-
Time Course Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
ADC Isolation: Use immuno-affinity capture to isolate the ADC from the complex plasma matrix. Wash the beads to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the captured ADC. Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates premature drug release.
-
Data Analysis: Plot the average DAR versus time to determine the half-life of the linker in plasma.
The workflow for these critical assays is outlined below.
Caption: Key in vitro experimental workflows for GGFG-ADC evaluation.
Conclusion and Future Perspectives
The GGFG tetrapeptide linker has proven to be a robust and highly effective component in the design of successful ADCs.[10] Its high stability in circulation combined with its selective and efficient cleavage by lysosomal proteases provides a wide therapeutic window, enhancing both safety and efficacy.[8][12] The ability to facilitate a potent bystander effect further solidifies its importance in treating solid tumors.[15]
The experimental protocols outlined in this guide provide a standardized framework for the comprehensive evaluation of novel ADCs employing this critical technology. As the field of targeted therapeutics continues to advance, our understanding of the tumor microenvironment will deepen, leading to further optimization of peptide linkers. Future innovations may include novel peptide sequences with even greater specificity for tumor-associated proteases or multi-stage cleavable linkers that respond to more than one trigger, continuing the drive toward safer and more effective cancer therapies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. One moment, please... [hoeford.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. researchgate.net [researchgate.net]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Cyclopropane Moiety: A Linchpin in Engineering Next-Generation ADC Linker Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The therapeutic window of an antibody-drug conjugate (ADC) is critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation leads to off-target toxicities and diminished efficacy, a challenge that has driven the evolution of linker chemistry. Among the innovative strategies to emerge, the incorporation of a cyclopropane moiety into the linker backbone has garnered significant interest. This guide provides a comprehensive technical overview of the multifaceted role of the cyclopropane group in enhancing ADC linker stability. We will delve into the mechanistic underpinnings of this stabilization, explore its impact on pharmacokinetics and therapeutic index, and provide practical guidance on the design, synthesis, and evaluation of cyclopropane-containing linkers.
Introduction: The Linker's Dilemma - A Balancing Act Between Stability and Payload Release
The fundamental role of a linker in an ADC is to ensure that the potent cytotoxic payload remains securely attached to the antibody as it navigates the circulatory system to reach its target tumor cells.[1][2] Upon internalization into the target cell, the linker must then efficiently release the payload to exert its therapeutic effect.[3] This dual requirement for robust stability in circulation and timely cleavage at the target site presents a significant chemical challenge.[4]
First and second-generation ADCs were often hampered by linkers with insufficient stability, leading to premature drug release and unacceptable off-target toxicities.[4] This has spurred the development of more sophisticated linker technologies, with a focus on enhancing stability without compromising the efficiency of payload delivery. The introduction of the cyclopropane moiety represents a subtle yet powerful approach to addressing this "linker's dilemma."
The Cyclopropane Moiety: More Than Just a Three-Membered Ring
The unique chemical and physical properties of the cyclopropane ring make it a valuable tool for fine-tuning the characteristics of an ADC linker. Its influence extends beyond simple steric hindrance to encompass electronic effects and conformational rigidity, all of which contribute to a more stable and predictable linker system.
Mechanistic Insights into Cyclopropane-Mediated Stabilization
The stabilizing effect of a cyclopropane moiety within an ADC linker can be attributed to a combination of steric and electronic factors.
-
Steric Hindrance: The compact, rigid structure of the cyclopropane ring can sterically shield adjacent cleavable bonds, such as amide or disulfide bonds, from enzymatic or chemical degradation in the plasma.[5] This steric bulk can hinder the approach of proteases or other nucleophiles that would otherwise lead to premature linker cleavage.[6] This principle is supported by studies on peptide linkers where modifications near the cleavage site have been shown to significantly enhance serum stability.[7][8]
-
Conformational Rigidity: Cyclopropane acts as a conformationally restricted tether, limiting the flexibility of the linker.[9] This rigidity can pre-organize the linker into a conformation that is less favorable for recognition and cleavage by plasma-resident enzymes. By reducing the number of accessible conformations, the cyclopropane moiety can decrease the probability of the linker adopting a geometry required for enzymatic hydrolysis.
-
Electronic Effects: The cyclopropane ring possesses unique electronic properties stemming from its strained C-C bonds, which have a higher p-character than typical alkane bonds.[10] This can influence the electronic environment of neighboring functional groups. For instance, the electron-withdrawing nature of a cyclopropane ring can affect the reactivity of an adjacent amide bond, potentially rendering it less susceptible to hydrolysis. While direct studies on the electronic influence of cyclopropane on amide bond stability within ADC linkers are not extensively published, the fundamental principles of organic chemistry suggest a tangible impact.[11]
-
Modulation of Hydrophobicity: The incorporation of a cyclopropane group can also modulate the overall hydrophobicity of the linker-payload complex. While the cyclopropane itself is a hydrocarbon and thus hydrophobic, its rigid structure can influence how the linker interacts with the aqueous environment and plasma proteins, potentially reducing non-specific uptake and clearance.[12]
A critical consideration, however, is that excessive stabilization can be detrimental. A case study comparing cyclobutyl and cyclopropyl hindered disulfide linkers revealed that while both offered excellent stability in circulation, the cyclopropyl analog was ineffective at releasing the payload, whereas the cyclobutyl version was efficacious. This highlights that the steric and electronic effects of the cyclopropane moiety must be carefully balanced to ensure not only stability but also efficient payload release at the target site.
Designing Cyclopropane-Containing Linkers: Key Considerations
The successful implementation of a cyclopropane moiety in an ADC linker requires careful consideration of its placement and the overall linker architecture.
-
Proximity to the Cleavage Site: The stabilizing effect is most pronounced when the cyclopropane ring is positioned in close proximity to the cleavable bond. The distance and relative orientation will dictate the degree of steric hindrance and electronic influence.
-
Stereochemistry: The stereochemistry of the cyclopropane ring (cis vs. trans) and its substituents can have a profound impact on the linker's three-dimensional structure and, consequently, its stability and cleavage kinetics.
-
Linker Composition: The cyclopropane moiety should be integrated into a well-designed linker scaffold, which may include peptide sequences (e.g., Val-Cit), self-immolative spacers, and hydrophilic components like PEG to optimize solubility and pharmacokinetic properties.[4]
Experimental Validation of Linker Stability
A rigorous assessment of linker stability is paramount in the development of ADCs with cyclopropane-containing linkers. A multi-pronged approach combining in vitro and in vivo assays is essential.
In Vitro Stability Assessment
Protocol: Plasma Stability Assay
-
Preparation of ADC: Synthesize the ADC with the cyclopropane-containing linker.
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) from a reputable commercial source at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant for the presence of the released payload using LC-MS/MS. Quantify the amount of released payload against a standard curve.
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.
Table 1: Representative In Vitro Plasma Stability Data of Different Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Reference |
| Hydrazone | pH-sensitive | ~2 days (human plasma) | [4] |
| Val-Cit-PABC | Enzymatic (Cathepsin B) | >7 days (human plasma) | [4] |
| Disulfide (hindered) | Reductive | Variable, dependent on hindrance | [4] |
| Cyclopropane-modified (hypothetical) | Enzymatic/Chemical | Expected to be >7 days | N/A |
In Vivo Pharmacokinetic Studies
In vivo studies in relevant animal models (e.g., mice, rats) are crucial to understand the real-world stability and clearance of the ADC.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Utilize healthy mice (e.g., BALB/c) of a specific age and weight.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis:
-
Total Antibody: Quantify the concentration of the antibody component (regardless of payload attachment) using an ELISA.
-
Intact ADC: Quantify the concentration of the ADC with the payload still attached using a validated method such as affinity-capture LC-MS.
-
Released Payload: Quantify the concentration of the free payload in plasma using LC-MS/MS.
-
-
Pharmacokinetic Modeling: Analyze the concentration-time data to determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Synthesis of Cyclopropane-Containing Linkers
The synthesis of cyclopropane-containing linkers for ADCs requires a multi-step process involving the formation of the cyclopropane ring, incorporation of other linker components, and finally, conjugation to the payload and antibody.
Workflow for Synthesis and Conjugation
Caption: General workflow for the synthesis of a cyclopropane-containing ADC.
A detailed synthetic protocol would be highly specific to the target linker structure. However, a general approach often involves the cyclopropanation of an appropriately functionalized alkene, followed by standard peptide coupling and bioconjugation chemistries.
Future Perspectives and Conclusion
The incorporation of cyclopropane moieties into ADC linkers represents a sophisticated strategy for enhancing their stability and, consequently, improving the therapeutic index of ADCs. The ability of the cyclopropane ring to impart steric hindrance, conformational rigidity, and electronic modulation provides a powerful toolkit for fine-tuning linker properties.
Future research in this area will likely focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position, stereochemistry, and substitution pattern of the cyclopropane ring affect linker stability and cleavage kinetics.
-
Computational Modeling: The use of in silico methods to predict the conformational preferences of cyclopropane-containing linkers and their interactions with enzymes, which can guide rational linker design.[13]
-
Novel Cyclopropane Analogs: The exploration of more complex or functionalized cyclopropane derivatives to further optimize linker performance.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Construction of Antibody–Drug Conjugates Using Surface Lysines as the Antibody Conjugation Site and a Non-cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH physicochemical properties
An In-Depth Technical Guide to the MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH Linker System for Advanced Drug Conjugates
Abstract
The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). The efficacy and safety of these modalities are critically dependent on the sophisticated linker-payload systems that connect a targeting moiety to a potent cytotoxic agent. This guide provides a comprehensive technical overview of the this compound molecule, a state-of-the-art linker system designed for the targeted delivery of therapeutic payloads. We will dissect its molecular architecture, physicochemical properties, and mechanism of action, and provide detailed, field-proven protocols for its conjugation, characterization, and functional evaluation. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the next generation of targeted therapies.
Introduction: The Central Role of Linker Technology
The fundamental principle of an ADC or PDC is to achieve a high therapeutic index by delivering a potent cytotoxic drug specifically to diseased cells, thereby minimizing systemic toxicity. This is accomplished by leveraging the specificity of a monoclonal antibody or a targeting peptide. The linker, a chemical bridge between the antibody and the payload, is arguably the most critical component, dictating the conjugate's stability in circulation, its drug-release mechanism, and ultimately, its overall success.[][2]
The molecule this compound represents a sophisticated, multi-component linker system engineered for enzyme-cleavable payload release. Its design incorporates several key features to ensure stability, specificity, and efficient drug delivery.
Molecular Architecture and Physicochemical Properties
The linker's structure is a product of rational design, where each component serves a distinct and vital function. The systematic IUPAC name for this molecule is (2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid.[3]
Component Analysis
-
Maleimidocaproyl (MC) Group: This unit serves as the conjugation handle. The maleimide moiety reacts specifically and efficiently with thiol (-SH) groups, such as those on cysteine residues of an antibody, to form a stable thioether bond.[4] This reaction is highly selective at physiological pH (6.5-7.5), making it ideal for bioconjugation.[4] The caproyl (hexanoyl) chain acts as a spacer, potentially reducing steric hindrance between the antibody and the rest of the linker-payload complex.
-
GGFG Peptide Spacer: The tetrapeptide sequence Glycine-Glycine-Phenylalanine-Glycine is a well-established substrate for lysosomal proteases, most notably Cathepsin B. These enzymes are often upregulated in the tumor microenvironment and are highly active within the lysosome following ADC internalization.[5] This ensures that the linker remains stable in systemic circulation but is rapidly cleaved once inside the target cancer cell, initiating the drug release cascade.[5]
-
Self-Immolative Spacer (-NH-CH2-O-CH2-): This aminomethoxy unit is a critical self-immolative linker.[5][6] Once Cathepsin B cleaves the amide bond at the C-terminus of the GGFG peptide, this spacer undergoes a rapid, spontaneous electronic cascade—a 1,6-elimination reaction—that results in its fragmentation.[6] This process is essential as it releases the attached payload in its original, unmodified, and fully active form.[6]
-
(s-cyclopropane)-COOH Moiety: This terminal unit, featuring a stereospecific cyclopropane ring and a carboxylic acid, is the attachment point for the cytotoxic payload. The carboxylic acid can be activated to form an ester bond with a hydroxyl group on a drug, such as the 20-hydroxyl group of Camptothecin.[7][8][9][][11] The cyclopropane ring introduces conformational rigidity and metabolic stability to the linker structure.[12]
Physicochemical Data Summary
The overall properties of the linker are a composite of its individual components. The peptide backbone imparts a degree of hydrophilicity, while the MC group is more hydrophobic. This balance is crucial for preventing aggregation, a common issue with highly hydrophobic linker-payloads that can negatively impact pharmacokinetics and safety.[2][13]
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀N₆O₁₀ | [6][7][8][12] |
| Molecular Weight | 656.68 g/mol | [3][7][8][12] |
| Appearance | White to light yellow solid | [7][8] |
| Purity (Typical) | >97% | [7][14] |
| Storage Conditions | 4°C (short-term); -20°C (long-term, sealed, away from moisture) | [7][8][14] |
Mechanism of Action: A Controlled Release Cascade
The entire linker system is designed as a prodrug activation strategy. When conjugated to a payload (e.g., Camptothecin) and an antibody, the resulting ADC follows a precise sequence of events to deliver its cytotoxic effect.
dot digraph "ADC_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Intracellular activation workflow of an ADC utilizing the MC-GGFG linker.
This targeted release mechanism is fundamental to the ADC's therapeutic window. The stability of the maleimide and peptide bonds in circulation prevents premature drug release and associated off-target toxicity, while the highly efficient enzymatic cleavage inside the target cell ensures potent cell-killing activity.
When used with a payload like Camptothecin , the released drug acts as a Topoisomerase I inhibitor . It stabilizes the covalent complex between the enzyme and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication.[15][16] The accumulation of these breaks leads to double-strand DNA damage and ultimately triggers apoptosis (programmed cell death).[][15]
Technical Protocols and Methodologies
The successful application of this linker system requires robust and reproducible experimental protocols. The following sections detail the synthesis of a drug-linker conjugate, its conjugation to an antibody, and subsequent characterization and evaluation.
Synthesis of a Drug-Linker Conjugate (Payload Attachment)
This protocol describes the esterification of the linker's terminal carboxylic acid to the 20-hydroxyl group of Camptothecin (CPT).
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for conjugating the linker to a hydroxyl-containing payload.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the linker (1.0 eq) in anhydrous Dimethylformamide (DMF). In a separate vial, prepare a solution of the coupling agents, such as HATU (1.2 eq) and HOBt (1.2 eq), in DMF. Prepare a solution of Camptothecin (1.1 eq) in anhydrous DMF.
-
Activation: Add the coupling agent solution to the linker solution. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir under a nitrogen atmosphere for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add the Camptothecin solution to the activated linker mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Collect and lyophilize the pure fractions. Confirm the identity and purity of the final drug-linker conjugate by high-resolution mass spectrometry (HRMS) and NMR.
Antibody-Drug Conjugation (ADC Synthesis)
This protocol details the site-specific conjugation of the maleimide-containing drug-linker to a monoclonal antibody (mAb) with available cysteine residues.
Step-by-Step Protocol:
-
Antibody Reduction (if necessary): For antibodies with interchain disulfide bonds, a partial reduction is needed. Dissolve the mAb (e.g., 5-10 mg/mL) in a reaction buffer (e.g., PBS, pH 7.2 with EDTA). Add a 2-3 molar excess of a reducing agent like TCEP per disulfide bond to be reduced. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer using a desalting column or diafiltration.
-
Drug-Linker Preparation: Dissolve the purified drug-linker conjugate in a co-solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution. The optimal ratio should be determined empirically. Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine (NAC) relative to the drug-linker to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker, NAC, and solvent. Exchange the buffer to the final formulation buffer (e.g., PBS or histidine buffer).
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. UV-Vis spectroscopy provides a rapid and convenient method for determining the average DAR.[12][17][18]
dot digraph "DAR_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for determining average DAR using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Determine Extinction Coefficients (ε): Accurately determine the molar extinction coefficients for the naked antibody and the free drug-linker at two wavelengths: 280 nm (protein absorbance) and the λmax of the drug (e.g., ~370 nm for Camptothecin).
-
Measure ADC Absorbance: Prepare a solution of the purified ADC in a suitable buffer. Measure the absorbance (A) of the ADC solution at 280 nm and the drug's λmax.
-
Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).[12]
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate DAR: The average DAR is the molar ratio of the drug to the antibody.
-
DAR = C_Drug / C_Ab
-
Note: For more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.[12]
Functional Evaluation: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potency of an ADC on cancer cell lines.[8][19]
Step-by-Step Protocol:
-
Cell Seeding: Plate target antigen-positive cells (e.g., HER2-positive SK-BR-3 for a Trastuzumab ADC) and antigen-negative control cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19] Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound linker system embodies the principles of modern ADC design: high circulatory stability, tumor-specific enzymatic activation, and efficient release of an unmodified payload. Its modular architecture allows for conjugation to a wide variety of payloads containing hydroxyl groups, making it a versatile tool for drug development. As the field of targeted therapies continues to evolve, the rational design of such linker systems will remain paramount in creating safer and more effective treatments for cancer and other diseases. Future innovations may focus on novel cleavage triggers, alternative self-immolative motifs, and linkers that can further enhance the physicochemical properties of ADCs, pushing the boundaries of precision medicine.
References
- 2. ffhdj.com [ffhdj.com]
- 3. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation of camptothecins to poly-(L-glutamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the 20-hydroxyl group in camptothecin binding by the topoisomerase I-DNA binary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csbio.com [csbio.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Foreword: The Architectural Precision of Modern ADC Linkers
An In-depth Technical Guide to the Synthesis Pathway for MC-GGFG Based Linkers
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The success of this synergy, however, is critically dependent on the linker—the molecular bridge that connects antibody to payload. An ideal linker must be a master of dualities: exceptionally stable in systemic circulation to prevent premature drug release and exquisitely sensitive to the unique microenvironment of a tumor cell to ensure timely payload deployment.
The Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker has emerged as a gold standard in the field of cleavable linkers, underpinning highly successful ADCs.[1] Its design is a testament to rational chemical biology. The MC group provides a stable, thiol-reactive handle for antibody conjugation, while the GGFG tetrapeptide sequence is engineered for selective cleavage by lysosomal proteases, like cathepsins, which are often overexpressed in tumor cells.[2][3][4]
This guide provides an in-depth, field-proven perspective on the complete synthesis pathway of the MC-GGFG linker. We will dissect each stage of the synthesis, from the creation of the constituent parts to their final assembly, explaining not just the "how" but the critical "why" behind each methodological choice. The protocols described herein are designed as self-validating systems, incorporating essential purification and characterization checkpoints to ensure the integrity of the final product.
Part 1: Synthesis of the Thiol-Reactive Anchor: 6-Maleimidocaproic Acid (MC)
The journey begins with the synthesis of the maleimidocaproyl (MC) moiety. The maleimide is a classic Michael acceptor, exhibiting high reactivity and specificity towards thiol groups, such as those from reduced cysteine residues on an antibody.[5][6] The six-carbon caproic acid chain acts as a spacer, mitigating potential steric hindrance between the antibody and the rest of the linker-payload assembly.[4][6]
The most robust and widely adopted synthesis involves a two-step, one-pot reaction between 6-aminocaproic acid and maleic anhydride.
Diagram: Synthesis of 6-Maleimidocaproic Acid
References
An In-depth Technical Guide on the Principle of Cathepsin B Cleavage of the GGFG Sequence
Abstract
This technical guide provides a comprehensive examination of the enzymatic cleavage of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence by the lysosomal cysteine protease, cathepsin B. The GGFG motif is a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker to ensure targeted payload release within the tumor microenvironment.[1] This document will delve into the molecular mechanics of cathepsin B, its substrate specificity, the rationale behind the selection of the GGFG sequence, and the broader implications for therapeutic drug design. Furthermore, this guide will present a detailed, field-proven protocol for conducting a cathepsin B cleavage assay, complete with data interpretation and troubleshooting insights.
Introduction: The Pivotal Role of Cathepsin B in Targeted Therapeutics
Cathepsin B is a ubiquitously expressed human lysosomal cysteine protease that plays a fundamental role in intracellular protein turnover and degradation.[2] Structurally, it is a bilobal protein with a catalytic triad composed of cysteine, histidine, and asparagine residues at the interface of the two lobes.[2] While its primary localization is within the acidic environment of lysosomes, cathepsin B can also be secreted and remains active at neutral pH, a characteristic that is particularly relevant in the tumor microenvironment where it contributes to extracellular matrix degradation and cancer progression.[3][4]
The overexpression of cathepsin B in various cancers has made it an attractive target for therapeutic intervention and a key enzyme for the activation of prodrugs.[5][6] In the context of ADCs, the principle is to leverage the elevated cathepsin B activity within tumor cells to selectively cleave a linker molecule, thereby releasing a potent cytotoxic payload directly at the site of action. This targeted approach aims to enhance the therapeutic index by maximizing efficacy against cancer cells while minimizing systemic toxicity.[7]
The GGFG Sequence: A Substrate Tailored for Cathepsin B-Mediated Cleavage
The selection of the GGFG tetrapeptide as a cleavable linker is a result of meticulous optimization to achieve a balance between plasma stability and efficient enzymatic cleavage within the target cell.
Substrate Specificity of Cathepsin B
Cathepsin B exhibits both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) activities, with its substrate preference being influenced by pH.[2] A unique structural feature, the "occluding loop," is responsible for its exopeptidase activity at acidic pH by partially blocking the active site.[2] As an endopeptidase, cathepsin B demonstrates a preference for cleaving peptide bonds C-terminal to specific amino acid residues. The active site of cathepsin B is comprised of several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. The S2 subsite of cathepsin B is a deep, hydrophobic pocket that favorably accommodates bulky, hydrophobic residues like phenylalanine.[8]
Rationale for the GGFG Sequence
The GGFG sequence is strategically designed to align with the substrate preferences of cathepsin B:
-
P2 Position (Phenylalanine): The phenylalanine (Phe) residue at the P2 position is critical. Its bulky, aromatic side chain fits snugly into the hydrophobic S2 subsite of cathepsin B, providing a strong anchor point for the enzyme-substrate interaction.
-
P1 Position (Glycine): The glycine (Gly) at the P1 position is a small, flexible residue that is well-tolerated in the S1 subsite.
-
Cleavage Site: The primary cleavage by cathepsin B occurs at the peptide bond between Phenylalanine (P2) and Glycine (P1).[9]
The flanking glycine residues at the P3 and P1' positions contribute to the overall flexibility and accessibility of the cleavage site for the enzyme.
The Molecular Mechanism of Cathepsin B Catalysis
The cleavage of the GGFG sequence by cathepsin B follows a well-established mechanism for cysteine proteases:
-
Substrate Binding: The GGFG-containing substrate binds to the active site of cathepsin B, with the Phenylalanine residue occupying the S2 subsite.
-
Nucleophilic Attack: The catalytic cysteine residue (Cys25), in its deprotonated thiolate form, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (Phe-Gly).[8] This is facilitated by the adjacent histidine residue (His199) which acts as a general base.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate (containing the antibody) is released.
-
Deacylation: A water molecule, activated by the histidine residue (now acting as a general acid), attacks the acyl-enzyme intermediate. This results in the hydrolysis of the ester bond, releasing the C-terminal portion of the substrate (the payload) and regenerating the active enzyme.
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
This protocol provides a robust method for quantifying the cleavage of a GGFG-containing substrate by purified cathepsin B.
Materials and Reagents
-
Purified human liver cathepsin B (or recombinant human cathepsin B)
-
GGFG-linked substrate (e.g., an ADC or a fluorogenic peptide)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
96-well microplate (black, for fluorescent assays if applicable)
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system or a fluorescence plate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Reconstitute the purified cathepsin B in the Assay Buffer to a working concentration (e.g., 100 nM). Keep on ice.
-
Prepare a stock solution of the GGFG-linked substrate in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in the pre-warmed Assay Buffer.
-
-
Enzymatic Reaction Setup:
-
In a 96-well microplate, add the diluted GGFG-linked substrate to each well.
-
Include a "no enzyme" control for each time point by adding Assay Buffer instead of the cathepsin B solution.
-
To initiate the reaction, add the cathepsin B solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an equal volume of the cold Quenching Solution to the respective wells.
-
-
Analysis:
-
For LC-MS/MS: Analyze the quenched samples to quantify the amount of released payload and remaining intact substrate.
-
For Fluorogenic Substrates: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[10] The increase in fluorescence is proportional to the amount of cleaved substrate.
-
Data Analysis and Interpretation
-
Plot the concentration of the released payload (or fluorescence intensity) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
By varying the substrate concentration, Michaelis-Menten kinetics can be determined to calculate Kₘ and k꜀ₐₜ values, which provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[11]
| Parameter | Description | Significance |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | A lower Kₘ indicates a higher affinity of the enzyme for the substrate. |
| k꜀ₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the catalytic efficiency of the enzyme. |
| k꜀ₐₜ/Kₘ (Specificity Constant) | An overall measure of the enzyme's catalytic efficiency and substrate specificity. | A higher specificity constant indicates a more efficient enzyme. |
Self-Validating Systems and Trustworthiness in Protocol Design
The described protocol incorporates several self-validating elements to ensure the trustworthiness of the results:
-
"No Enzyme" Control: This control is essential to account for any non-enzymatic degradation of the substrate under the assay conditions.
-
Time-Course Analysis: A time-course experiment provides a more comprehensive understanding of the reaction kinetics compared to a single time-point measurement.
-
Use of a Specific Inhibitor (Optional): Including a known cathepsin B inhibitor (e.g., CA-074) can confirm that the observed cleavage is indeed due to cathepsin B activity.[12]
Broader Implications and Future Directions
The principle of cathepsin B-mediated cleavage of the GGFG sequence has been successfully implemented in several clinically approved and investigational ADCs.[7] However, research is ongoing to further refine this strategy. While cathepsin B is a primary target, other lysosomal proteases like cathepsin L can also cleave the GGFG linker.[9][13] The interplay between different proteases in the lysosome adds a layer of complexity to the drug release mechanism.
Future research will likely focus on:
-
Designing Novel Cleavable Linkers: Developing linkers with enhanced specificity for other tumor-associated proteases.
-
Modulating Linker Stability: Fine-tuning the linker chemistry to optimize the balance between plasma stability and intracellular cleavage.
-
Investigating Resistance Mechanisms: Understanding how cancer cells might develop resistance to ADCs through alterations in lysosomal function or protease expression.
Conclusion
The targeted cleavage of the GGFG sequence by cathepsin B represents a cornerstone of modern ADC design. A thorough understanding of the underlying enzymatic principles, coupled with rigorous experimental validation, is paramount for the successful development of next-generation targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the potential of this elegant and effective drug delivery strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Cathepsin B in Cancer Progression: A Potential Target for Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. hzdr.de [hzdr.de]
- 9. benchchem.com [benchchem.com]
- 10. affigen.com [affigen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. iphasebiosci.com [iphasebiosci.com]
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design
An In-Depth Technical Guide to the Solubility and Stability of the MC-GGFG Linker
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, combining the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The linchpin of this tripartite structure is the linker, a component whose chemical and biological properties dictate the overall therapeutic index of the ADC.[1] An ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being labile enough to efficiently release the active drug upon internalization into the target cancer cell.[2]
This guide provides a detailed technical examination of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker, a widely adopted, enzyme-cleavable system in ADC development. We will explore the fundamental principles governing its solubility and stability, supported by quantitative data and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical ADC component.
The MC-GGFG linker is comprised of two key functional units:
-
Maleimidocaproyl (MC): This unit serves as a spacer that connects the linker to the antibody. The maleimide group reacts with the sulfhydryl group of a cysteine residue on the antibody to form a stable thioether bond, while the caproyl (hexanoyl) chain provides spatial separation between the antibody and the payload.[1][3]
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is the lability trigger, specifically designed for cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][4]
Part 1: Solubility Characteristics of the MC-GGFG Linker
The solubility of an ADC is a critical quality attribute, influencing its formulation, manufacturing, and in vivo behavior.[5] Poor solubility can lead to aggregation, which may increase immunogenicity and alter pharmacokinetic profiles.[] The overall solubility of an MC-GGFG-containing ADC is a composite of contributions from the antibody, the payload, and the linker itself.
Factors Influencing Solubility:
-
Payload Hydrophobicity: Many potent cytotoxic drugs used in ADCs are highly hydrophobic.[] This inherent property is a primary driver of poor solubility and can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR).
-
Linker Composition: The chemical nature of the linker can modulate the overall hydrophilicity of the ADC. While the maleimidocaproyl (MC) component is relatively hydrophobic, the peptide sequence can be engineered to enhance solubility. The inclusion of hydrophilic amino acids like serine, glutamic acid, or lysine can improve the aqueous solubility of the conjugate.[7][8] Strategies such as PEGylation (the incorporation of polyethylene glycol chains) are also widely used to increase the hydrophilicity and solubility of ADCs.[][9]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally increases the hydrophobicity and aggregation propensity of the ADC.[]
Quantitative Solubility Data
The solubility of the MC-GGFG linker and its conjugates is typically determined in organic solvents for stock solution preparation and subsequently assessed in aqueous buffers relevant to formulation and physiological conditions.
| Compound/Linker-Payload | Solvent | Solubility | Reference(s) |
| Mc-GGFG-PAB-OH | DMSO | 233.33 mg/mL (367.63 mM) | [10] |
| MC-GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL (91.23 mM) | [11] |
| MC-GGFG-DX8951 | DMSO | 10 mM | [12] |
| McMMAF | DMSO | ≥ 100 mg/mL (108.09 mM) | [13] |
| Mc-MMAE | DMSO | 10 mM in DMSO | [14] |
| Note: The use of hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended.[10][11] |
Protocol for Stock Solution Preparation
Accurate preparation of stock solutions is foundational for all subsequent experiments. The following is a general protocol for dissolving MC-GGFG-containing compounds.
-
Determine Target Concentration: Based on the molecular weight of the specific linker-payload, calculate the mass required for the desired stock concentration (e.g., 10 mM).
-
Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.[12]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the linker-payload. To aid dissolution, especially for high concentrations, gentle vortexing and sonication in a water bath can be applied.[14]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), ensuring containers are sealed to prevent moisture absorption.[10][11]
Part 2: Stability Profile of the MC-GGFG Linker
The stability of the MC-GGFG linker is a dual-faceted characteristic: it must be robust in systemic circulation (chemical stability) yet susceptible to cleavage at the target site (enzymatic lability).
Chemical Stability in Systemic Circulation
The primary determinant of chemical stability for an MC-GGFG ADC is the integrity of the linkage between the antibody's cysteine and the maleimide group.
-
The Challenge of Retro-Michael Reaction: The thiosuccinimide adduct formed between a cysteine and a maleimide is susceptible to a retro-Michael reaction. This process is reversible and can lead to the deconjugation of the drug-linker from the antibody, resulting in premature payload release and potential off-target toxicity.[15][16] The free drug-linker can then be transferred to other thiol-containing molecules in the plasma, such as albumin.[16]
-
Stabilization via Succinimide Ring Hydrolysis: The key to mitigating the retro-Michael reaction is the hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable maleamic acid thioether, which is no longer prone to reversal.[16] This hydrolysis can be promoted by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) post-conjugation or by using engineered "self-hydrolyzing" maleimides that incorporate neighboring groups to catalyze the reaction at neutral pH.[16][17]
-
Peptide Backbone Stability: The GGFG peptide sequence itself is designed to be highly stable in plasma, resisting degradation by circulating proteases.[2] This ensures that the linker remains intact until it reaches the lysosomal compartment of the target cell.
Quantitative Plasma Stability Data
The stability of GGFG-containing ADCs has been shown to be high in human plasma, with minimal premature drug release.
| ADC / Linker | Matrix | Stability Observation | Reference(s) |
| DS-8201a (Trastuzumab Deruxtecan) | Human, Rat, or Mouse Plasma | Good stability with only 1-2% drug release over 21 days. | [18] |
| GGFG-linked ADC | Mouse Plasma | Generally stable, though some payload release (~6.6%) was observed over 14 days. Less stable than in human plasma due to potential susceptibility to carboxylesterase 1C. | [2][18] |
Enzymatic Lability at the Target Site
The therapeutic efficacy of an MC-GGFG ADC hinges on the specific and efficient cleavage of the linker within the target tumor cell.
-
ADC Internalization: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC is trafficked through the endo-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases that are highly expressed in tumor cells, primarily Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[1][19][20] The primary cleavage site is between the phenylalanine (Phe) and the terminal glycine (Gly) residue.[19]
-
Payload Release: This cleavage event liberates the cytotoxic payload, allowing it to exert its pharmacological effect, leading to cancer cell death.[1]
Caption: ADC Internalization and Enzymatic Cleavage Pathway.
Caption: Logical Relationship Between Linker Properties and ADC Function.
Part 3: Experimental Methodologies
Rigorous in vitro characterization of MC-GGFG ADCs is essential to predict their in vivo performance.
Experimental Protocol: Assessment of ADC Solubility and Aggregation
This protocol outlines methods to determine the solubility and aggregation state of an ADC.
Objective: To quantify the concentration of soluble ADC and measure the percentage of aggregates.
Methodologies:
-
UV-Vis Spectrophotometry for Concentration:
-
Prepare a series of dilutions of the ADC in the formulation buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance at 280 nm (A280) for each dilution using a spectrophotometer.
-
Using the known extinction coefficient of the antibody, calculate the concentration of the ADC using the Beer-Lambert law. The contribution of the drug-linker to A280 should be corrected for if significant.
-
-
Dynamic Light Scattering (DLS) for Aggregation: [21]
-
Prepare the ADC sample at a known concentration (typically 0.5-1.0 mg/mL) in the desired buffer.
-
Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Place the sample in a DLS cuvette and analyze using a DLS instrument.
-
The instrument will measure the particle size distribution. An increase in the population of high molecular weight species indicates aggregation.
-
-
Size Exclusion Chromatography (SEC) for Quantification of Aggregates: [22]
-
Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., PBS).
-
Inject a known amount of the ADC sample.
-
Monitor the elution profile via UV detection at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates (high molecular weight species) will elute earlier, and fragments will elute later.
-
Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.
-
Experimental Protocol: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.[1][22]
Objective: To determine the rate of drug-linker deconjugation from the ADC in plasma over time.
Methodology:
-
Preparation:
-
Thaw frozen mouse or human plasma at 37°C.
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Incubation:
-
Add the ADC stock solution to the plasma to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots from the incubation mixture.
-
Immediately freeze the collected samples at -80°C to quench any further reactions.[22]
-
-
Analysis (LC-MS):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[22]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.
-
Alternatively, analyze the supernatant (after protein precipitation) for the presence of free payload using LC-MS/MS.[22]
-
-
Data Interpretation:
-
Plot the percentage of intact ADC or the average DAR over time to determine the linker's stability profile and half-life in plasma.[1]
-
Experimental Protocol: In Vitro Enzymatic Cleavage Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.[19]
Objective: To quantify the rate of payload release from the ADC upon incubation with Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT to activate the enzyme).
-
Reconstitute lyophilized human Cathepsin B in the assay buffer to a known concentration.
-
Prepare the ADC sample at a specified concentration in the assay buffer.
-
-
Reaction:
-
Initiate the cleavage reaction by adding the Cathepsin B solution to the ADC solution. A control reaction without the enzyme should be run in parallel.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a quenching solution (e.g., an excess of cold acetonitrile or a specific Cathepsin B inhibitor).[19]
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the protein (antibody).
-
Collect the supernatant, which contains the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload. An internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Caption: Experimental Workflow for ADC Stability Assessment.
Conclusion
The MC-GGFG linker is a sophisticated and highly effective component in the design of modern ADCs. Its favorable characteristics—namely, its high stability in systemic circulation and its selective, efficient cleavage by lysosomal proteases within tumor cells—are central to achieving a wide therapeutic window.[2] The maleimidocaproyl spacer provides a robust connection to the antibody, while the GGFG peptide sequence acts as a precise trigger for payload release. A thorough understanding of the factors governing the solubility and stability of this linker, coupled with rigorous application of the analytical and experimental protocols detailed in this guide, is paramount for the successful development of next-generation ADCs with improved safety and efficacy profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. biorunstar.com [biorunstar.com]
- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 9. purepeg.com [purepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MC-GGFG-DX8951 |CAS:1600418-29-8 Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of Antibody-Drug Conjugates with GGFG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker component is of paramount importance, dictating the stability, efficacy, and safety of the entire construct. This guide provides a detailed examination of the biological activity of ADCs employing the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker. We will explore the mechanistic rationale for its design, the key biological activities it mediates, and the robust experimental methodologies required for its preclinical evaluation. This document serves as a technical resource, synthesizing field-proven insights to empower researchers in the rational design and characterization of next-generation ADCs.
Introduction: The Central Role of the Linker in ADC Design
The fundamental concept of an ADC is the targeted delivery of a cytotoxic agent to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.[1][2] This is achieved by conjugating a potent payload to a monoclonal antibody that recognizes a tumor-associated antigen.[3] The linker connecting these two components is a critical determinant of the ADC's therapeutic index.[4][5] It must be sufficiently stable to prevent premature payload release in systemic circulation but labile enough to efficiently liberate the drug upon reaching the target cell.[1][5]
Enzyme-cleavable peptide linkers, such as the GGFG motif, have become prevalent in clinical-stage ADC design.[5][6] They are engineered to be substrates for proteases that are highly active within the lysosomal compartment of cancer cells, providing a targeted release mechanism.[6][7] The GGFG linker, in particular, offers a favorable balance of stability and controlled, tumor-selective payload release.[5][7]
The GGFG Linker: Mechanism of Action
The biological activity of a GGFG-linked ADC is contingent on a sequence of precisely orchestrated events, beginning with circulation and culminating in payload-induced cytotoxicity.
The Lysosomal Journey and Cathepsin-Mediated Cleavage
-
Binding and Internalization: The ADC circulates systemically until the antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.[6]
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[6][8]
-
Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and fuses with the lysosome.[8] The lysosome is an acidic organelle rich in hydrolytic enzymes, including a family of proteases known as cathepsins.[6][7]
-
Enzymatic Cleavage: The GGFG tetrapeptide sequence is specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[9][10] These enzymes recognize and cleave the peptide backbone.[8][9]
-
Payload Release: This enzymatic cleavage is the initiating step for drug release. Often coupled with a self-immolative spacer like p-aminobenzyl alcohol (PAB), the cleavage of the GGFG sequence triggers a rapid, spontaneous chemical reaction that liberates the active cytotoxic payload inside the target cell.[4][9]
Core Biological Activities and Their Evaluation
Evaluating the biological activity of a GGFG-linked ADC requires a suite of robust in vitro and in vivo assays designed to quantify its potency, specificity, and safety profile.
Target-Dependent Cytotoxicity
The primary measure of an ADC's efficacy is its ability to kill antigen-expressing (Ag+) cancer cells while sparing antigen-negative (Ag-) cells.[11] This is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of ADC required to inhibit the growth of 50% of the target cells.[4][12]
This protocol outlines a standard colorimetric assay to measure cell viability, a proxy for cytotoxicity.[13][14]
Principle: Metabolically active cells use mitochondrial dehydrogenases to reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare a serial dilution of the GGFG-ADC. Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a 100% viability control and wells with media only as a blank.[14]
-
Incubation: Incubate the plates for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).[14]
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. If using MTT, a solubilization step (e.g., adding DMSO) is required to dissolve the formazan crystals.[13]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[14]
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a nonlinear regression model to determine the IC50 value.[11]
The Bystander Effect
Tumors are often heterogeneous, containing a mix of antigen-positive and antigen-negative cells.[15] The "bystander effect" is a critical property of ADCs with cleavable linkers, where the released, membrane-permeable payload can diffuse out of the targeted Ag+ cell and kill adjacent Ag- cells.[15][16][17] This enhances the ADC's overall anti-tumor activity.[15] The GGFG linker facilitates this effect by releasing the payload within the tumor microenvironment.[8]
Principle: This assay measures the killing of fluorescently-labeled Ag- cells when they are co-cultured with unlabeled Ag+ cells in the presence of the ADC.
Step-by-Step Methodology:
-
Cell Preparation: Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP).
-
Co-Culture Seeding: Seed a mixed population of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with a serial dilution of the GGFG-ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Use a fluorescence plate reader or high-content imaging system to quantify the remaining GFP signal, which corresponds to the viability of the Ag- bystander cells.[14]
-
Analysis: Normalize the fluorescence of treated wells to untreated co-culture wells to determine the percentage of bystander cell killing at each ADC concentration.
Data Presentation: Representative Cytotoxicity Data
The results from these assays are crucial for ranking and selecting ADC candidates.
| ADC Construct | Target Cell Line (Ag+) | IC50 (pM) | Control Cell Line (Ag-) | IC50 (pM) | Bystander Killing (Ag- Viability at 1nM) |
| GGFG-ADC-DrugA | SK-BR-3 (HER2+++) | 55 | MDA-MB-468 (HER2-) | >10,000 | 45% |
| GGFG-ADC-DrugB | NCI-N87 (HER2+++) | 80 | MCF7 (HER2-) | >10,000 | 30% |
| Non-cleavable ADC | SK-BR-3 (HER2+++) | 250 | MDA-MB-468 (HER2-) | >10,000 | 95% |
Note: Data are hypothetical and for illustrative purposes.
In Vivo Efficacy and Preclinical Assessment
While in vitro assays are essential for initial screening, in vivo studies are required to confirm anti-tumor activity.[18][19] The most common approach involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.[20]
Principle: To evaluate the ability of a GGFG-ADC to control or eradicate tumor growth in a living organism.
Step-by-Step Methodology:
-
Model Establishment: Subcutaneously implant tumor cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., nude or SCID).[20]
-
Tumor Staging: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle, ADC, controls).
-
Dosing: Administer the GGFG-ADC, typically via intravenous (IV) injection, at various dose levels and schedules (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes (using calipers) and mouse body weights two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined maximum size, or after a set period. Key endpoints include Tumor Growth Inhibition (TGI) and assessment of complete or partial tumor regressions.[18]
Pharmacokinetics and Stability
The therapeutic index of an ADC is highly dependent on its stability in circulation.[1][21] Premature release of the payload can lead to off-target toxicity.[1] The GGFG linker is designed for high plasma stability, ensuring the payload remains attached to the antibody until it reaches the tumor.[5][7]
Principle: To measure the rate of payload deconjugation from the ADC when incubated in plasma.[22]
Step-by-Step Methodology:
-
Incubation: Incubate the GGFG-ADC in plasma (human, mouse, rat) at 37°C.[21][22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, 14 days).[22]
-
Quantification: Analyze the samples to determine the amount of intact ADC remaining. This is often done using methods like ELISA to measure conjugated antibody or LC-MS to measure the average drug-to-antibody ratio (DAR).[1][22]
-
Analysis: Plot the percentage of intact ADC or average DAR over time to determine the stability profile and half-life of the conjugate in plasma.
Conclusion
The GGFG linker is a sophisticated and effective component in modern ADC design, enabling targeted payload delivery through a mechanism of lysosomal proteolysis. Its biological activity is characterized by potent, target-specific cytotoxicity and the capacity for bystander killing, which is crucial for treating heterogeneous tumors. A thorough evaluation using the detailed in vitro and in vivo methodologies described herein is essential for the successful preclinical development of ADCs that employ this technology. Understanding the interplay between linker cleavage, payload properties, and the tumor microenvironment will continue to drive the innovation of safer and more effective cancer therapeutics.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. hoeford.com [hoeford.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Introduction: The Critical Role of Cleavable Linkers in Targeted Drug Delivery
An Application Note and Protocol for the Conjugation of Amine-Containing Payloads to the MC-GGFG-COOH Linker
The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of precision medicine. A cornerstone of ADC design is the linker, a molecular bridge that connects a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's properties are paramount, as they must ensure stability in systemic circulation while permitting efficient payload release upon internalization into target cells.
This application note focuses on the MC-GGFG-COOH linker, a well-established cleavable linker system. It comprises three key functional components:
-
MC (Maleimidocaproyl): A maleimide group that serves as the attachment point to the antibody via reaction with thiol groups, typically on cysteine residues.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within the intracellular environment of cancer cells. This enzymatic cleavage is the primary mechanism for payload release.
-
COOH (Carboxyl Group): A terminal carboxylic acid that functions as the attachment site for the payload, most commonly through the formation of a stable amide bond with an amine group on the drug molecule.
This guide provides a detailed protocol for the first critical step in ADC synthesis: the conjugation of an amine-containing payload to the carboxyl terminus of the MC-GGFG-COOH linker. We will delve into the underlying chemical principles, provide a step-by-step methodology, and discuss essential purification and characterization techniques to ensure the synthesis of a high-quality linker-payload conjugate, ready for subsequent conjugation to an antibody.
Principle of the Reaction: Amide Bond Formation via Carbodiimide Chemistry
The covalent attachment of a payload to the MC-GGFG-COOH linker is achieved by forming a stable amide bond. This requires the chemical activation of the linker's terminal carboxyl group. The most robust and widely used method is carbodiimide chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an N-hydroxysuccinimide ester (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two distinct stages:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the GGFG peptide to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and can hydrolyze back to the original carboxylate, reducing conjugation efficiency.
-
Stabilization and Amine Reaction: To mitigate this, NHS or Sulfo-NHS is introduced as a stabilizing agent. It rapidly reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine on the payload molecule to form the desired amide bond, releasing NHS as a byproduct.
This two-step, one-pot reaction is highly efficient and minimizes the formation of side products, making it the gold standard for bioconjugation.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| MC-GGFG-COOH Linker | Commercially available | Store desiccated at -20°C. |
| Amine-containing Payload | N/A | Ensure high purity (>95%). Must be soluble in the reaction solvent. |
| EDC (EDAC) | Thermo Fisher Scientific | Store desiccated at -20°C. Use a fresh aliquot for each reaction. |
| Sulfo-NHS | Thermo Fisher Scientific | Store desiccated at 4°C. Preferred for aqueous-based reactions. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent. Use a sealed bottle to prevent water contamination. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Organic base. Use to maintain a basic pH and deprotonate amines. |
| HPLC-grade Acetonitrile (ACN) | Fisher Scientific | For purification and analysis. |
| HPLC-grade Water | Fisher Scientific | For purification and analysis. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase modifier for HPLC. |
| Reaction Vials (2-5 mL) | VWR | Amber glass vials are recommended to protect light-sensitive compounds. |
| Magnetic Stirrer and Stir Bars | VWR | For ensuring a homogenous reaction mixture. |
| Analytical Balance | Mettler Toledo | For accurate weighing of reagents. |
| Syringe Filters (0.22 µm) | Millipore | For filtering samples before HPLC analysis. |
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a general procedure. The molar ratios and reaction times may need to be optimized depending on the specific properties of the payload.
Reagent Preparation
-
Payload Stock Solution: Prepare a 10-20 mM stock solution of the amine-containing payload in anhydrous DMF.
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of the MC-GGFG-COOH linker in anhydrous DMF.
-
EDC & Sulfo-NHS Stock Solutions: Just before initiating the reaction, prepare 100 mM stock solutions of both EDC and Sulfo-NHS in anhydrous DMF. Note: These reagents are moisture-sensitive; do not prepare stock solutions for long-term storage.
-
DIPEA Stock Solution: Prepare a 200 mM stock solution of DIPEA in anhydrous DMF.
Linker Activation and Conjugation Workflow
The following procedure is based on a 1 µmol scale reaction. It can be scaled as needed.
-
Initial Setup: In an amber glass vial containing a small magnetic stir bar, add 100 µL of the 10 mM MC-GGFG-COOH linker stock solution (1 µmol, 1.0 eq).
-
Activation:
-
Add 15 µL of the 100 mM Sulfo-NHS stock solution (1.5 µmol, 1.5 eq).
-
Add 15 µL of the 100 mM EDC stock solution (1.5 µmol, 1.5 eq).
-
-
Incubation for Activation: Allow the activation reaction to proceed for 15-20 minutes at room temperature with gentle stirring. The solution should remain clear.
-
Payload Addition:
-
Add 110 µL of the 10 mM payload stock solution (1.1 µmol, 1.1 eq). A slight excess of the payload ensures complete consumption of the activated linker.
-
Add 10 µL of the 200 mM DIPEA stock solution (2.0 µmol, 2.0 eq) to raise the pH and facilitate the nucleophilic attack by the amine.
-
-
Conjugation Reaction: Seal the vial and allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. For less reactive amines, the reaction can be left overnight.
-
Reaction Monitoring (Optional but Recommended): The progress of the reaction can be monitored by taking small aliquots (e.g., 5 µL) at different time points (e.g., 0, 1, 2, and 4 hours), quenching with 5 µL of 1% TFA in water, and analyzing by LC-MS to observe the consumption of the linker and the formation of the product.
-
Quenching the Reaction: The reaction can be stopped by adding 20 µL of HPLC-grade water to hydrolyze any remaining NHS-esters.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude reaction mixture will contain the desired product, unreacted payload, hydrolyzed linker, and reaction byproducts. Purification is essential and is typically achieved using preparative RP-HPLC.
-
Column: A C18 column is standard for this type of molecule.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 30-40 minutes. This gradient should be optimized based on the hydrophobicity of the specific payload-linker conjugate.
-
Procedure:
-
Dilute the quenched reaction mixture with Mobile Phase A.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions based on the UV absorbance profile (typically at 254 nm and 280 nm).
-
Analyze the collected fractions using analytical LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Characterization by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming the identity and purity of the final conjugate.
-
Expected Outcome: The analysis should show a major peak in the chromatogram corresponding to the desired product. The mass spectrum of this peak should display a molecular ion ([M+H]⁺) that matches the calculated exact mass of the MC-GGFG-Payload conjugate.
-
Purity Assessment: The purity can be estimated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a relevant wavelength. A purity of >95% is typically required for subsequent conjugation to an antibody.
| Parameter | Method | Expected Result |
| Identity | LC-MS (ESI+) | Observed [M+H]⁺ should match the calculated exact mass ± 5 ppm. |
| Purity | HPLC-UV (e.g., 254 nm) | >95% peak area corresponding to the product. |
| Yield | Gravimetric | Quantify the lyophilized product and calculate the percentage yield. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Inactive EDC/NHS due to moisture exposure.2. Insufficient activation time.3. pH of the reaction is too low.4. Payload amine is sterically hindered or has low nucleophilicity. | 1. Use fresh, anhydrous DMF and new aliquots of EDC/NHS.2. Increase activation time to 30 minutes.3. Ensure sufficient DIPEA is added to maintain a basic environment.4. Increase reaction time (up to overnight) or temperature (e.g., to 37°C). |
| Multiple Product Peaks | 1. Payload has multiple amine groups.2. Side reactions occurring.3. Degradation of payload or linker. | 1. If multi-conjugation is unavoidable, it must be resolved by HPLC.2. Lower the reaction temperature and ensure an inert atmosphere.3. Confirm stability of starting materials before reaction. |
| No Product Formation | 1. Complete hydrolysis of activated linker.2. Incorrect reagents used.3. Payload is not soluble in the reaction mixture. | 1. Ensure the reaction is performed in anhydrous DMF.2. Verify the identity and quality of all starting materials.3. Test payload solubility; consider a co-solvent like DMSO if necessary. |
Conclusion
The successful conjugation of a payload to the MC-GGFG-COOH linker is a foundational step in the synthesis of a cleavable ADC. The protocol described herein, based on the robust EDC/Sulfo-NHS chemistry, provides a reliable framework for achieving this synthesis. Careful attention to anhydrous conditions, appropriate stoichiometry, and rigorous purification are key to obtaining a high-purity linker-payload conjugate. Subsequent characterization by LC-MS is mandatory to confirm the identity and quality of the product before proceeding to the final antibody conjugation step.
Application Notes & Protocols: A Guide to Antibody Thiol-Maleimide Conjugation with a Cleavable MC-GGFG Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed scientific and technical overview of the conjugation of a cytotoxic or imaging payload to a monoclonal antibody (mAb) via thiol-maleimide chemistry, utilizing a protease-cleavable maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker. This methodology is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), enabling the creation of highly targeted therapeutic agents. We will explore the foundational chemical principles, provide step-by-step experimental protocols for antibody reduction, conjugation, and purification, and detail the essential analytical techniques for characterization, including the determination of the critical drug-to-antibody ratio (DAR).
Principle of the Method
The creation of a cysteine-linked ADC using a maleimide-functionalized linker is a sequential, multi-step process grounded in well-defined chemical reactions. The overall goal is to covalently attach a linker-payload to specific cysteine residues on the antibody, which are generated by the selective reduction of interchain disulfide bonds.
Step 1: Selective Antibody Reduction
Monoclonal antibodies (mAbs) of the IgG class possess conserved interchain disulfide bonds in the hinge region that are more susceptible to reduction than the intrachain disulfides that are critical for maintaining the antibody's structural integrity.[1] By using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), these hinge-region disulfides can be selectively cleaved to generate free sulfhydryl (thiol) groups.[2][3] The stoichiometry of the reducing agent is critical, as it directly controls the number of available thiol groups and, consequently, the final drug-to-antibody ratio (DAR). TCEP is often preferred over thiol-containing reductants like DTT because it is stable, odorless, and does not need to be removed prior to the conjugation step, as its reaction with maleimides is significantly slower than that of protein thiols.[4][5]
Step 2: Thiol-Maleimide Conjugation
The core of the conjugation process is the Michael addition reaction between the newly generated antibody thiol groups and the electron-deficient double bond of the maleimide ring on the linker.[6][7] This reaction forms a stable, covalent thioether bond.[6] The reaction is highly chemoselective for thiols within an optimal pH range of 6.5-7.5.[8][9] Below this range, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and potential side reactions with amine groups (e.g., lysine residues).[8][10]
The MC-GGFG Linker: A Protease-Cleavable System
The linker is not merely a spacer but a critical component that dictates the ADC's stability and mechanism of action.[11] The MC-GGFG linker system comprises:
-
MC (Maleimidocaproyl): This component provides the reactive maleimide head for conjugation to the antibody's thiol group and a caproyl spacer to distance the payload from the antibody, which can help ensure proper antibody folding and function.[11][12]
-
GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in tumor cells.[11][13][14] The linker remains stable in systemic circulation but is cleaved efficiently upon internalization of the ADC into the target cancer cell's lysosomal compartment, ensuring payload release at the site of action.[12][13][15]
Workflow and Reaction Schematics
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example | Notes |
| Monoclonal Antibody (mAb) | >95% Purity | In-house/Commercial | Starting concentration ~5-20 mg/mL. |
| MC-GGFG-Payload | >95% Purity | Commercial Vendor | Ensure structure and purity are verified. |
| TCEP HCl | ≥98% | MilliporeSigma | Prepare stock solution fresh or store frozen aliquots. |
| L-Cysteine | ≥98% | MilliporeSigma | Used to quench the conjugation reaction. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Thermo Fisher Scientific | For dissolving the linker-payload. |
| Phosphate Buffered Saline (PBS) | pH 7.2-7.4 | Gibco | For buffer exchange and purification. |
| Sodium Phosphate, Dibasic | ACS Grade | VWR | For preparing conjugation buffer. |
| Sodium Chloride | ACS Grade | VWR | For preparing conjugation buffer. |
| EDTA | ACS Grade | VWR | Chelating agent to prevent thiol re-oxidation. |
| Desalting Columns / SEC Columns | N/A | GE Healthcare, Bio-Rad | For buffer exchange and ADC purification. |
| Centrifugal Filter Units | 30-50 kDa MWCO | Amicon / Millipore | For buffer exchange and concentration. |
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
-
Conjugation Buffer Preparation: Prepare a solution of 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can promote re-oxidation of thiols.
-
Antibody Buffer Exchange: The antibody must be in the correct conjugation buffer and free of any amine-containing buffers (like Tris) or stabilizers.
-
Using a centrifugal filter unit (e.g., 30 kDa MWCO), exchange the antibody into the degassed Conjugation Buffer.
-
Repeat the wash/spin cycle 3-4 times to ensure complete exchange.
-
Finally, recover the antibody and adjust its concentration to 10 mg/mL using the Conjugation Buffer.
-
-
Linker-Payload Stock Solution:
-
Just prior to use, dissolve the MC-GGFG-payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Vortex gently to ensure complete dissolution. Maleimide-containing reagents are susceptible to hydrolysis, so fresh preparation is critical.[10]
-
Protocol 2: Partial Reduction of Antibody
This protocol aims for a target DAR of 4 by reducing the four interchain disulfide bonds in the hinge region of a typical IgG1.
-
Place the prepared antibody solution (10 mg/mL) in a reaction vessel.
-
Prepare a fresh 10 mM TCEP stock solution in water or conjugation buffer.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution. For an IgG at 10 mg/mL (~67 µM), this corresponds to a final TCEP concentration of ~167.5 µM.
-
Flush the headspace of the reaction vessel with nitrogen or argon, seal, and incubate for 90 minutes at 37°C with gentle mixing.[16]
Scientist's Note: The molar excess of TCEP and incubation time are critical parameters. A higher excess or longer time can lead to the reduction of structurally important intrachain disulfides, potentially compromising the antibody's integrity.[3] These conditions should be optimized for each specific antibody.
Protocol 3: Thiol-Maleimide Conjugation
-
Allow the reduced antibody solution to cool to room temperature.
-
Add a 10-fold molar excess of the MC-GGFG-payload DMSO stock solution relative to the antibody. The DMSO concentration in the final reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.
-
Flush the headspace with nitrogen or argon, seal, and incubate for 2 hours at room temperature or overnight at 4°C , protected from light.[6][9]
-
Quench the reaction: Add a freshly prepared solution of L-cysteine to the reaction mixture to a final concentration of 1 mM (a significant excess over the initial maleimide concentration). L-cysteine will react with any unreacted maleimide groups, preventing non-specific labeling.[9][17] Incubate for an additional 20 minutes at room temperature.
Protocol 4: Purification of the Antibody-Drug Conjugate
The final ADC must be purified to remove excess linker-payload, quenched maleimides, and reaction byproducts. Size Exclusion Chromatography (SEC) is the most common method.[][19][20]
-
Equilibrate an SEC column (e.g., Sephadex G-25 or a Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the equilibrated column.
-
Run the chromatography according to the manufacturer's instructions. The ADC, being a large molecule (~150 kDa), will elute first in the void volume, while the smaller molecule impurities will be retained and elute later.
-
Collect the fractions corresponding to the protein peak (monitored by absorbance at 280 nm).
-
Pool the relevant fractions, and determine the protein concentration. The purified ADC can be filter-sterilized and stored at 4°C (short-term) or -80°C (long-term).[21]
Characterization and Quality Control of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute (CQA) that impacts both the efficacy and safety of the ADC.[22]
Method 1: UV-Vis Spectroscopy
This is a rapid method to determine the average DAR, provided the drug has a unique absorbance maximum distinct from the antibody's absorbance at 280 nm.[23][24][]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the absorbance maximum of the payload (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations.[][26]
-
Equation 1: A280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
Equation 2: A_drug = (ε_Ab,drug * C_Ab) + (ε_drug,drug * C_drug)
Where:
-
ε = Molar extinction coefficient (M⁻¹cm⁻¹)
-
C = Molar concentration (M)
-
-
The average DAR is then calculated as: DAR = C_drug / C_Ab
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a high-resolution technique that separates ADC species based on the number of conjugated payloads.[27][28] Since the linker-payload is typically hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC.
-
The analysis results in a chromatogram with distinct peaks corresponding to species with DAR0 (unconjugated), DAR2, DAR4, DAR6, and DAR8.[29]
-
The area of each peak is proportional to the relative abundance of that species.
-
The average DAR is calculated using the weighted average of the peak areas.[29][30]
-
Equation: Average DAR = Σ(%Area_i * DAR_i) / Σ(%Area_i)
| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Absorbance measurement | Separation by hydrophobicity |
| Output | Average DAR only | Distribution of DAR species (0, 2, 4, etc.) and Average DAR |
| Resolution | Low (provides only an average) | High (resolves individual species) |
| Pros | Fast, simple, requires minimal sample | Provides detailed heterogeneity information, high accuracy |
| Cons | Requires distinct drug absorbance, assumes no spectral overlap[22] | Requires specialized equipment and method development |
Analysis of Aggregates and Fragments
Size Exclusion Chromatography (SEC) is used not only for purification but also as an analytical tool to assess the purity and integrity of the final ADC product. The chromatogram should show a single, sharp monomer peak, with minimal high molecular weight species (aggregates) or low molecular weight species (fragments).[31]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DAR | Incomplete reduction of disulfide bonds. | Increase TCEP molar excess or incubation time. Ensure buffer is degassed. |
| Hydrolysis of maleimide linker prior to conjugation. | Prepare linker-payload stock solution in anhydrous DMSO immediately before use. | |
| Suboptimal pH for conjugation. | Ensure conjugation buffer pH is between 7.0 and 7.5. | |
| High DAR / Aggregation | Over-reduction of the antibody (intra-chain bonds). | Decrease TCEP concentration or incubation time. Perform reduction at a lower temperature. |
| High concentration of DMSO in reaction. | Ensure final DMSO concentration is ≤10%. | |
| Presence of Free Drug | Inefficient purification. | Optimize SEC column and running conditions. Pool fractions more conservatively. |
| ADC Instability | Retro-Michael reaction (deconjugation). | While the thioether bond is generally stable, prolonged storage or harsh conditions can lead to instability.[10][32][33] Ensure proper storage conditions (-80°C). |
References
- 1. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. dynamic-biosensors.com [dynamic-biosensors.com]
- 17. benchchem.com [benchchem.com]
- 19. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 23. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 27. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 29. agilent.com [agilent.com]
- 30. benchchem.com [benchchem.com]
- 31. lcms.cz [lcms.cz]
- 32. creativepegworks.com [creativepegworks.com]
- 33. pubs.acs.org [pubs.acs.org]
Synthesizing Next-Generation Antibody-Drug Conjugates: An Application Guide to the MC-GGFG-Cyclopropane Linker
Introduction: Engineering Precision and Stability in ADC Design
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The linker connecting these two components is a critical determinant of an ADC's success, governing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the target site.[2] This guide provides an in-depth technical overview and detailed protocols for the synthesis of ADCs using a sophisticated, cleavable linker system: Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) coupled with a cyclopropane-based self-immolative moiety .
This linker system is engineered to address two core tenets of advanced ADC design:
-
High Plasma Stability: Ensuring the cytotoxic payload remains securely attached to the antibody during systemic circulation is paramount to minimizing off-target toxicity and improving the therapeutic window.[3]
-
Tumor-Specific Payload Release: The linker is designed for selective cleavage and rapid, efficient drug release only after internalization into target cancer cells.[4]
The MC-GGFG-cyclopropane linker achieves this through a multi-component architecture, where each part serves a distinct and vital function. This application note will dissect the role of each component, provide validated, step-by-step protocols for conjugation, and detail the analytical methods required to characterize the final ADC product.
I. The Architectonics of the MC-GGFG-Cyclopropane Linker: A Mechanistic Overview
The efficacy of this linker stems from its modular design, which includes a conjugation handle, an enzymatically cleavable peptide, and a self-immolative spacer that work in concert to control payload delivery.
-
Maleimidocaproyl (MC) Group: This unit serves as the antibody conjugation anchor. The maleimide is a thiol-reactive group that forms a stable covalent thioether bond with the sulfhydryl groups of cysteine residues on the antibody.[5] Typically, the interchain disulfide bonds of the antibody are partially reduced to generate free thiols for conjugation, a common strategy for creating cysteine-linked ADCs.[6] The caproyl spacer provides spatial separation between the antibody and the rest of the linker-drug complex, which can help mitigate steric hindrance.
-
Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This sequence is the linker's "trigger." It is designed as a specific substrate for lysosomal proteases, primarily Cathepsin L and Cathepsin B, which are often overexpressed and highly active within the lysosomes of cancer cells.[7][8] In systemic circulation (pH ~7.4), the GGFG peptide is highly stable, preventing premature drug release.[4] Upon ADC internalization and trafficking to the lysosome (pH 4.5-5.0), these proteases recognize and cleave the peptide bond, typically after the hydrophobic phenylalanine residue.[7][9]
-
Cyclopropane-Containing Self-Immolative Moiety: This is the payload release engine. A self-immolative linker is a molecular spacer that, once its "trigger" is activated (in this case, by GGFG cleavage), undergoes a rapid, spontaneous intramolecular fragmentation to release the payload.[10] This process is akin to a molecular domino effect.[10] The cleavage of the GGFG peptide unmasks a reactive group that initiates an irreversible electronic cascade, leading to the fragmentation of the spacer and the liberation of the drug in its unmodified, active form.[11][12] This cyclization-driven or elimination reaction is thermodynamically favorable and proceeds without the need for further enzymatic activity, ensuring rapid and efficient drug release once the cleavage event has occurred.[11]
II. Experimental Protocols: A Step-by-Step Guide to ADC Synthesis
This section provides detailed protocols for the two primary stages of ADC synthesis: (1) preparation of the drug-linker conjugate and (2) conjugation to the monoclonal antibody. The following protocols are intended for researchers with experience in synthetic and bioconjugation chemistry.
Part A: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker to a hydroxyl-containing cytotoxic payload, using Camptothecin as an example. The reaction forms a stable ester bond.
Materials and Reagents:
-
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH
-
Cytotoxic Payload (e.g., Camptothecin)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Inert Gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH (1.1 equivalents) and the hydroxyl-containing payload (e.g., Camptothecin, 1.0 equivalent) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling Agent Addition: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude drug-linker conjugate using flash column chromatography on silica gel or preparative reversed-phase HPLC (RP-HPLC) to obtain the final product.
-
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1.1 : 1.0 : 1.2 (Linker : Drug : DCC) | A slight excess of the linker and coupling agent ensures complete consumption of the valuable cytotoxic drug. |
| Catalyst | DMAP (0.1 eq) | Acyl-transfer catalyst that significantly accelerates the esterification reaction. |
| Solvent | Anhydrous DCM | Provides good solubility for reactants and is unreactive under the reaction conditions. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate. |
| Temperature | 0°C to Room Temp | Initial cooling helps to control the exothermic reaction and minimize side products. The reaction is then allowed to proceed to completion at room temperature. |
| Reaction Time | 4-6 hours | Typical duration for DCC/DMAP couplings; should be confirmed by reaction monitoring (TLC or LC-MS). |
Table 1: Key Parameters for Drug-Linker Conjugation Reaction.
Part B: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the prepared drug-linker to a monoclonal antibody (mAb) via cysteine chemistry.
Materials and Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Prepared Drug-Linker Conjugate
-
N-acetylcysteine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Protocol:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the reactive sulfhydryl groups.
-
-
Purification of Reduced Antibody:
-
Immediately remove excess TCEP by passing the solution through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Proceed to the conjugation step without delay to prevent the re-oxidation of the sulfhydryl groups.
-
-
Conjugation Reaction:
-
Dissolve the drug-linker conjugate in a suitable organic co-solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer.
-
Add the drug-linker solution (typically a 5-10 fold molar excess over the available sulfhydryl groups) to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC to remove unconjugated drug-linker, quenching agent, and other reaction components.
-
Use a desalting column or a preparative SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
// Nodes mAb [label="1. Monoclonal Antibody\n(Intact Disulfides)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="2. Reduction with TCEP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_mAb [label="3. Reduced mAb\n(Exposed Thiols)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrugLinker [label="Drug-Linker Conjugate\n(Maleimide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="4. Conjugation Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_ADC [label="5. Crude ADC Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="6. Quenching\n(N-acetylcysteine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="7. Purification (SEC/Desalting)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_ADC [label="8. Purified ADC", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges mAb -> Reduction; Reduction -> Reduced_mAb; Reduced_mAb -> Conjugation; DrugLinker -> Conjugation; Conjugation -> Crude_ADC; Crude_ADC -> Quench; Quench -> Purification; Purification -> Final_ADC; } dot Figure 2: Workflow for the Conjugation of the Drug-Linker to a Monoclonal Antibody.
III. Characterization and Quality Control of the Final ADC
The accurate characterization of the final ADC product is a critical quality attribute (CQA) that directly impacts its therapeutic efficacy and safety.[13] The goal is to produce an ADC with a well-defined Drug-to-Antibody Ratio (DAR) and minimal impurities.
Determining the Drug-to-Antibody Ratio (DAR)
The DAR is the average number of drug molecules conjugated to a single antibody.[2] A low DAR may lead to insufficient potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[13]
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[13][14] The principle is based on the increased hydrophobicity of the antibody as more hydrophobic drug-linker molecules are attached.[14]
-
Procedure: The ADC sample is applied to a HIC column in a high-salt mobile phase. Elution is achieved using a decreasing salt gradient.
-
Results: Unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.), which bind more strongly to the column. The average DAR is calculated from the integrated peak areas of the different species.[15]
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[14] While not a primary method for DAR determination, it is essential for assessing the purity of the ADC.
-
Procedure: The ADC sample is passed through a column with a porous stationary phase.
-
Results: SEC is used to quantify the percentage of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments), which are critical for product safety and stability.[15]
| Analytical Method | Primary Application | Information Obtained |
| Hydrophobic Interaction Chromatography (HIC) | DAR Determination | Average DAR, distribution of drug-loaded species (DAR 0, 2, 4, etc.).[13] |
| Size Exclusion Chromatography (SEC) | Purity Assessment | Quantifies aggregates and fragments.[14] |
| LC-MS (Intact Mass Analysis) | Mass Confirmation & DAR | Provides accurate mass of different ADC species, confirming successful conjugation and allowing for DAR calculation.[16] |
| UV-Vis Spectroscopy | Concentration & Average DAR | A simpler, though less detailed, method to estimate average DAR based on the absorbance of the protein (280 nm) and the payload.[] |
Table 2: Common Analytical Techniques for ADC Characterization.
IV. Conclusion and Future Perspectives
The MC-GGFG-cyclopropane linker represents a sophisticated and highly effective system for the development of next-generation ADCs. Its design thoughtfully balances the competing requirements of plasma stability and efficient, tumor-specific payload release. The reliance on well-characterized enzymatic cleavage by lysosomal proteases, coupled with a rapid self-immolative release mechanism, provides a robust platform for delivering potent cytotoxic agents with an improved therapeutic index.[7][10]
The detailed protocols provided in this guide offer a validated framework for the synthesis and characterization of ADCs utilizing this advanced linker technology. Rigorous analytical characterization, particularly the determination of the DAR and product purity, is essential to ensure the production of a consistent and effective therapeutic agent. As ADC technology continues to evolve, linker systems like the MC-GGFG-cyclopropane will remain at the forefront, enabling the development of safer and more potent targeted cancer therapies.
V. References
-
Edupuganti, V. V. S. R., Tyndall, J., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 479–497. --INVALID-LINK--
-
Edupuganti, V. V. S. R., Tyndall, J., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive, University of Otago. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Val-Cit Linkers. BenchChem Technical Support.
-
BenchChem. (2025). In-Depth Technical Guide to the Enzymatic Cleavage of the GGFG Peptide Linker. BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to HIC and SEC for Antibody-Drug Conjugate Characterization. BenchChem Technical Support.
-
Lee, J., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Edupuganti, V. V. S. R., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Semantic Scholar. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers. BenchChem Technical Support.
-
BenchChem. (2025). The Lynchpin of Targeted Therapy: A Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates. BenchChem Technical Support.
-
Edupuganti, V. V. S. R., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. University of Otago. --INVALID-LINK--
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences.
-
Staben, L. R., et al. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. --INVALID-LINK--
-
Waters. (2017). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters Corporation.
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. --INVALID-LINK--
-
BOC Sciences. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. BOC Sciences.
-
Staben, L. R., et al. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ResearchGate. --INVALID-LINK--
-
Beck, A., et al. (2017). An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates. Analytical Chemistry. --INVALID-LINK--
-
IPHASE Biosciences. (2025). ADC Performance Mediated by Cathepsin B in DS8201a and GGFG-DxD Systems. IPHASE Biosciences.
-
ADC Review. (2019). A Review of Cleavable Linkers. ADC Review / Journal of Antibody-drug Conjugates.
-
ProteoGenix. (2022). Analysis of drug-to-antibody ratio (DAR) and drug load distribution. ProteoGenix.
-
Agilent. (2019). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR). Agilent Technologies.
-
SCIEX. (2022). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). SCIEX.
-
BenchChem. (2025). how to prevent premature payload release from MC-GGFG linker. BenchChem Technical Support.
-
Thermo Fisher Scientific. (2014). Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns. Thermo Fisher Scientific.
-
ResearchGate. (2023). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate.
-
Singh, R., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. --INVALID-LINK--
-
SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs.
-
ResearchGate. (2023). Maleimide-based linkers in FDA-approved ADCs. ResearchGate.
-
Tsuchikama, K., & An, Z. (2021). The Chemistry Behind ADCs. Pharmaceuticals. --INVALID-LINK--
-
Creative Biolabs. (2021). New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs. Creative Biolabs.
-
Castaneda, L., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. --INVALID-LINK--
-
Dorywalska, M., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. Cancer Research. --INVALID-LINK--
-
BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.
-
Kern, J. C., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research. --INVALID-LINK--
-
The Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. The Royal Society of Chemistry.
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Sigma-Aldrich. --INVALID-LINK--
References
- 1. adcreview.com [adcreview.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
Application Notes & Protocols: Purification of MC-GGFG Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Purification Imperative for Homogeneous ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[][2] The Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker is a frequently utilized component in ADC design. It is a cathepsin B-cleavable linker often paired with auristatin payloads like MMAE (monomethyl auristatin E). The conjugation process, typically involving the reaction of a maleimide group with reduced interchain disulfide bonds on the antibody, results in a heterogeneous mixture.[3] This mixture contains the desired ADC but also includes unconjugated antibody, residual free drug-linker, and various ADC species with different Drug-to-Antibody Ratios (DAR).[][4]
The DAR is a critical quality attribute (CQA) that directly influences the ADC's therapeutic index.[5][6][7] A low DAR may reduce efficacy, while an excessively high DAR can negatively impact pharmacokinetics, stability, and increase toxicity.[7][8] Therefore, robust purification strategies are paramount to remove impurities and enrich the ADC species with the desired, consistent DAR, ensuring product safety, efficacy, and batch-to-batch consistency.[4][9] This document provides an in-depth guide to the primary chromatographic methods for purifying MC-GGFG conjugated ADCs.
The Challenge of Heterogeneity in MC-GGFG ADC Production
The conjugation of a hydrophobic drug-linker payload, such as MC-GGFG-MMAE, to an antibody fundamentally alters its physicochemical properties. Each successive addition of the drug-linker increases the molecule's overall hydrophobicity. This predictable change is the primary handle exploited for purification. The crude conjugation mixture typically contains:
-
Unconjugated mAb (DAR=0): The starting antibody material.
-
Multiple DAR Species: ADCs with varying numbers of drug molecules attached (e.g., DAR=2, 4, 6, 8 for cysteine-linked conjugates).[]
-
Aggregates: High molecular weight species that can form during conjugation and purification, potentially causing immunogenicity.[2][10]
-
Process-Related Impurities: Residual drug-linker, quenching agents, and solvents.[11]
Effective purification requires orthogonal methods that can separate molecules based on these differing properties of hydrophobicity, size, and charge.
Core Purification Strategy: A Multi-Step Chromatographic Workflow
A single purification step is rarely sufficient to achieve the required purity for a clinical-grade ADC. A multi-step approach, leveraging different separation principles, is the industry standard.
Caption: A typical multi-step workflow for the purification of MC-GGFG ADCs.
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is the most powerful and widely used technique for separating ADC species with different DAR values.[][4][8] It is the cornerstone of purification for non-site-specific conjugates like those using MC-GGFG linkers.[5]
Principle of Separation: HIC separates molecules based on differences in their surface hydrophobicity.[12] The conjugation of the hydrophobic MC-GGFG-drug moiety increases the ADC's hydrophobicity in a DAR-dependent manner. In a high-salt mobile phase, hydrophobic regions on the ADC molecules interact with the hydrophobic ligands of the HIC stationary phase. Elution is achieved by decreasing the salt concentration, which weakens these hydrophobic interactions. The least hydrophobic species (unconjugated mAb, DAR=0) elute first, followed by DAR=2, DAR=4, and so on, in order of increasing hydrophobicity.[][7]
Caption: Principle of HIC for separating ADCs by Drug-to-Antibody Ratio (DAR).
Detailed Protocol: Preparative HIC for DAR Fractionation
1. Materials and Reagents:
-
HIC Column: Phenyl or Butyl Sepharose-based resins are common choices. The selection depends on the overall hydrophobicity of the specific ADC.
-
Binding/Mobile Phase A: 25 mM Sodium Phosphate, 1.0 - 2.0 M Ammonium Sulfate, pH 7.0.[13][14]
-
Elution/Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[13]
-
Crude ADC Mixture: Post-conjugation reaction, quenched, and filtered through a 0.22 µm filter.
-
HPLC/FPLC System: With gradient capability and UV detector (280 nm).
2. Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until the UV baseline and conductivity are stable.
3. Sample Preparation and Loading:
-
It is critical to adjust the salt concentration of the crude ADC sample to match that of Mobile Phase A to ensure binding. This can be done by direct addition of a high-salt stock (e.g., 3.0 M Ammonium Sulfate) or by buffer exchange.[13]
-
Causality: Failure to match the salt concentration will result in the sample flowing through the column without binding, leading to zero yield.
-
Load the prepared sample onto the column at a controlled flow rate (e.g., 100-150 cm/h).
4. Elution:
-
After loading, wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.[4]
-
Causality: A shallow gradient is crucial for achieving high-resolution separation between the different DAR species.
-
Collect fractions throughout the gradient elution.
5. Analysis and Pooling:
-
Analyze the collected fractions using analytical HIC and/or SEC to determine the DAR and aggregation status of each fraction.
-
Pool the fractions that contain the ADC with the desired DAR profile (e.g., predominantly DAR=4) and low aggregate content.
6. Regeneration and Storage:
-
Regenerate the column with 3 CVs of 0.5 N NaOH, followed by extensive washing with Mobile Phase B and finally storing in 20% Ethanol.[13]
Method 2: Size Exclusion Chromatography (SEC)
SEC is an essential polishing step used to remove aggregates and other size-based impurities.[][2] It is also valuable for buffer exchange into the final formulation buffer.[15][16]
Principle of Separation: SEC separates molecules based on their hydrodynamic radius (size).[10] The column is packed with porous beads. Larger molecules, like ADC aggregates, cannot enter the pores and thus travel a shorter path, eluting first. The desired ADC monomers can partially enter the pores, taking a longer path and eluting later. Small molecules, such as residual drug-linker, enter the pores freely, travel the longest path, and elute last.[15]
Detailed Protocol: SEC for Aggregate Removal
1. Materials and Reagents:
-
SEC Column: Select a column with a fractionation range appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).[17]
-
Mobile Phase: Typically a formulation buffer, such as Phosphate-Buffered Saline (PBS) pH 7.4 or 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8.[17]
-
Sample: Pooled fractions from the primary HIC purification step.
2. Column Equilibration:
-
Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved. SEC equilibration is generally faster than other chromatography methods.
3. Sample Loading:
-
Concentrate the HIC pool if necessary.
-
Inject the sample onto the column. The sample volume should ideally be less than 2-4% of the total column volume to ensure high resolution.
-
Causality: Overloading the column will lead to poor separation between the monomer and aggregate peaks, compromising the purity of the final product.
4. Elution:
-
Elute the sample isocratically (i.e., with no change in mobile phase composition) at a constant flow rate.
-
Monitor the elution profile at 280 nm. The first major peak corresponds to aggregates, followed by the main peak of the ADC monomer.
5. Fraction Collection:
-
Collect the main monomer peak, ensuring to exclude the leading edge (aggregates) and the tailing edge of the peak.
Method 3: Ion Exchange Chromatography (IEX)
While HIC is the primary tool for DAR separation, IEX can be a valuable orthogonal method for removing charge-based impurities or for purifying ADCs where the drug-linker significantly alters the protein's surface charge.[18][19] Cation Exchange Chromatography (CEX) is often used.[17][20]
Principle of Separation: IEX separates molecules based on their net surface charge.[18] In CEX, at a pH below the antibody's isoelectric point (pI), the ADC carries a net positive charge and binds to a negatively charged stationary phase. Elution is achieved by increasing the salt concentration or pH of the mobile phase, which disrupts the electrostatic interactions.[20]
Detailed Protocol: CEX Polishing Step
1. Materials and Reagents:
-
CEX Column: A weak or strong cation exchange column (e.g., ProPac WCX-10, Diamond CD-S).[17][20]
-
Binding Buffer (Buffer A): 20 mM Sodium Acetate or MES, pH 5.0-6.0.[4][17]
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate or MES, 1.0 M NaCl, pH 5.0-6.0.[4][17]
-
Sample: ADC sample, buffer-exchanged into Binding Buffer.
2. Column Equilibration:
-
Equilibrate the column with 5-10 CVs of Binding Buffer.
3. Sample Loading and Elution:
-
Load the sample onto the column.
-
Wash with 5 CVs of Binding Buffer.
-
Elute using a linear gradient from 0% to 50-100% Buffer B over 20-30 CVs.[4][20]
-
Collect fractions and analyze for purity and yield.
Data Summary and Method Comparison
| Parameter | Hydrophobic Interaction (HIC) | Size Exclusion (SEC) | Ion Exchange (IEX) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Net Surface Charge |
| Primary Application | DAR species separation | Aggregate and fragment removal | Charge variant separation, polishing |
| Typical Mode | Bind-Elute (Salt Gradient) | Isocratic | Bind-Elute (Salt or pH Gradient) |
| Resolution | High for DAR species | High for size variants | High for charge variants |
| Loading Capacity | Moderate to High | Low (typically <4% of CV) | High |
| Key Advantage | Uniquely resolves species based on drug load.[12] | Removes aggregates effectively; serves as a final formulation step.[] | Orthogonal to HIC; removes charge-based impurities.[18] |
| Key Consideration | Requires high salt concentrations which can sometimes promote aggregation. | Low throughput due to volume constraints. | Linker-drug can interfere with separation, complicating predictions.[19] |
Post-Purification Analysis and Quality Control
After purification, it is essential to characterize the final ADC product to confirm its quality. Key analytical techniques include:
-
HIC-HPLC: To confirm the final DAR distribution and purity.[8]
-
SEC-HPLC: To quantify the level of remaining aggregates and fragments.[10][21]
-
Reversed-Phase HPLC (RP-HPLC): Often used under reducing conditions to analyze drug load on light and heavy chains.[5]
-
UV-Vis Spectrophotometry: A simple method to determine the average DAR.[][23]
-
Mass Spectrometry (LC-MS): Provides precise mass information to confirm DAR values and identify different species.[7][]
References
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 10. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 19. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 21. agilent.com [agilent.com]
- 23. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
in vitro cytotoxicity assay for GGFG-linked ADCs
Application Note & Protocol
Title: In Vitro Cytotoxicity Assay for GGFG-Linked Antibody-Drug Conjugates: A Comprehensive Guide to Potency Assessment
Abstract
This guide provides a detailed framework for assessing the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) featuring a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker. As a cornerstone of ADC development, accurately quantifying the potency of these targeted therapeutics is paramount.[1][2] This document offers an in-depth exploration of the GGFG linker's mechanism of action, step-by-step protocols for executing robust cytotoxicity assays, and guidance on data analysis and interpretation for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the GGFG Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[3] The success of an ADC hinges on the coordinated function of its three components: a monoclonal antibody for target specificity, a potent cytotoxic payload, and a chemical linker that connects them.[4] The linker is a critical determinant of an ADC's therapeutic index, requiring stability in systemic circulation and efficient cleavage within the target cancer cell.[]
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a highly effective enzyme-cleavable linker in modern ADC design.[6] Its stability in the bloodstream prevents premature payload release, thereby enhancing safety.[7] Upon internalization into the target cancer cell, the GGFG linker is designed for specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][6] This targeted release mechanism ensures the maximal cytotoxic effect is exerted directly within the cancer cell.
Evaluating the in vitro cytotoxicity of GGFG-linked ADCs is a crucial first step in the preclinical development process.[8][9] These assays provide essential data on the ADC's potency, specificity, and mechanism of action, guiding lead candidate selection and further development.[2]
Principle of the Assay: Mechanism of GGFG Linker Cleavage and Payload Release
The in vitro cytotoxicity assay for a GGFG-linked ADC is predicated on the targeted delivery of the antibody component to a specific antigen on the surface of a cancer cell. The subsequent series of events leading to cell death is outlined below:
-
Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[6][]
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome are critical for the next step.[7]
-
Enzymatic Cleavage: Lysosomal proteases, primarily cathepsin B, recognize and cleave the GGFG tetrapeptide linker.[3][6] This cleavage typically occurs between the phenylalanine (Phe) and glycine (Gly) residues.[6]
-
Payload Release: Following enzymatic cleavage, a self-immolative spacer, often a para-aminobenzyl carbamate (PABC) group, spontaneously decomposes to release the active cytotoxic drug into the cytoplasm.[6]
-
Induction of Cell Death: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis.[8]
The following diagram illustrates the intracellular processing of a GGFG-linked ADC:
Caption: Intracellular processing of a GGFG-linked ADC.
Experimental Protocol: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (MTT/MTS)
This protocol outlines a standard procedure for determining the cytotoxicity of a GGFG-linked ADC using a tetrazolium-based assay, such as MTT or MTS. These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[11]
Materials and Reagents
-
Cell Lines:
-
Antigen-positive (Ag+) cancer cell line (target cells).
-
Antigen-negative (Ag-) cancer cell line (control for specificity).[8]
-
-
ADC and Controls:
-
GGFG-linked ADC (test article).
-
Unconjugated monoclonal antibody (isotype control).
-
Free cytotoxic payload.
-
-
Cell Culture Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercial MTS reagent kit.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO for MTT).[12]
-
-
Equipment:
Step-by-Step Methodology
The experimental workflow is depicted in the diagram below:
Caption: Step-by-step experimental workflow.
-
Cell Seeding: a. Harvest logarithmically growing Ag+ and Ag- cells and perform a cell count. b. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] d. Include wells with medium only to serve as a blank control.[13] e. Incubate the plates overnight in a humidified incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare a series of dilutions (e.g., 8-10 points, half-log or full-log dilutions) of the GGFG-linked ADC, unconjugated antibody, and free payload in complete medium. b. Carefully remove the culture medium from the wells. c. Add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells (vehicle control).[12]
-
Incubation: a. Incubate the plates for a duration sufficient to observe ADC-induced cytotoxicity. For ADCs with payloads like tubulin inhibitors, this typically requires 72 to 120 hours.[8][14]
-
Cell Viability Measurement (MTT Assay Example): a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12] c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] e. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Reading: a. Read the absorbance at 570 nm using a microplate reader.[12]
Data Analysis and Interpretation
Calculation of Cell Viability
For each concentration, calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
IC₅₀ Determination
-
Plot the % Viability against the corresponding ADC concentrations on a logarithmic scale.
-
Use a non-linear regression model (four-parameter sigmoidal fit) to generate a dose-response curve.[4]
-
The IC₅₀ value is determined from this curve. Software such as GraphPad Prism is commonly used for this analysis.[8]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
Application Note: A Validated Workflow for the Synthesis and Characterization of Antibody-Drug Conjugates
Introduction: The Rationale and Promise of Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule.[1][2] This synergy allows for the selective delivery of a therapeutic payload directly to antigen-expressing tumor cells, thereby widening the therapeutic window by minimizing systemic toxicity to healthy tissues.[3][4] An ADC's architecture consists of three core components: the mAb, a cytotoxic payload, and a chemical linker that joins them.[] The success of an ADC is not merely a function of its parts, but of the intricate interplay between them. Critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), conjugation site homogeneity, and linker stability are paramount, directly influencing the pharmacokinetics, efficacy, and safety profile of the final therapeutic.[1][6]
This application note provides a comprehensive, field-proven workflow for the synthesis, purification, and detailed characterization of ADCs. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the critical scientific reasoning behind each phase of the process. Every protocol herein is designed as a self-validating system, with integrated quality control checkpoints to ensure the generation of a well-defined and reproducible ADC.
Section 1: The Strategic Workflow for ADC Development
A successful ADC campaign is built upon a logical and iterative progression of synthesis, purification, and characterization. Each stage informs the next, creating a feedback loop that allows for process optimization and ensures the final conjugate meets rigorous quality standards. The workflow described here is a robust framework applicable to the most common conjugation chemistries.
Caption: Overall workflow for ADC synthesis, purification, and characterization.
Section 2: ADC Synthesis – A Tale of Two Chemistries
The choice of conjugation strategy is a critical decision point that dictates the homogeneity and properties of the final ADC. The two most established methods target the side chains of native amino acids: lysines and cysteines.[3]
Lysine Conjugation: The Workhorse Method
This strategy targets the abundant, surface-accessible ε-amino groups of lysine residues. Its primary advantage is simplicity, as it requires no prior modification of the antibody. However, with dozens of potential lysine sites, this method inherently produces a heterogeneous mixture of ADC species with a broad distribution of DAR values and conjugation locations, which can complicate analytical characterization and may impact pharmacokinetics.[3]
Cysteine Conjugation: The Path to Homogeneity
This approach typically involves the reduction of the antibody's four interchain disulfide bonds to yield up to eight reactive thiol (-SH) groups for conjugation.[7] This provides a more controlled and predictable number of conjugation sites, resulting in a more homogeneous ADC product with a narrower DAR distribution (e.g., DAR 0, 2, 4, 6, 8).[3][7] This homogeneity is highly desirable for manufacturing consistency and regulatory submissions. Site-specific methods, which involve engineering cysteine residues at specific locations, offer even greater control.[7]
Caption: Comparison of Lysine vs. Cysteine conjugation strategies.
Protocol 1: Cysteine-Based ADC Synthesis (Thiol-Maleimide)
This protocol details the conjugation of a maleimide-activated drug-linker to a mAb via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb): >95% purity, at 5-10 mg/mL.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM in water.
-
Drug-Linker-Maleimide: Pre-weighed, dissolved in anhydrous DMSO to 10 mM.
-
Quenching Reagent: N-acetylcysteine solution, 100 mM in water.
-
Purification Column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Hydrophobic Interaction Chromatography (HIC) column.[]
Procedure:
-
Antibody Preparation: Perform buffer exchange of the mAb into the Conjugation Buffer to remove any interfering substances like Tris or glycine.[9] Confirm final protein concentration via A280 measurement.
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution. A molar ratio of 2.5:1 (TCEP:mAb) is a robust starting point for partial reduction.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Scientist's Note: The degree of reduction is a critical parameter. Over-reduction can lead to antibody fragmentation, while under-reduction will result in low DAR. This step must be optimized for each specific mAb.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Immediately add the maleimide-activated drug-linker solution. A molar excess of 5-10 fold of drug-linker per free thiol is a typical starting point.[3]
-
Causality: The maleimide group reacts specifically with the free thiol on the reduced cysteine to form a stable thioether bond.[9] The reaction should be performed immediately as free thiols can re-oxidize.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture.
-
Incubate for 20 minutes.
-
Causality: The quenching step consumes any unreacted maleimide-linker, preventing further non-specific reactions and ensuring a defined final product.
-
Section 3: ADC Purification – Isolating the Desired Product
Purification is a critical manufacturing step to remove unconjugated antibody, excess drug-linker, and process-related impurities.[10] Failure to adequately purify the ADC can lead to altered efficacy and increased toxicity.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. It is effective at removing small molecule impurities like unconjugated drug-linker and quenching reagents.[][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[] Since drug payloads are typically hydrophobic, HIC can separate ADC species with different DARs from each other and from the unconjugated antibody.[12][13]
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and concentrating the final ADC product into its formulation buffer.[][14]
Protocol 2: ADC Purification using Size Exclusion Chromatography (SEC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or Superdex 200) with at least 3 column volumes of the desired formulation buffer (e.g., PBS pH 7.4).
-
Sample Loading: Gently load the quenched reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the ADC using the formulation buffer at a pre-determined flow rate. Monitor the elution profile using a UV detector at 280 nm.
-
Fraction Collection: The ADC, being the largest component, will elute first. Collect fractions corresponding to the main protein peak. Unconjugated small molecules will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using centrifugal filtration devices or TFF.
Section 4: Comprehensive ADC Characterization
Rigorous analytical characterization is non-negotiable to ensure the safety, efficacy, and consistency of an ADC.[1][6] This involves a multi-faceted approach to assess its physicochemical properties and biological function.
Physicochemical Characterization
This suite of assays defines the molecular integrity and composition of the conjugate.
| Analytical Technique | Purpose | Key Output | Reference |
| UV-Vis Spectroscopy | Initial estimation of average DAR. | Average DAR value. | [6][15] |
| HIC-HPLC | Determines DAR distribution and average DAR. | Chromatogram showing peaks for DAR0, DAR2, DAR4 etc.; Weighted average DAR. | [][] |
| LC-MS (Intact/Reduced) | Confirms molecular weight, DAR distribution, and conjugation sites. | Deconvoluted mass spectra showing mass of different DAR species. | [][17][18] |
| SEC-HPLC | Quantifies purity and measures high molecular weight species (aggregates). | Percentage of monomer, aggregate, and fragment. | [2][] |
| Reversed-Phase (RP)-HPLC | Quantifies residual free drug-linker. | Concentration of unconjugated payload. | [19] |
| Ion-Exchange (IEX) HPLC | Analyzes charge variants. | Profile of acidic and basic species. | [6][] |
Protocol 3: DAR Determination by HIC-HPLC
Principle: The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates these species using a reverse salt gradient.
Procedure:
-
System Setup: Use an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis:
-
Inject the purified ADC sample.
-
The unconjugated antibody (most hydrophilic) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the area percentages of each peak.[]
-
Formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100.[]
-
Biological Characterization
These assays confirm that the ADC retains its intended biological activity.
-
Antigen-Binding Affinity (ELISA/SPR): This is a self-validating check to ensure the conjugation process has not compromised the antibody's ability to bind its target antigen. The binding affinity of the ADC should be comparable to that of the parent mAb.[6]
-
In Vitro Cytotoxicity Assay: This is the ultimate measure of ADC potency. The assay evaluates the ability of the ADC to kill target antigen-expressing cancer cells, typically by measuring cell viability (e.g., using CellTiter-Glo®). The results are used to determine the IC50 (half-maximal inhibitory concentration) value.[20][21]
-
Internalization Assay: For many ADCs, internalization into the target cell is required for the payload to be released and exert its effect. This can be assessed using fluorescently labeled ADCs and techniques like flow cytometry or high-content imaging.[]
Caption: Generalized mechanism of action for an intracellularly-acting ADC.
Conclusion
The development of a successful Antibody-Drug Conjugate is a multidisciplinary endeavor that demands precision in synthesis, rigor in purification, and depth in characterization. The workflows and protocols detailed in this guide provide a robust, validated framework for generating high-quality ADCs. By understanding the scientific principles behind each step—from the choice of conjugation chemistry to the suite of analytical methods—researchers can systematically control for critical quality attributes. This integrated approach is essential for ensuring the creation of consistent, potent, and safe ADC therapeutics that hold the promise of transforming cancer treatment.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. benchchem.com [benchchem.com]
- 4. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. agilent.com [agilent.com]
- 18. sciex.com [sciex.com]
- 19. lcms.cz [lcms.cz]
- 20. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
Application Notes & Protocols: Bioconjugation of MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
Introduction: A Modular System for Targeted Drug Delivery
The molecule MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH represents a sophisticated, modular linker-payload system designed for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its architecture is rationally designed for stability in circulation and controlled release of its active component within the target cell. Understanding the function of each component is critical for designing a successful bioconjugation strategy.
-
MC (Maleimidocaproyl): This unit serves as a thiol-reactive handle. The maleimide group specifically and efficiently reacts with sulfhydryl groups (thiols), typically from cysteine residues on a biomolecule, to form a stable thioether bond.[][2] This moiety is the anchor point for a site-specific conjugation strategy.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[3][4][5] This enzymatic cleavability ensures that the payload is released from the antibody after the ADC has been internalized into the target cell's lysosome.[4][6]
-
-NH-CH2-O-CH2-(s-cyclopropane)-COOH: This component constitutes the payload and a portion of the linker. The cyclopropane moiety is a feature found in various potent cytotoxic agents.[7] The terminal carboxylic acid (-COOH) provides a secondary, alternative handle for conjugation to biomolecules through amide bond formation with primary amines, such as those on lysine residues.
This application note provides detailed protocols for two primary strategies to conjugate this linker-payload to a monoclonal antibody (mAb): (1) Thiol-reactive conjugation via the maleimide group for a more homogeneous, site-specific product, and (2) Amine-reactive conjugation via the carboxylic acid for a more traditional, albeit heterogeneous, approach.[][9]
Part 1: Site-Specific Conjugation via Maleimide-Thiol Chemistry
This strategy is preferred for producing homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), which often leads to an improved therapeutic index.[][10][11] The protocol involves the selective reduction of the antibody's interchain disulfide bonds to generate reactive free thiols, followed by conjugation to the maleimide group.
Principle of Reaction
The conjugation is based on a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks one of the carbons of the maleimide's double bond. This reaction is highly specific for thiols within the pH range of 6.5-7.5, proceeding rapidly to form a stable thioether linkage.[12][13]
Experimental Workflow
Caption: Workflow for Maleimide-Thiol Conjugation.
Protocol 1.1: Partial Reduction of Antibody Interchain Disulfides
Causality: The goal is to selectively reduce the more accessible interchain disulfide bonds in the hinge region of the antibody while leaving the structurally critical intrachain disulfides intact.[14] Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is highly effective, odorless, and, unlike DTT, does not contain a thiol group, meaning it does not need to be removed prior to the maleimide reaction.[15][16]
-
Antibody Preparation: Prepare a solution of the antibody (e.g., IgG1) at a concentration of 5-10 mg/mL in a phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). The EDTA is crucial for chelating any trace metals that could catalyze re-oxidation of the thiols.
-
TCEP Addition: Prepare a fresh stock solution of TCEP in the same reaction buffer. Add TCEP to the antibody solution to achieve a final molar excess of 2.5 to 4 equivalents relative to the antibody. An initial optimization experiment is highly recommended to determine the optimal TCEP concentration for the desired number of free thiols.[17]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes with gentle agitation.[14][18] These conditions are typically sufficient for reducing the four interchain disulfide bonds.
-
Cooling: Immediately after incubation, place the reaction tube on ice to slow down the reaction and prepare for the conjugation step.
Protocol 1.2: Conjugation to Maleimide-Functionalized Payload
Causality: The reaction pH is maintained between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide ring, which becomes significant at higher pH.[12] A slight molar excess of the linker-payload is used to drive the reaction to completion.
-
Payload Preparation: Dissolve the MC-GGFG...COOH linker-payload in a compatible organic co-solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[19] Hydrophobic payloads often require a co-solvent to prevent precipitation in the aqueous reaction buffer.[17]
-
Conjugation Reaction: Add the linker-payload stock solution to the chilled, reduced antibody solution. Aim for a final molar ratio of 1.2 to 1.5 moles of payload per mole of generated thiol. For an antibody with 8 generated thiols (from 4 reduced disulfides), this corresponds to a 9.6 to 12-fold molar excess of payload over the antibody.
-
Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.[17]
-
Incubation: Allow the reaction to proceed at 4°C for 12-16 hours or at room temperature for 1-2 hours under gentle agitation and protected from light.
-
Quenching (Optional): To cap any unreacted thiols, the reaction can be quenched by adding a 100-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.
Protocol 1.3: Purification and Characterization of the ADC
Causality: Purification is essential to remove unreacted linker-payload, which is cytotoxic, and any protein aggregates.[20] Characterization confirms the success of the conjugation and determines the average DAR, a critical quality attribute that influences the ADC's efficacy and safety.[21][22]
-
Purification: The most common method for purifying the ADC and removing small molecule impurities is Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[20][] Equilibrate the SEC column or TFF system with a suitable formulation buffer (e.g., PBS pH 7.4).
-
DAR Determination by HIC: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR distribution. The addition of the hydrophobic drug-linker increases the antibody's overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[]
-
DAR Determination by UV/Vis Spectroscopy: A rapid estimation of the average DAR can be obtained using UV/Vis spectroscopy if the payload has a distinct absorbance maximum separate from the protein's absorbance at 280 nm.[22] The average DAR is calculated from the concentrations of the protein and the payload, determined using the Beer-Lambert law. However, this method can be skewed by the presence of free drug and provides no information on the distribution.[22]
Part 2: Amine-Reactive Conjugation via Carboxylic Acid
This method utilizes the abundant lysine residues on the antibody surface for conjugation. While technically simpler as it does not require a reduction step, it produces a heterogeneous mixture of ADC species with a wide DAR distribution (typically 0-8), which can complicate characterization and in-vivo performance.[9]
Principle of Reaction
This is a two-step process. First, the carboxylic acid on the payload is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[24] This forms a semi-stable, amine-reactive Sulfo-NHS ester. This activated intermediate then readily reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.[25][26][27]
Experimental Workflow
Caption: Workflow for EDC/Sulfo-NHS Amine Conjugation.
Protocol 2.1: Activation of the Carboxylic Acid Group
Causality: The activation step is performed in a slightly acidic buffer (pH ~6.0) to optimize the formation of the O-acylisourea intermediate by EDC.[24] Sulfo-NHS is included to convert this unstable intermediate into a more stable Sulfo-NHS ester, which increases coupling efficiency to amines in the subsequent step.[25][26]
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 50 mM MES, pH 6.0). EDC is susceptible to hydrolysis and should not be stored in aqueous solution.[24]
-
Payload Solution: Dissolve the MC-GGFG...COOH linker-payload in the activation buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.
-
Activation Reaction: Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the payload solution. Let the activation reaction proceed for 15-30 minutes at room temperature.
Protocol 2.2: Conjugation to Antibody Lysine Residues
Causality: The conjugation reaction buffer is shifted to a pH of 7.2-8.0. In this range, the primary amines on lysine side chains are sufficiently deprotonated and nucleophilic to efficiently attack the Sulfo-NHS ester, forming a stable amide bond.
-
Antibody Preparation: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.5). Ensure the buffer is amine-free (i.e., do not use Tris or glycine buffers).
-
Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio of activated payload to antibody will determine the average DAR and should be optimized (a starting point is a 10 to 20-fold molar excess).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. This will quench any unreacted Sulfo-NHS esters.
Protocol 2.3: Purification and Characterization
Purification follows the same principles as in Protocol 1.3, using SEC or TFF to remove unreacted reagents.[] However, characterization of the resulting heterogeneous mixture is more complex.
-
Purification: Purify the ADC using SEC or TFF as described in Protocol 1.3.
-
DAR Characterization: Due to the charge heterogeneity introduced by modifying lysine residues, HIC may not resolve DAR species as cleanly. Mass Spectrometry (MS) of the intact or reduced ADC (middle-down MS) is often the preferred method to determine the DAR distribution and confirm the masses of the light and heavy chains.[28]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DAR (Maleimide) | Incomplete reduction of antibody disulfides. | Optimize TCEP concentration and incubation time. Verify TCEP activity.[17] |
| Hydrolysis of the maleimide group before conjugation. | Work quickly; ensure payload is stored under anhydrous conditions. Maintain reaction pH ≤ 7.5.[12] | |
| Re-oxidation of antibody thiols. | Use degassed buffers and include EDTA. Work expeditiously after the reduction step. | |
| Low DAR (Amine) | Inactive EDC/Sulfo-NHS reagents. | Use fresh, high-quality reagents. Prepare solutions immediately before use.[24] |
| Suboptimal pH for activation or conjugation. | Ensure activation is done at pH ~6.0 and conjugation at pH 7.2-8.0. | |
| Competing nucleophiles in the antibody buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or HEPES. | |
| ADC Aggregation | High DAR, especially with a hydrophobic payload. | Reduce the molar excess of the payload in the reaction. Consider using a more hydrophilic PEG spacer in the linker design. |
| Use of excessive organic co-solvent. | Keep the final co-solvent concentration below 10% (v/v).[17] |
References
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bachem.com [bachem.com]
- 14. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Disulfide reduction using TCEP reaction [biosyn.com]
- 17. benchchem.com [benchchem.com]
- 18. dynamic-biosensors.com [dynamic-biosensors.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 24. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. m.youtube.com [m.youtube.com]
- 28. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation Efficiency of MC-GGFG Linkers
Welcome to the technical support center for MC-GGFG linker applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency and reproducibility of your antibody-drug conjugate (ADC) preparations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemistry and handling of MC-GGFG linkers.
Q1: What is the optimal pH for conjugating a maleimidocaproyl (MC) group to a thiol?
A1: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] In this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate anion (-S⁻) form, while minimizing the competing reaction of maleimide with amine groups (e.g., from lysine residues), which becomes more significant at pH values above 7.5.[1] The reaction rate with thiols is approximately 1,000 times faster than with amines within this optimal window, ensuring high specificity.[2]
Q2: My MC-GGFG linker-payload has poor aqueous solubility. How should I dissolve it for the conjugation reaction?
A2: It is standard practice to dissolve hydrophobic linker-payloads in a dry, anhydrous organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).[3][4] This stock is then added to the aqueous antibody solution. It is critical to keep the final concentration of the organic co-solvent in the reaction mixture to a minimum, ideally below 10%, as excessive amounts can lead to antibody denaturation and aggregation.[5]
Q3: Can I pre-dissolve the maleimide linker in aqueous buffer and store it?
A3: This is not recommended. The maleimide ring is susceptible to hydrolysis in aqueous solutions, where it opens to form a non-reactive maleamic acid derivative.[2][] To ensure maximum reactivity, always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, a stock solution in an anhydrous solvent like DMSO at -20°C is the preferred method.[2]
Q4: What is the "retro-Michael reaction" and how does it affect my ADC's stability?
A4: The retro-Michael reaction is a primary pathway for in-vivo instability of ADCs made with maleimide linkers. The thiosuccinimide linkage formed between the antibody's cysteine and the maleimide can reverse, leading to the detachment of the drug-linker from the antibody.[7][8][9] This premature payload release can occur in plasma, where other thiol-containing molecules like albumin can compete for the maleimide, leading to off-target toxicity and reduced efficacy.[10][11]
Q5: How can the stability of the maleimide-thiol linkage be improved?
A5: Stability is enhanced by the hydrolysis of the thiosuccinimide ring, which opens to form a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[8][9] While this hydrolysis occurs slowly under physiological conditions, linker technologies incorporating "self-hydrolyzing" maleimides have been developed. These linkers contain groups that catalyze the hydrolysis intramolecularly, rapidly stabilizing the linkage post-conjugation.[8][9][12] Recent strategies also include generating the ring-opened linker directly to ensure stability from the start.[13][14]
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental challenges.
Guide 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
A common and critical issue is achieving a lower-than-expected or variable DAR. This guide provides a systematic approach to troubleshooting.
Symptom: The average DAR, as measured by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS), is consistently low or varies significantly between batches.[15][]
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Actions & Protocol |
| 1. Incomplete Antibody Reduction | For cysteine conjugation, interchain disulfide bonds must be fully and consistently reduced to generate the free thiols required for reaction with the maleimide. Incomplete reduction leads to fewer available conjugation sites.[1] | Protocol: Optimizing Antibody Reduction 1. Reducing Agent: Use a sufficient molar excess of Tris(2-carboxyethyl)phosphine (TCEP). A 5-10 molar excess per antibody is a good starting point for site-specific cysteine mutants, while a 2.5-3.0 molar excess per disulfide bond is used for native antibodies.[3][4]2. Incubation: Incubate at 37°C for 1-2 hours to ensure the reaction goes to completion.[3][4]3. Crucial Step - TCEP Removal: TCEP can react with maleimides.[2] Before adding the drug-linker, you must remove excess TCEP using a desalting column equilibrated in degassed reaction buffer.[2] |
| 2. Maleimide Hydrolysis | The maleimide group is moisture-sensitive and can hydrolyze to an inactive form, reducing the amount of reactive linker available for conjugation.[2][] | Best Practices: • Prepare the drug-linker stock solution in anhydrous DMSO and store it desiccated at -20°C.[2]• Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]• Add the dissolved linker-payload to the antibody solution immediately after preparation. |
| 3. Suboptimal Reaction pH | The thiol-maleimide reaction is pH-dependent. If the pH is too low (<6.5), the thiol is protonated and less nucleophilic, slowing the reaction. If it is too high (>7.5), competing side reactions with amines increase.[1] | Action: • Prepare a fresh reaction buffer (e.g., PBS) and verify the pH is within the 6.5-7.5 range just before use.[1]• Ensure all components, including the antibody solution, are properly buffer-exchanged. |
| 4. Insufficient Molar Ratio of Linker | A low molar excess of the linker-payload may not be sufficient to drive the conjugation reaction to completion, resulting in a low DAR. | Action: • Empirically determine the optimal molar ratio. For cysteine-engineered antibodies, a 1.5 to 2.0 molar excess of linker per cysteine is a common starting point.[3] For lysine conjugation, a 5-10 molar excess is often used.[3]• Avoid a very large excess, as this can complicate purification and may lead to non-specific reactions.[1] |
Troubleshooting Workflow for Low DAR
Caption: A decision tree for troubleshooting low DAR results.
Guide 2: High Levels of Aggregation in ADC Preparations
Aggregation is a critical quality attribute that can compromise manufacturing, induce immunogenicity, and negatively impact the pharmacokinetic profile of an ADC.[17]
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (aggregates) after conjugation and/or purification.[5][15]
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Actions & Protocol |
| 1. Hydrophobicity of Linker-Payload | The MC-GGFG linker and many cytotoxic payloads (e.g., Exatecan, MMAE) are hydrophobic. Conjugating them to the antibody increases its overall hydrophobicity, promoting protein-protein interactions that lead to aggregation, especially at high DARs.[10][17] | Mitigation Strategies: 1. Control DAR: Aim for the lowest DAR that still provides the desired efficacy.2. Co-solvent Concentration: Minimize the final concentration of organic co-solvents (e.g., DMSO) in the reaction mixture to <10%.[5]3. Formulation: Immediately after purification, exchange the ADC into a stability-optimized formulation buffer. This may include excipients like polysorbate 80, sucrose, or trehalose to minimize hydrophobic interactions.[5][18] |
| 2. Suboptimal Buffer Conditions | The pH of the conjugation and formulation buffers can significantly impact antibody solubility. If the pH is near the antibody's isoelectric point (pI), its net charge is close to zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.[5] | Action: • Ensure the pH of all buffers is at least one unit away from the antibody's pI.[19]• Maintain the conjugation pH within the 6.5-7.5 range, which is typically safe for antibody stability.[5] |
| 3. Uncapped Reactive Groups | If unreacted maleimides on the drug-linker or unreacted thiols on the antibody remain after the primary conjugation reaction, they can continue to react slowly, potentially leading to cross-linking and aggregation. | Protocol: Quenching the Reaction 1. After the main conjugation incubation (1-2 hours), add a quenching reagent.[3]2. N-acetylcysteine (NAC) is commonly used. Add a 10-fold molar excess of NAC relative to the initial amount of drug-linker.[3]3. Incubate for an additional 30 minutes at room temperature to cap any unreacted maleimide groups.[3][5] |
Visualizing the Impact of Hydrophobicity on Aggregation
Caption: Increased drug load (DAR) enhances surface hydrophobicity, leading to aggregation.
Guide 3: ADC Instability and Premature Payload Loss
The stability of the thiosuccinimide linkage is paramount for minimizing off-target toxicity and ensuring the ADC delivers its payload to the target cell.
Symptom: When incubated in plasma or under thermal stress, the ADC shows a decrease in average DAR over time, indicating payload loss.[7][10]
Visualizing Competing Stability Pathways
Caption: The thiosuccinimide linkage faces two competing fates: instability or stabilization.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Actions & Protocol |
| 1. Retro-Michael Reaction | The thiosuccinimide bond is susceptible to nucleophilic attack by other thiols, such as those on serum albumin, leading to a thiol-exchange reaction that releases the drug-linker.[10][11] This is a primary cause of premature deconjugation in vivo.[9] | Mitigation Strategies: 1. Promote Hydrolysis: After conjugation, consider a "hydrolysis hold" step. Adjusting the pH to a slightly basic environment (e.g., pH 8-9) for a defined period can accelerate the stabilizing ring-opening reaction.[7][12] This must be carefully optimized to avoid antibody degradation.2. Use Advanced Linkers: Explore the use of next-generation maleimides designed for rapid self-hydrolysis at neutral pH, which can significantly improve in-vivo stability.[8][9][12] |
| 2. Re-closure of Hydrolyzed Ring | Even after hydrolysis, the opened succinimide ring can partially close again, particularly under weakly acidic conditions (e.g., pH 6.0), re-forming the unstable thiosuccinimide linkage.[7] | Action: • This highlights the importance of linker design. Linkers incorporating hydrolysis-facilitating groups are designed to drive the equilibrium toward the stable, ring-opened conformation.[7]• During process development, ensure final formulation buffers are not acidic to minimize the risk of ring closure. |
| 3. Conjugation Site Environment | The local microenvironment on the antibody where the linker is attached can influence stability. Positively charged residues near the conjugation site can promote hydrolysis, while solvent-exposed sites may be more susceptible to thiol exchange.[1][10][12] | Consideration for Site-Specific ADCs: • When engineering cysteine conjugation sites, consider the surrounding amino acid residues. Modeling can help predict sites that may favor hydrolysis over the retro-Michael reaction.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating ADC Aggregation with GGFG Linkers: A Technical Support Guide
Introduction
Welcome to the technical support center for troubleshooting Antibody-Drug Conjugate (ADC) aggregation, with a specific focus on constructs utilizing the GGFG (glycyl-glycyl-phenylalanyl-glycyl) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ADC stability. Aggregation is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and manufacturability of an ADC.[1][2] This resource provides in-depth, experience-driven insights and practical, step-by-step protocols to help you diagnose, mitigate, and prevent aggregation issues in your GGFG-linked ADC candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in ADCs, particularly those with GGFG linkers?
A1: ADC aggregation is a multifactorial issue stemming from both the intrinsic properties of the ADC components and the manufacturing process.[1] Key contributors include:
-
Increased Surface Hydrophobicity: The conjugation of a hydrophobic payload to an antibody is a primary cause of aggregation.[3][4] The GGFG linker itself, while designed for enzymatic cleavage, contributes to the overall hydrophobicity of the conjugate, creating patches on the antibody surface that can lead to self-association to minimize exposure to the aqueous environment.[1][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules per antibody, directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[6][7] This can lead to reduced stability and faster clearance from circulation.[6][8]
-
Suboptimal Conjugation Conditions: The conjugation process itself can introduce stress that promotes aggregation.[1] Factors such as unfavorable buffer pH (especially near the antibody's isoelectric point), the use of organic co-solvents to dissolve the hydrophobic drug-linker, high protein concentrations, and elevated temperatures can all contribute to protein unfolding and subsequent aggregation.[3][9]
-
Antibody-Specific Properties: The inherent stability and biophysical characteristics of the monoclonal antibody (mAb) play a crucial role. Some antibodies are naturally more prone to aggregation than others.[3]
-
Storage and Handling: Improper storage conditions, including freeze-thaw cycles, mechanical stress from agitation, and exposure to light, can destabilize the ADC and induce aggregation.[1]
Q2: How does the GGFG linker specifically influence the stability and aggregation of an ADC?
A2: The GGFG tetrapeptide linker is a critical component designed for selective cleavage by lysosomal proteases like cathepsins, which are overexpressed in many tumor cells.[10][11][12] This ensures targeted payload release within the cancer cell.[11]
From a stability perspective:
-
In Circulation: The GGFG linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[10][11]
-
Contribution to Hydrophobicity: While offering enzymatic specificity, the peptide nature of the GGFG linker, particularly the phenylalanine residue, adds to the overall hydrophobicity of the drug-linker complex. This increased hydrophobicity is a key driver of aggregation.[5]
-
Cleavage and Payload Release: The cleavage of the GGFG linker typically occurs between the phenylalanine and glycine residues within the lysosome.[11] This is followed by the release of the active drug, often through a self-immolative spacer.[11] The stability of the GGFG linker in circulation is a key factor in the overall therapeutic window of the ADC.[13]
Q3: What are the initial signs of an aggregation problem in my ADC preparation?
A3: Detecting aggregation early is crucial. Initial indicators can range from visible to sub-visible and soluble aggregates. Common observations include:
-
Visible Particulates: The most obvious sign is the appearance of cloudiness, precipitation, or visible particles in your ADC solution.[9]
-
Increased Opalescence: A subtle increase in the haziness of the solution can indicate the formation of soluble aggregates.
-
Changes in Analytical Profiles: During characterization, you may observe:
-
Inconsistent Batch-to-Batch Results: Significant variability in aggregation levels between different production batches can point to uncontrolled process parameters.[9]
Troubleshooting Guide: A Systematic Approach
When encountering aggregation, a systematic, multi-pronged approach is essential for effective troubleshooting. This involves a thorough evaluation of your ADC's characteristics, conjugation process, and formulation.
Phase 1: Characterization of the Aggregation
The first step is to understand the nature and extent of the aggregation.
Problem: High levels of soluble or insoluble aggregates detected.
Troubleshooting Steps:
-
Quantify Aggregate Levels: Utilize Size Exclusion Chromatography (SEC) to accurately determine the percentage of monomer, dimer, and higher-order aggregates.[15]
-
Assess Particle Size Distribution: Employ Dynamic Light Scattering (DLS) to measure the size distribution of particles in your sample, which can help identify the presence of larger aggregates.[1]
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC. An increase in hydrophobicity often correlates with a higher aggregation propensity.[14][16]
Experimental Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and high molecular weight (HMW) aggregates of GGFG-linked ADCs based on their hydrodynamic size.[15]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300 Å).[17]
-
Mobile Phase: A physiological pH buffer, typically phosphate-buffered saline (PBS) pH 7.4.
-
ADC sample and unconjugated antibody control.
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15]
-
Sample Preparation: Dilute the ADC sample and the unconjugated antibody to a final concentration of approximately 1 mg/mL in the mobile phase. If visible particulates are present, filter the sample through a 0.22 µm syringe filter.[15]
-
Chromatographic Run: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.[15]
-
Data Acquisition: Monitor the elution profile at 280 nm.[9]
-
Data Analysis:
-
Integrate the peak areas for the monomer and all HMW species.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Area of all aggregate peaks / Total area of all peaks) x 100[15]
-
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| High percentage of HMW peaks | Increased hydrophobicity, suboptimal formulation, or harsh processing conditions. | Proceed to Phase 2 and 3 of troubleshooting. |
| Peak tailing or broadening | Non-specific interactions with the column stationary phase. | Screen different SEC columns or optimize mobile phase composition.[17] |
Phase 2: Evaluation of the Conjugation Process
Optimizing the conjugation reaction is a critical step in minimizing aggregation.
Problem: Aggregation is observed immediately after the conjugation step.
Troubleshooting Steps:
-
Optimize Buffer pH: Ensure the pH of the conjugation buffer is at least one unit away from the antibody's isoelectric point (pI) to maintain colloidal stability.[3][9]
-
Minimize Co-solvent Concentration: If an organic solvent like DMSO is used to dissolve the GGFG-linker-payload, keep the final concentration as low as possible (ideally below 10% v/v) and add it slowly to the antibody solution with gentle mixing.[15]
-
Control Protein Concentration: High antibody concentrations during conjugation can increase the likelihood of intermolecular interactions. Consider performing the reaction at a lower protein concentration.
-
Optimize Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the risk of thermal stress and denaturation.[1]
-
Consider Immobilization: For particularly challenging ADCs, immobilizing the antibody on a solid support during conjugation can prevent aggregation by physically separating the molecules.[1][3]
Experimental Workflow: Conjugation Optimization
Below is a Graphviz diagram illustrating a systematic workflow for optimizing your conjugation protocol.
Caption: Workflow for optimizing ADC conjugation to minimize aggregation.
Phase 3: Formulation Development and Stability Studies
A well-designed formulation is key to ensuring the long-term stability of your GGFG-linked ADC.
Problem: Gradual increase in aggregation during storage.
Troubleshooting Steps:
-
Screen Formulation Buffers: Conduct a formulation screening study to identify the optimal buffer system, pH, and ionic strength for your ADC.[9]
-
Evaluate Stabilizing Excipients: Assess the impact of various excipients on ADC stability. Common stabilizers include:
-
Perform Accelerated Stability Studies: Subject your ADC in different formulations to thermal stress (e.g., incubation at 40°C) to predict long-term stability and rank the most promising formulations.[9]
Experimental Protocol 2: Formulation Screening by Thermal Stress Study
Objective: To assess the stability of a GGFG-linked ADC in various formulations under accelerated stress conditions.
Materials:
-
Purified ADC.
-
A panel of formulation buffers with varying pH, ionic strength, and excipients.
-
Incubator set to a stress temperature (e.g., 40°C).
-
SEC-HPLC system for analysis.
Method:
-
Prepare Formulations: Prepare small-scale batches of your ADC in the different formulation buffers.
-
Initial Analysis (T=0): Analyze each formulation at time zero using SEC to determine the initial percentage of aggregates.[9]
-
Thermal Stress: Incubate the samples at the chosen stress temperature.
-
Time-Point Analysis: At predefined time points (e.g., 1 week, 2 weeks, 4 weeks), withdraw an aliquot from each sample and analyze by SEC.
-
Data Analysis: Plot the percentage of monomer loss or increase in HMW species over time for each formulation.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Rapid increase in aggregates in specific formulations | Suboptimal buffer composition for the ADC. | Eliminate these formulations from further consideration. |
| Formulations with minimal change in aggregation | Stabilizing effect of the buffer components. | Select these lead formulations for long-term stability studies. |
Advanced Troubleshooting and Considerations
Q4: Can the hydrophobicity of the GGFG linker itself be modified to reduce aggregation?
A4: Yes, modifying the linker is an advanced strategy to mitigate aggregation. Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker can help to mask the hydrophobicity of both the linker and the payload.[1][18] This can lead to improved solubility, reduced aggregation, and potentially more favorable pharmacokinetic properties.[18][19]
Q5: What is the role of the payload in GGFG-linked ADC aggregation?
A5: The cytotoxic payload is often highly hydrophobic and a major contributor to ADC aggregation.[4][7] The GGFG linker is merely the bridge; the nature of the "cargo" it carries significantly impacts the overall biophysical properties of the ADC. When troubleshooting, it's important to consider the combined hydrophobicity of the GGFG-payload entity.
Visualizing the GGFG Linker and Payload Release
The following diagram illustrates the structure of a GGFG-linked ADC and the mechanism of payload release within a tumor cell.
Caption: Mechanism of GGFG linker cleavage and payload release in a tumor cell.
By understanding the fundamental drivers of aggregation and applying a systematic troubleshooting approach, researchers can effectively overcome stability challenges and advance the development of promising GGFG-linked ADC therapeutics.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Payload Release from MC-GGFG-Cyclopropane Linker-Based ADCs
Welcome to the technical support center for the MC-GGFG-cyclopropane linker system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the experimental use of antibody-drug conjugates (ADCs) featuring this advanced linker technology. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.
Introduction to the MC-GGFG-Cyclopropane Linker
The MC-GGFG-cyclopropane linker is a sophisticated, enzyme-cleavable system designed for targeted drug delivery. It combines several key features to ensure stability in systemic circulation and efficient payload release within the target tumor cell. The maleimidocaproyl (MC) group provides a stable connection to the antibody, the Gly-Gly-Phe-Gly (GGFG) tetrapeptide is specifically cleaved by lysosomal proteases like cathepsins, and the cyclopropane moiety is incorporated to enhance metabolic stability and introduce favorable conformational properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of payload release from the MC-GGFG-cyclopropane linker?
A1: The payload release is a multi-step process initiated upon internalization of the ADC by the target cell. The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[3] Within the lysosome, cathepsins, particularly Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[4] This enzymatic cleavage is the primary and intended mechanism of payload release. The cyclopropane component of the linker is designed for high stability and is not expected to undergo cleavage under physiological conditions.[1][2]
Q2: What is the role of the cyclopropane moiety in this linker?
A2: The cyclopropane ring serves two primary purposes in drug design. Firstly, it introduces conformational rigidity to the linker, which can influence the overall structure and binding properties of the ADC.[5] Secondly, cyclopropane groups are known to enhance the metabolic stability of molecules by being resistant to common metabolic degradation pathways.[1][2] This increased stability helps to ensure that the linker remains intact in systemic circulation, preventing premature payload release.
Q3: Is the cyclopropane ring susceptible to opening under biological conditions?
A3: While highly strained or electronically activated cyclopropane rings can undergo ring-opening reactions, the cyclopropane in this linker is designed as a stable structural component.[6][7] Under normal physiological and lysosomal conditions, the cyclopropane ring is not expected to be a point of liability. Its primary role is to contribute to the overall stability and desired physicochemical properties of the linker-payload complex.[1][8]
Q4: Which enzymes are primarily responsible for cleaving the GGFG sequence?
A4: The GGFG tetrapeptide is a well-characterized substrate for lysosomal cysteine proteases. Cathepsin L and Cathepsin B are the key enzymes responsible for its cleavage.[4] While both can process the linker, some studies suggest that the GGFG sequence is particularly sensitive to Cathepsin L.[3] The enzymatic activity is highly dependent on the acidic environment of the lysosome (pH 4.5-5.0).
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during experiments with MC-GGFG-cyclopropane linker-based ADCs.
Issue 1: Incomplete or No Payload Release in In Vitro Cell-Based Assays
Symptoms:
-
Lower than expected cytotoxicity (high IC50 value) in target cell lines.
-
Direct measurement of payload release (e.g., by LC-MS/MS) shows low levels of free payload in cell lysates.
Workflow for Troubleshooting Incomplete Payload Release
Caption: A logical workflow for diagnosing incomplete payload release.
| Potential Cause | Recommended Solution | Scientific Rationale |
| ADC Aggregation or Degradation | Perform Size Exclusion Chromatography (SEC) to check for aggregation and Hydrophobic Interaction Chromatography (HIC) to assess heterogeneity. Confirm the Drug-to-Antibody Ratio (DAR) and intact mass using mass spectrometry. | Aggregated or degraded ADCs may not be efficiently internalized by cells, leading to reduced delivery to the lysosome.[9] |
| Low Target Antigen Expression | Quantify the target antigen expression on your cell line using flow cytometry. Ensure you are using cells with consistent and high expression levels. | Efficient ADC uptake is dependent on the density of the target antigen on the cell surface. Low expression will result in poor internalization. |
| Suboptimal Assay Duration | Conduct a time-course experiment, measuring cytotoxicity or payload release at multiple time points (e.g., 24, 48, 72, 96 hours). | The kinetics of ADC internalization, trafficking to the lysosome, and enzymatic cleavage can vary between cell lines. Insufficient incubation time may not allow for complete payload release. |
| Impaired Lysosomal Function | Use a lysosomal stain (e.g., LysoTracker) to visualize lysosomal integrity and acidification. If possible, perform a cathepsin activity assay on cell lysates. | The cleavage of the GGFG linker is dependent on active cathepsins in an acidic lysosomal environment. Compromised lysosomal function will inhibit payload release. |
| Payload Efflux | Investigate if the released payload is a substrate for multidrug resistance (MDR) transporters (e.g., P-glycoprotein). If so, co-incubate with an MDR inhibitor as a control. | Some cancer cells can actively pump out cytotoxic drugs, reducing their intracellular concentration and apparent cytotoxicity.[4] |
Issue 2: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
An increase in free payload concentration over time when the ADC is incubated in plasma, as measured by LC-MS/MS.
-
A decrease in the average Drug-to-Antibody Ratio (DAR) over time, as measured by HIC or mass spectrometry.
Mechanism of Premature Payload Release
Caption: Pathways leading to premature payload release in circulation.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Instability of the Maleimide-Cysteine Conjugate | Consider using next-generation maleimide derivatives or alternative conjugation chemistries (e.g., those that lead to ring-opening of the thiosuccinimide) to create a more stable thioether bond.[10] | The thioether bond formed by the reaction of a maleimide with a cysteine thiol can undergo a retro-Michael reaction, leading to deconjugation of the entire linker-payload. |
| Non-specific Cleavage by Plasma Proteases | Evaluate the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) as protease activity can vary. If instability is observed across species, linker modification may be necessary. | While the GGFG sequence is designed for cleavage by lysosomal cathepsins, some circulating proteases may have low-level activity against this sequence, leading to premature payload release. |
| Assay Artifacts | Ensure that the sample processing steps (e.g., protein precipitation) do not induce payload release. Include appropriate controls, such as incubating the ADC in buffer alone. | Harsh conditions during sample preparation for LC-MS/MS analysis can sometimes cause linker cleavage, leading to an overestimation of premature release. |
Issue 3: ADC Aggregation and Poor Solubility
Symptoms:
-
Visible precipitation of the ADC solution upon formulation or storage.
-
Broad or shouldered peaks during SEC analysis, indicating the presence of high molecular weight species.
-
Inconsistent results in in vitro and in vivo experiments.
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Hydrophobicity of the Linker-Payload | Incorporate hydrophilic moieties, such as polyethylene glycol (PEG) spacers, into the linker design. Optimize the DAR to the lowest effective level. | Both the GGFG peptide and many cytotoxic payloads are hydrophobic. High DARs can lead to the formation of hydrophobic patches on the antibody surface, promoting aggregation.[9][11][12][13][14] |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, ionic strength) and consider the inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to improve solubility and stability. | The formulation buffer plays a critical role in maintaining the conformational stability of the antibody and preventing aggregation. |
| Improper Storage and Handling | Store the ADC at the recommended temperature (typically -80°C for long-term storage) and avoid repeated freeze-thaw cycles. Use gentle mixing techniques (e.g., slow inversion) instead of vigorous vortexing. | Physical stress, such as that caused by freeze-thaw cycles or vigorous mixing, can denature the antibody and induce aggregation. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an MC-GGFG-cyclopropane linker-based ADC in the presence of purified Cathepsin B.
Materials:
-
MC-GGFG-cyclopropane ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, with 10 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a solution of the ADC in the Assay Buffer to a final concentration of 10 µM.
-
Activate Cathepsin B according to the manufacturer's protocol.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of 100 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold Quenching Solution.
-
Centrifuge the samples to precipitate the protein.
-
Collect the supernatant and analyze by a validated LC-MS/MS method to quantify the concentration of the released payload.[1][2][5][15][16]
Protocol 2: LC-MS/MS Quantification of Released Payload
Objective: To develop a sensitive and specific method for quantifying the free payload in plasma or cell lysate samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Select specific precursor-to-product ion transitions for the payload and the internal standard.
Sample Preparation:
-
To 50 µL of plasma or cell lysate, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new microplate or vial for LC-MS/MS analysis.[1][2][5][15][16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimising the payload solvent exposed hydrophobic surface area optimises the antibody-drug conjugate properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclopropane-Containing Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of cyclopropane-containing linkers. Cyclopropanes are highly valuable structural motifs in modern drug discovery, prized for their ability to impart unique conformational constraints, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] However, the construction of these strained three-membered rings is not without its challenges. Classical methods often employ highly reactive species that may lack functional group tolerance, while newer catalytic approaches can present their own set of optimization hurdles.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during the synthesis of these critical linkers.
Section 1: General Troubleshooting & Core Concepts
This section addresses high-level problems that can occur regardless of the specific synthetic method employed.
FAQ 1: My cyclopropanation reaction is showing low or no conversion. Where should I start troubleshooting?
Answer: Low conversion is a frequent issue that can often be traced back to a few key areas. Before diving into method-specific problems, it's essential to verify the fundamentals. The primary culprits are typically reagent quality, reaction setup, and substrate reactivity.
-
Reagent Integrity:
-
Carbene/Carbenoid Precursors: Reagents like diiodomethane (for Simmons-Smith) or diazo compounds are notoriously unstable. Diiodomethane should be freshly distilled or passed through alumina to remove impurities.[3] Diazo compounds should be prepared fresh and used immediately.
-
Solvents: Ensure all solvents are strictly anhydrous, especially for reactions involving organometallics like the Simmons-Smith reaction, which is sensitive to moisture.[3]
-
Catalysts & Metals: In metal-catalyzed reactions, the activity of the metal source is paramount. For the Simmons-Smith reaction, the activation of the zinc is a common failure point.[4] For transition-metal catalysis, ensure the catalyst has not been deactivated by improper storage or exposure to air.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many cyclopropanation reagents are sensitive to air and moisture.[3] Always conduct these reactions under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware.
-
Temperature Control: Some reactions are sluggish at low temperatures, while higher temperatures can lead to side reactions or decomposition of the desired product.[3][5] A gradual, incremental increase in temperature can sometimes improve a sluggish reaction.
-
-
Substrate Issues:
-
Steric Hindrance: Cyclopropanation reactions, particularly the Simmons-Smith method, are highly sensitive to steric bulk around the alkene.[4] If your substrate is sterically demanding, you may need to switch to a less hindered reagent or a different catalytic system.
-
Electronic Effects: Electron-deficient alkenes (e.g., α,β-unsaturated esters) can be poor substrates for electrophilic carbenoids like those used in the Simmons-Smith reaction.[6] In these cases, alternative methods such as the Corey-Chaykovsky reaction (using sulfur ylides) or specific transition-metal-catalyzed systems may be more effective.
-
Workflow 1: General Troubleshooting for Low Conversion
Here is a decision-making workflow to systematically diagnose the cause of low reaction conversion.
Caption: Troubleshooting workflow for low conversion.
FAQ 2: My substrate contains amine or carboxylic acid groups and the reaction is messy. What is happening?
Answer: This is a classic functional group incompatibility issue. Both amino (-NH₂) and carboxylic acid (-COOH) groups are reactive under many cyclopropanation conditions and can lead to a host of side reactions.[7]
-
Amino Groups: The nitrogen lone pair makes amines both nucleophilic and basic. This can cause:
-
Carboxylic Acid Groups: The acidic proton is the primary issue.
-
Reagent Quenching: It can quench organometallic reagents (e.g., Simmons-Smith carbenoid, Grignard reagents) or basic ylides (Corey-Chaykovsky).[7]
-
Solution: Protecting Groups The solution is to mask the reactivity of these functional groups using protecting groups that are stable to the cyclopropanation conditions and can be removed later without degrading the cyclopropane ring.[7]
| Functional Group | Recommended Protecting Group | Removal Conditions | Key Advantages |
| **Amino (-NH₂) ** | Boc (tert-butoxycarbonyl) | Mild acid (TFA, HCl) | Stable to many cyclopropanation conditions. |
| Cbz (benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Generally compatible with cyclopropane rings. | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Mild base (piperidine) | Orthogonal to acid-labile groups. | |
| Carboxyl (-COOH) | Methyl or Ethyl Ester | Saponification (NaOH, LiOH) | Common, robust protection. |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Cleavage is orthogonal to base-labile groups. | |
| t-Butyl Ester | Mild acid (TFA) | Cleavage is orthogonal to hydrogenolysis. |
FAQ 3: The cyclopropane ring appears to be opening during workup or purification. How can I prevent this?
Answer: While cyclopropanes are generally more stable than other small rings like epoxides, their inherent ring strain (approx. 27 kcal/mol) makes them susceptible to ring-opening under certain conditions.[9][10] This is especially true for "activated" cyclopropanes.
-
Donor-Acceptor (D-A) Cyclopropanes: This is the most common cause of instability. If your cyclopropane has an electron-donating group (e.g., aryl, vinyl) on one carbon and an electron-withdrawing group (e.g., ester, ketone) on an adjacent carbon, the C-C bond between them is polarized and weakened.[11][12] These are "spring-loaded" intermediates that can be readily opened by nucleophiles, often catalyzed by Lewis or Brønsted acids.[12][13][14]
-
Acid Sensitivity: Exposure to strong acidic conditions during aqueous workup or on silica gel chromatography can catalyze ring-opening, particularly for D-A cyclopropanes.[9][12]
-
Transition Metal-Mediated Opening: Residual transition metals from the cyclopropanation step can sometimes catalyze ring-opening pathways.[15]
Troubleshooting & Prevention:
-
Neutralize Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup to quench any acid.
-
Deactivate Silica Gel: If you suspect acid-catalyzed decomposition on your chromatography column, use deactivated silica gel. This can be prepared by adding 1-5% triethylamine or ammonia to the eluent system.[3]
-
Avoid Protic Acids: If possible, avoid strong protic acids in all subsequent steps unless a ring-opening reaction is desired.
-
Thoroughly Remove Metals: Ensure that any metal catalysts are thoroughly removed via filtration, extraction, or appropriate purification techniques before subjecting the product to harsh conditions.
Section 2: Method-Specific Troubleshooting
Different cyclopropanation methods have unique failure modes. This section addresses challenges specific to the most common synthetic routes.
FAQ 4: My Simmons-Smith reaction is failing. I've checked for water, but the yield is still zero. What's next?
Answer: For the Simmons-Smith reaction, the single most critical parameter after ensuring anhydrous conditions is the activity of the zinc reagent .[3][4] Inactive zinc is the most frequent cause of reaction failure.
-
Inadequate Zinc Activation: The classic zinc-copper couple must be freshly prepared and properly activated to form the reactive organozinc carbenoid (ICH₂ZnI).[4]
-
Solution: Ensure the zinc dust is of high purity. Activation can be achieved by washing with HCl to remove oxide layers, followed by washes with water, ethanol, and ether before treatment with a copper sulfate solution.
-
-
Poor Quality Diiodomethane: As a reactant, its purity is crucial.
-
Solution: Use freshly distilled or purchased high-purity diiodomethane. Impurities can inhibit the reaction.[3]
-
-
Solvent Effects: Basic or strongly coordinating solvents can decrease the reaction rate.[3]
-
Solution: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
-
Protocol 1: Activation of Zinc-Copper Couple
-
Place zinc dust (1.2 eq) in a flask under an inert atmosphere.
-
Wash the zinc dust with 1M HCl (3 x 10 mL) to etch the surface, then with deionized water (3 x 10 mL), ethanol (3 x 10 mL), and finally diethyl ether (3 x 10 mL).
-
Dry the activated zinc dust under high vacuum.
-
Add a 2% aqueous solution of copper(II) sulfate and stir vigorously for 30 minutes. The zinc will turn dark gray/black as copper deposits on its surface.
-
Decant the copper sulfate solution and wash the resulting Zn(Cu) couple with anhydrous diethyl ether (3 x 10 mL).
-
Dry the couple under high vacuum and use immediately.
Alternative: The Furukawa Modification If the traditional Zn(Cu) couple fails, especially with less reactive alkenes, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane. This system is often more reactive and homogeneous.[4][8]
Diagram 1: The Simmons-Smith Reaction Mechanism
Caption: Formation of the zinc carbenoid and concerted addition.
FAQ 5: I am using a transition-metal catalyst (Rh, Cu, Co) with a diazo compound and observing significant side products. What are they and how can I minimize them?
Answer: Transition-metal-catalyzed cyclopropanations using diazo compounds are powerful but can be plagued by side reactions involving the highly reactive metal carbene intermediate.[16]
-
Common Side Reactions:
-
Dimerization: The diazo compound can react with itself to form an alkene (e.g., two molecules of ethyl diazoacetate can form diethyl fumarate and maleate). This is often a sign of slow addition of the diazo compound or low catalyst activity.
-
C-H Insertion: The metal carbene can insert into nearby C-H bonds, which is a common competing pathway, especially in intramolecular reactions.
-
[3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups (e.g., diazomalonates) are particularly prone to undergo [3+2] cycloadditions instead of cyclopropanation.[16]
-
-
Strategies for Minimization:
-
Slow Addition: The diazo compound should always be added slowly via syringe pump to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the diazo compound low, minimizing dimerization.
-
Catalyst Choice: The choice of metal and ligands is critical. Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) are common and efficient.[16] For electron-deficient olefins, cobalt-based catalysts have shown promise and can offer complementary reactivity to traditional zinc carbenoids.[6][17]
-
Ligand Modification: Increasing the electron density on the metal catalyst can sometimes increase selectivity for cyclopropanation. For example, replacing acetate ligands on rhodium with acetamidate can improve diastereoselectivity.[16]
-
Solvent: The solvent can influence the reaction outcome. Non-polar, non-coordinating solvents like DCM or hexanes are generally preferred.
-
Section 3: Controlling Stereoselectivity
Achieving the desired stereochemistry is often the primary challenge in synthesizing complex linkers.
FAQ 6: How can I control the diastereoselectivity of the cyclopropanation? My reaction gives a 1:1 mixture of diastereomers.
Answer: Controlling diastereoselectivity depends on the specific reaction and substrate. The stereochemistry of the starting alkene is often preserved, but the facial selectivity of the carbene addition is key.
-
Substrate-Controlled Diastereoselectivity (Simmons-Smith):
-
Directing Groups: The Simmons-Smith reaction is famous for its use of directing groups. Hydroxyl groups on allylic or homoallylic alcohols can coordinate to the zinc reagent, delivering the methylene group to the syn face of the alkene with high selectivity.[3] This is a powerful and predictable strategy.
-
Steric Control: In the absence of directing groups, the carbenoid will typically add to the less sterically hindered face of the alkene.[3]
-
-
Reagent-Controlled Diastereoselectivity:
-
Bulky Reagents: Using a bulkier cyclopropanating reagent can amplify the steric differences between the two faces of the alkene, leading to higher selectivity.
-
Catalyst/Ligand Control: In transition-metal catalysis, the diastereoselectivity is often dictated by the steric and electronic properties of the ligands on the metal center.[18][19] Screening different catalysts and ligands is a standard approach to optimize this. For example, some electrochemical methods have shown high diastereoselectivity for nitrile-substituted cyclopropanes.[18][19]
-
Diagram 2: Directing Group Effect in Simmons-Smith Reaction
Caption: Hydroxyl group directing syn-cyclopropanation.
FAQ 7: What are the best methods for separating diastereomers or enantiomers of my cyclopropane product?
Answer: The purification of stereoisomers is a critical final step.
-
Diastereomers: Diastereomers have different physical properties and can often be separated using standard laboratory techniques.[20]
-
Flash Column Chromatography: This is the most common method. Careful selection of the eluent system can often resolve diastereomers.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective technique for obtaining a single, pure diastereomer.[20]
-
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.
-
Chiral Chromatography: Chiral HPLC or SFC (Supercritical Fluid Chromatography) are the definitive methods for separating enantiomers on an analytical and preparative scale.[20] This requires screening different chiral stationary phases and mobile phases.
-
Resolution via Diastereomers: A classical approach involves reacting the racemic cyclopropane with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
-
References
- 1. nbinno.com [nbinno.com]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. scispace.com [scispace.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 16. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 17. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of GGFG-Linked Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GGFG-linked Antibody-Drug Conjugates (ADCs). This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you understand and mitigate the premature cleavage of Gly-Gly-Phe-Gly (GGFG) linkers in plasma, ensuring the stability and efficacy of your therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GGFG linker cleavage?
A1: The GGFG tetrapeptide linker is strategically designed to be cleaved by lysosomal cysteine proteases, primarily Cathepsin L and to a lesser extent, Cathepsin B.[1][2] These enzymes are highly active in the acidic environment of the lysosome (pH 4.5-5.0) within tumor cells.[3][4] Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome where these proteases recognize and cleave the peptide sequence, releasing the cytotoxic payload to exert its therapeutic effect.[1] This targeted release mechanism is fundamental to the linker's design, aiming for high stability in systemic circulation (pH 7.4) and selective payload delivery at the tumor site.[1]
Q2: Why is my GGFG-linked ADC showing instability in plasma?
A2: While GGFG linkers are designed for plasma stability, premature payload release can occur due to several factors.[2] The primary cause is off-target enzymatic cleavage by proteases present in the plasma. Although less susceptible than some other peptide linkers like valine-citrulline (Val-Cit) which can be cleaved by human neutrophil elastase, the GGFG sequence may still be vulnerable to other circulating proteases.[5][6] Additionally, factors such as the hydrophobicity of the payload can lead to ADC aggregation, which may increase clearance and give the appearance of instability.[7][8][9] In preclinical mouse models, carboxylesterase 1C (Ces1C) has been identified as a key enzyme responsible for the cleavage of some peptide linkers, though GGFG is generally more stable than Val-Cit in this regard.[5][6][10]
Q3: What are the consequences of premature GGFG linker cleavage?
A3: Premature cleavage of the GGFG linker in the bloodstream has significant negative consequences for an ADC's therapeutic index. The untimely release of the potent cytotoxic payload can lead to systemic toxicity, damaging healthy tissues and causing adverse effects.[5] Furthermore, it reduces the concentration of the intact, effective ADC that reaches the tumor, thereby diminishing its anti-cancer efficacy.[11] This can result in a narrower therapeutic window, making the drug less safe and effective.
Q4: How can I improve the plasma stability of my GGFG-linked ADC?
A4: Several strategies can be employed to enhance the plasma stability of GGFG-linked ADCs. One effective approach is to modify the peptide sequence by adding a charged amino acid, such as glutamic acid, to create an EVCit-like linker, which has been shown to significantly increase stability in mouse plasma without compromising lysosomal cleavage.[12] Another advanced strategy is the use of tandem-cleavage linkers, where a sterically bulky moiety like β-glucuronide "shields" the primary peptide linker from plasma proteases.[13][14] This protecting group is then removed by another lysosomal enzyme, β-glucuronidase, inside the tumor cell, allowing for subsequent cleavage of the GGFG sequence. Additionally, optimizing the overall hydrophilicity of the ADC by selecting less hydrophobic payloads or incorporating hydrophilic spacers like polyethylene glycol (PEG) can reduce aggregation and improve the pharmacokinetic profile.[9]
Troubleshooting Guide: Premature Payload Release
This section addresses the common issue of observing premature payload release from your GGFG-linked ADC during in vitro or in vivo experiments.
Problem: Higher than expected levels of free payload detected in plasma stability assays.
Diagram: Troubleshooting Workflow for Premature Cleavage
Caption: A step-by-step workflow to diagnose and address premature payload release.
Mitigation Strategies and Advanced Solutions
If premature cleavage of the GGFG linker is confirmed, the following strategies can be implemented to enhance its stability.
Chemical Modification of the Linker
Introducing chemical modifications to the peptide sequence can sterically hinder or alter the recognition of the linker by plasma proteases.
-
Addition of Charged Residues: Inspired by the development of the glutamic acid-valine-citrulline (EVCit) linker, adding a charged amino acid near the cleavage site can significantly improve plasma stability, particularly in mouse models where carboxylesterases are a concern.[12] This modification does not typically impair the desired cleavage by lysosomal cathepsins.[12]
Advanced Linker Technologies
-
Tandem-Cleavage Linkers: This innovative approach employs a dual-cleavage mechanism. A protective group, such as a β-glucuronide, masks the GGFG peptide linker, rendering it inaccessible to plasma proteases.[13][14] Upon internalization into the tumor cell, the β-glucuronide is first cleaved by the lysosomal enzyme β-glucuronidase. This "unmasking" then exposes the GGFG sequence for subsequent cleavage by cathepsins, ensuring a highly specific payload release only within the target cell.[13][14]
Diagram: Mechanism of a Tandem-Cleavage Linker
Caption: The two-step cleavage process of a tandem linker enhances plasma stability.
Data Presentation: Comparative Stability of ADC Linkers
The choice of linker has a profound impact on the stability of an ADC in plasma. The following table summarizes representative stability data for different linker types in human plasma. Note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Linker Type | Specific Linker Example | Stability in Human Plasma | Key Characteristics | References |
| Tetrapeptide | GGFG | High | Generally stable, but can be susceptible to certain proteases. Good alternative to Val-Cit. | [2][15][16] |
| Dipeptide | Val-Cit-PABC | High | Stable in human plasma but susceptible to cleavage by carboxylesterases in mouse plasma. | [12][13][17] |
| Modified Peptide | Glu-Val-Cit (EVCit) | Very High | Enhanced stability in mouse plasma compared to Val-Cit, with no significant degradation in human plasma over 28 days. | [12][13] |
| Tandem-Cleavage | β-glucuronide-dipeptide | Excellent | Shielded from plasma proteases, leading to minimal payload loss in circulation. | [13][14] |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | Relies on antibody degradation for payload release, resulting in superior plasma stability. | [14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol details the steps to assess the stability of a GGFG-linked ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
GGFG-linked ADC
-
Human plasma (or other species of interest), preferably with anti-coagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash and elution buffers for immunoaffinity capture
-
Reducing agent (e.g., DTT)
-
LC-MS system suitable for protein analysis (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column for protein separation (e.g., C4 or C8)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of your ADC in PBS.
-
Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Prepare a control sample by spiking the ADC into PBS.
-
-
Incubation:
-
Incubate the plasma-ADC and PBS-ADC mixtures at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any enzymatic reactions.
-
-
ADC Isolation:
-
Thaw the samples for analysis.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture beads according to the manufacturer's protocol. This step is crucial to remove interfering plasma proteins.
-
-
Sample Preparation for LC-MS:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For subunit analysis, reduce the eluted ADC by adding a reducing agent like DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the antibody chains (or intact ADC if preferred) using a suitable reverse-phase gradient.
-
Acquire mass spectra to identify the different drug-loaded species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different species.
-
Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody chains.
-
Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma. A significant decrease in DAR over time in the plasma sample compared to the PBS control indicates linker cleavage.
-
Protocol 2: In Vivo Pharmacokinetic Study to Assess Linker Stability
This protocol provides a framework for an in vivo study in an animal model (e.g., mice) to evaluate the stability of the GGFG linker.
Materials:
-
GGFG-linked ADC
-
Appropriate animal model (e.g., BALB/c mice)
-
Dosing and blood collection equipment
-
ELISA plates and reagents for total antibody and conjugated ADC quantification
-
LC-MS/MS system for free payload quantification
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): Use a generic anti-human IgG ELISA to measure the concentration of all antibody species (conjugated and unconjugated).
-
Conjugated ADC Quantification (ELISA): Use an ELISA that specifically captures the antibody and detects the payload to measure the concentration of intact ADC.
-
Free Payload Quantification (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Generate pharmacokinetic (PK) profiles for the total antibody, conjugated ADC, and free payload.
-
Compare the PK profiles of the total antibody and the conjugated ADC. A faster clearance of the conjugated ADC compared to the total antibody suggests linker instability and payload loss in vivo.
-
The concentration of free payload over time will also provide direct evidence of premature cleavage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability Challenges in Maleimide-Based ADC Conjugation
Welcome to the technical support center for maleimide-based Antibody-Drug Conjugate (ADC) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the stability of maleimide-based ADCs. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental hurdles and enhance the robustness of your ADCs.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your ADC development workflow. Each problem is followed by potential causes and actionable, step-by-step solutions.
Problem 1: Significant Loss of Payload in in vitro Plasma Stability Assay
You've conjugated your payload to the antibody via a maleimide linker, but during an in vitro plasma stability assay, you observe a rapid decrease in the drug-to-antibody ratio (DAR).
Potential Cause: Retro-Michael Reaction and Thiol Exchange
The primary culprit for this instability is often the reversibility of the thiol-maleimide bond.[1][2][3] The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin in plasma.[1][4] This leads to the deconjugation of your drug-linker, which can then be transferred to other thiol-containing molecules, a phenomenon known as "payload migration." This premature payload release not only diminishes the ADC's efficacy but can also lead to off-target toxicity.[1][5]
Troubleshooting and Optimization Steps:
-
Confirm the Mechanism of Payload Loss:
-
Methodology: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples from your stability assay at various time points.[3][4][6]
-
What to Look For: The presence of your drug-linker conjugated to plasma proteins, most commonly albumin, is a strong indicator of a retro-Michael reaction.[4][7] You may also detect an increase in the unconjugated antibody.
-
-
Promote Post-Conjugation Hydrolysis to Stabilize the Linkage:
-
The Rationale: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[1][3][7] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[1][3][7]
-
Protocol: Post-Conjugation pH Adjustment
-
After the initial conjugation reaction (typically performed at pH 6.5-7.5), purify the ADC to remove excess reagents.
-
Adjust the pH of the purified ADC solution to a slightly alkaline range (pH 8.5-9.0).
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-4 hours). It is crucial to monitor the ADC for any signs of aggregation or degradation at the higher pH.[7]
-
Monitor the conversion to the ring-opened form using LC-MS.
-
Re-buffer the stabilized ADC into your final formulation buffer.
-
-
-
Utilize Next-Generation Maleimides (NGMs):
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that act as intramolecular catalysts, accelerating the hydrolysis of the thiosuccinimide ring at physiological pH.[2][7][8] This leads to a more rapid and efficient conversion to the stable ring-opened form.[9][10]
-
Disulfide Re-bridging Maleimides: Dibromomaleimides and other NGMs can re-bridge the disulfide bonds of the antibody, creating a more stable and homogeneous conjugate.[11][12][13][14] This approach has been shown to deliver robustly stable conjugates.[12][14]
-
Problem 2: Low or No Conjugation Efficiency
You are attempting to conjugate your maleimide-functionalized payload to your antibody, but you are observing low or no conjugation, resulting in a low DAR.
Potential Causes:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive and unable to react with thiols.[15][16]
-
Insufficiently Reduced Antibody: The cysteine residues on the antibody must be in their reduced, free thiol form to react with the maleimide.
-
Presence of Interfering Substances: Buffers containing primary amines (like Tris) or other thiol-containing reagents (like DTT) can compete with the antibody for reaction with the maleimide.[15]
Troubleshooting and Optimization Steps:
-
Control the Reaction pH:
-
Best Practice: Perform the thiol-maleimide conjugation reaction within a pH range of 6.5 to 7.5.[15][17][18][] This range provides a good balance between having a sufficiently nucleophilic thiol group and minimizing maleimide hydrolysis.[18]
-
Verification: Always verify the pH of your reaction buffer with a calibrated pH meter before starting the conjugation.[15]
-
-
Ensure Complete Antibody Reduction:
-
Protocol:
-
Use a sufficient molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Incubate the antibody with the reducing agent for an adequate amount of time (e.g., 1-2 hours at 37°C).
-
Crucially, remove the reducing agent before adding the maleimide-functionalized payload. This can be done using a desalting column or spin filter.
-
-
-
Prepare Maleimide Reagents Fresh:
-
Optimize Molar Ratio of Reactants:
-
Guideline: Use a consistent and optimized molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion. A typical starting point is a 5-10 fold molar excess.
-
Caution: Avoid a very large excess, as this can lead to non-specific reactions and make purification more challenging.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the chemistry and stability of maleimide-based ADC conjugation.
Q1: What is the underlying chemistry of maleimide-thiol conjugation?
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[17][18][20] The thiol group, acting as a nucleophile, attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[18] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[18][20] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[17][18]
Caption: The Michael addition reaction between an antibody's thiol group and a maleimide-payload.
Q2: What is the difference between the retro-Michael reaction and hydrolysis of the thiosuccinimide ring?
The retro-Michael reaction and hydrolysis are two competing processes that determine the stability of the thiosuccinimide linkage.[1][7]
-
Retro-Michael Reaction: This is a bond-breaking process that reverses the initial conjugation, leading to the detachment of the drug-linker from the antibody.[1] This is the primary pathway for the instability of maleimide-based ADCs in vivo.[1]
-
Hydrolysis: This is a bond-forming process where the succinimide ring reacts with water to form a stable, ring-opened succinamic acid derivative.[1][7] This hydrolyzed form is resistant to the retro-Michael reaction, thus enhancing the stability of the ADC.[1][7]
Caption: Competing pathways of retro-Michael reaction and hydrolysis for a thiosuccinimide linkage.
Q3: What are "Next-Generation Maleimides" and how do they improve ADC stability?
Next-Generation Maleimides (NGMs) are a class of reagents designed to overcome the stability issues of traditional maleimides.[11][12] They primarily work in two ways:
-
Disulfide Re-bridging: These NGMs, such as dibromomaleimides, are designed to react with the two thiols from a reduced interchain disulfide bond on the antibody, effectively re-bridging it with the linker-payload.[11][12][13] This creates a more structurally sound and stable conjugate.[12][14]
-
Self-Hydrolyzing: These maleimides contain chemical groups that facilitate the rapid hydrolysis of the thiosuccinimide ring after conjugation.[2][7][8] This intramolecular catalysis allows for the formation of the stable, ring-opened structure at or near physiological pH, preventing the retro-Michael reaction.[9][10]
Q4: What analytical techniques are essential for assessing ADC stability?
A multi-pronged approach using orthogonal analytical techniques is crucial for a comprehensive assessment of ADC stability.
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Detects and quantifies aggregates and fragments.[21][22] |
| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) and distribution.[21] |
| Reversed-Phase HPLC (RP-HPLC) | Evaluates payload stability and release profiles.[21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides intact mass analysis to confirm conjugation, DAR, and identify degradation products, including products of deconjugation and payload migration.[6][23] |
| Differential Scanning Calorimetry (DSC) | Assesses the thermal stability of the ADC.[22][23] |
Q5: How does the formulation impact the stability of maleimide-based ADCs?
The formulation plays a critical role in maintaining the stability of ADCs.[24] Key considerations include:
-
pH and Buffer System: As discussed, pH is critical during conjugation and can be used to promote stabilizing hydrolysis post-conjugation. The formulation buffer should maintain a pH that ensures the long-term stability of both the antibody and the linker.
-
Excipients: While standard protein-stabilizing excipients are used, their interaction with the ADC, which is more hydrophobic than the parent antibody, needs to be carefully evaluated.[24][25] Some excipients might have destabilizing effects.[26]
-
Lyophilization: Many approved ADCs are lyophilized to minimize instability in the aqueous state during storage and shipping.[26][27] However, the lyophilization process itself can introduce stresses that need to be mitigated through careful formulation design.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. | Semantic Scholar [semanticscholar.org]
- 13. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 20. bachem.com [bachem.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 24. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Technical Support Center: Optimizing Reaction Conditions for EDC/NHS Activation of MC-GGFG-COOH
Welcome to the technical support center for the successful activation and conjugation of MC-GGFG-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your bioconjugation reactions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to MC-GGFG-COOH and EDC/NHS Chemistry
The linker MC-GGFG-COOH is a crucial component in the synthesis of Antibody-Drug Conjugates (ADCs). It features a maleimidocaproyl (MC) group for conjugation to a payload, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) peptide sequence for intracellular drug release, and a terminal carboxylic acid (-COOH) for attachment to a targeting antibody.[1][2]
The activation of the terminal carboxyl group is most commonly achieved through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry converts the carboxyl group into a semi-stable, amine-reactive NHS ester, which can then form a stable amide bond with primary amines (e.g., lysine residues) on an antibody.[3][4]
Reaction Mechanism Overview
The EDC/NHS reaction is a two-step process:
-
Activation: EDC reacts with the carboxyl group on MC-GGFG-COOH to form a highly reactive O-acylisourea intermediate.[5][6]
-
Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This step is crucial for improving conjugation efficiency by reducing hydrolysis of the intermediate.[7][8]
The resulting NHS ester can then react with a primary amine on the target molecule to form a stable amide bond.
EDC/NHS Activation and Amine Coupling Pathway
Caption: EDC/NHS reaction mechanism for MC-GGFG-COOH activation and conjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during the EDC/NHS activation of MC-GGFG-COOH and provides actionable solutions.
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[9][10]
-
Incorrect pH: The two main steps of the reaction have different optimal pH ranges.[11]
-
Competing Nucleophiles in Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction, reducing your yield.[9][14]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate is highly unstable in aqueous solutions, and the NHS ester is also susceptible to hydrolysis, especially at higher pH.[5][16] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[10]
-
Solution: Perform the conjugation step immediately after the activation of MC-GGFG-COOH.[9] Minimize the time between raising the pH and adding your amine-containing molecule. For sensitive proteins, consider running the reaction at 4°C for a longer duration (e.g., 4 hours) to slow the rate of hydrolysis.[9][11]
-
Issue 2: Precipitation During the Reaction
Possible Causes & Solutions
-
High Reagent Concentration: A large excess of EDC or the MC-GGFG-COOH linker can sometimes lead to the precipitation of proteins.[10][13]
-
Solution: If precipitation is observed after adding EDC or the activated linker, try reducing the molar excess used.[10] A stepwise addition of the activated linker to the protein solution can also help.
-
-
Protein Instability at Reaction pH: The pH of the reaction buffer may be too close to the isoelectric point (pI) of your antibody, reducing its solubility.[11]
-
Solution: Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[11] You may need to screen different non-amine buffers to find one that maintains protein stability and is compatible with the reaction chemistry.
-
-
Low Solubility of MC-GGFG-COOH: The maleimidocaproyl group can impart some hydrophobicity.
-
Solution: Ensure the MC-GGFG-COOH is fully dissolved in the activation buffer before proceeding. A small amount of a water-miscible organic solvent like DMSO or DMF may be required to prepare a stock solution, but the final concentration in the aqueous reaction should be low (typically <10%) to avoid protein denaturation.[16]
-
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
-
Poor pH Control: Using a buffer outside of its effective buffering range can lead to pH shifts when reagents are added.[11]
-
Solution: Always use a high-quality buffer within its optimal pH range. It is good practice to verify the pH of the reaction mixture after all components have been added.[11]
-
-
Reagent Degradation: As mentioned, EDC and NHS are moisture-sensitive. Inconsistent activity can result from improperly stored reagents.[9]
-
Solution: Implement a strict handling protocol for these reagents. Aliquoting new batches upon arrival can ensure that the main stock is not repeatedly exposed to atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and buffer conditions for the two-step EDC/NHS reaction?
A: A two-buffer system is highly recommended to maximize efficiency.[12][13]
-
Activation Step: pH 4.5-6.0. This slightly acidic condition is optimal for the EDC-mediated activation of the carboxyl group.[11][17]
-
Recommended Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[13]
-
-
Coupling Step: pH 7.2-8.0. At this pH, primary amines are deprotonated and act as effective nucleophiles to react with the NHS ester.[11][18]
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0 | MES | Acetate, Tris, Glycine |
| Coupling | 7.2 - 8.0 | PBS, HEPES, Borate | Tris, Glycine |
Q2: What are the recommended molar ratios of Peptide:EDC:NHS?
A: The optimal molar ratios can vary depending on the specific application and should be optimized. However, a good starting point is a molar excess of EDC and NHS relative to the carboxyl groups on MC-GGFG-COOH.[12][19]
-
Peptide:EDC:NHS Ratio: A common starting ratio is 1:2:5. For example, for a 1 mM solution of MC-GGFG-COOH, you would use 2 mM EDC and 5 mM NHS.[13] Some protocols suggest a higher excess, such as 1:10:25 (Protein:EDC:NHS), particularly when labeling proteins.[12][19]
-
Rationale: A higher concentration of NHS is used to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester, outcompeting the hydrolysis side reaction.[5] An excess of EDC can sometimes lead to unwanted side reactions or protein precipitation.[5][10]
Q3: How long should the activation and coupling reactions proceed?
A: Reaction times can be optimized, but typical durations are:
-
Coupling: 2 hours at room temperature or 4 hours at 4°C.[11][13] Longer incubation at lower temperatures can sometimes improve yields for sensitive proteins.[9]
Q4: How do I quench the reaction?
A: Quenching is a critical step to terminate the reaction and prevent unwanted modifications.[12]
-
Quenching the Coupling Reaction: To stop the overall reaction, add a primary amine-containing compound to consume any remaining NHS esters. Common quenching agents include:
-
Quenching EDC in a Two-Step Protocol: To prevent EDC from cross-linking your amine-containing target molecule, it's possible to quench the EDC after the initial activation of MC-GGFG-COOH. This is done by adding 2-mercaptoethanol to a final concentration of 20 mM before adding your target molecule.[13] Alternatively, the excess EDC and byproducts can be removed via a desalting column.[13][14]
Experimental Protocols
Protocol 1: Two-Step Conjugation of MC-GGFG-COOH to an Antibody
This protocol is a standard starting point and should be optimized for your specific antibody and application.
Materials:
-
MC-GGFG-COOH
-
Antibody (in a suitable amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[4]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[4]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10][13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[14]
-
Desalting Columns [13]
Workflow Diagram
Caption: General workflow for the two-step EDC/NHS conjugation protocol.
Methodology:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS powders to warm completely to room temperature before opening the vials.[9]
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[10]
-
Dissolve MC-GGFG-COOH in Activation Buffer.
-
Ensure your antibody is in the Coupling Buffer (e.g., PBS). If it's in a buffer containing primary amines, perform a buffer exchange using a desalting column.[9]
-
-
Activation of MC-GGFG-COOH:
-
In a reaction tube, combine the MC-GGFG-COOH solution with EDC and Sulfo-NHS. A typical starting molar excess is 10-20 fold of the linker over the antibody, with EDC and Sulfo-NHS in excess of the linker (e.g., linker:EDC:Sulfo-NHS of 1:2:5).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[9]
-
-
Conjugation to the Antibody:
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1M Tris).
-
Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.[12]
-
-
Purification of the Conjugate:
-
Remove excess reagents, unreacted linker, and quenching solution by purifying the antibody-drug conjugate (ADC).
-
Size-exclusion chromatography (SEC) or dialysis are effective methods for purification.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mc-GGFG-OH | ADC Linker | CAS 2413428-36-9 | Buy Mc-GGFG-OH from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. covachem.com [covachem.com]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis of GGFG
Welcome to our dedicated technical support guide for the solid-phase peptide synthesis (SPPS) of Gly-Gly-Phe-Gly (GGFG). This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges during the synthesis of this seemingly straightforward tetrapeptide. While short, the GGFG sequence presents unique challenges, including potential aggregation and difficult couplings, that can lead to unexpectedly low yields.
This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from foundational principles to specific, actionable troubleshooting protocols.
Section 1: Foundational Workflow - The Fmoc-SPPS Cycle for GGFG
A successful synthesis begins with a robust protocol. The standard workflow for synthesizing GGFG via Fmoc-SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group and coupling of the next amino acid. Understanding this cycle is the first step in identifying where a synthesis may be failing.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Low yield is a final outcome, but the root cause can occur at any stage. This section addresses specific problems you might observe in your analytical data (e.g., HPLC, Mass Spectrometry) and links them to potential causes and solutions.
Q1: My final yield is low, and the major impurity is a GFG peptide (missing the N-terminal Gly). What went wrong?
This points to a failure in the final coupling step (Fmoc-Gly-OH to H-Phe-Gly-Gly-Resin).
-
Potential Cause 1: Peptide Aggregation. Glycine's lack of a side chain can increase the conformational flexibility of the peptide, while the phenylalanine residue introduces hydrophobicity.[1] This combination can promote the formation of secondary structures (β-sheets) on the resin, making the N-terminal amine of the Phe residue inaccessible to the incoming activated Fmoc-Gly-OH. This is a primary cause of difficult couplings and subsequent low yields.[2]
-
Solution 1: Enhance Solvation & Disrupt Aggregation.
-
Solvent Choice: Switch the coupling solvent from pure DMF to NMP (N-Methyl-2-pyrrolidone) or use a 1:1 mixture of DMF/DMSO. These solvents are better at disrupting hydrogen bonds that lead to aggregation.
-
Chaotropic Salts: Add chaotropic salts like LiCl (up to 0.5 M) to the coupling reaction. These salts interfere with hydrogen bonding and can improve solvation of the aggregated peptide chains.
-
-
Potential Cause 2: Inefficient Coupling Chemistry. The G-P-G sequence is not exceptionally sterically hindered, but aggregation can make it a "difficult coupling." Your standard coupling reagents may not be potent enough under these conditions.
-
Solution 2: Employ a More Potent Activation Strategy.
-
Reagent Upgrade: Switch from standard activators like HBTU/DIPEA to a more potent uronium/aminium salt such as HATU or HCTU.[3] These reagents react faster and can overcome the kinetic barriers of a sterically hindered or aggregated N-terminus.
-
Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), drain the vessel, wash thoroughly with DMF, and perform a second, fresh coupling reaction.[1][4] This ensures the reaction goes to completion. Monitor the first coupling with a Kaiser test; if it is not completely negative (colorless), a recoupling is necessary.[5]
-
Q2: My mass spec data shows a mix of GGFG, GG, and G. Why am I seeing so many truncated sequences?
This suggests a systemic failure in coupling efficiency at multiple steps, not just the last one.
-
Potential Cause 1: Sub-optimal Reagent Stoichiometry or Concentration. In SPPS, reactions are concentration-dependent. Insufficient equivalents or dilute solutions can lead to incomplete reactions, especially for longer peptides.
-
Solution 1: Optimize Reagent Ratios and Concentration.
-
Increase Equivalents: For a standard synthesis, use 3-5 equivalents of Fmoc-amino acid and coupling reagents relative to the resin loading capacity. For difficult sequences, increasing to 5 equivalents is often beneficial.[6]
-
Increase Concentration: Instead of the standard 0.2 M, increase the concentration of your amino acid and coupling reagent solutions to 0.4 M or 0.5 M.[4] This increases the probability of successful molecular interactions.
-
-
Potential Cause 2: Incomplete Fmoc Deprotection. If the Fmoc group is not fully removed, the N-terminus remains blocked, and the subsequent amino acid cannot be coupled. This leads directly to deletion sequences. While piperidine is generally efficient, aggregation can hinder its access to the Fmoc group.[7]
-
Solution 2: Verify and Optimize Deprotection.
-
Extend Deprotection Time: Increase the deprotection time. Instead of a single 10-minute step, use a 2-minute pre-wash followed by a 15-20 minute reaction with 20% piperidine in DMF.
-
Use a Stronger Base: For severely aggregated sequences, consider replacing piperidine with a 2% DBU / 2% piperidine in DMF solution. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[7][8] Caution: DBU should be used judiciously as it can promote side reactions with sensitive residues like Asp.[7]
-
Monitor Deprotection: The completion of Fmoc removal can be monitored by taking a sample of the drained piperidine solution and measuring its UV absorbance. The absorbance of the dibenzofulvene-piperidine adduct should plateau when the reaction is complete.[9]
-
Q3: My final yield is low, but the crude HPLC shows one major, clean peak. Where did my peptide go?
This scenario often points to issues after the synthesis is complete: cleavage, work-up, or purification.
-
Potential Cause 1: Incomplete Cleavage from the Resin. The bond linking the peptide to the resin may not have been fully cleaved, leaving a significant portion of your product behind.
-
Solution 1: Optimize the Cleavage Protocol.
-
Increase Cleavage Time: Extend the cleavage time from the standard 2 hours to 3-4 hours.[10]
-
Ensure Proper Swelling: Before adding the cleavage cocktail, wash the dried peptide-resin with a small amount of DCM to ensure the beads swell properly, allowing the TFA to penetrate effectively.[8]
-
Repeat the Cleavage: After the first cleavage, you can wash the resin with fresh TFA and re-subject it to the cleavage cocktail for another 1-2 hours to recover any remaining peptide.[10]
-
-
Potential Cause 2: Poor Precipitation and Loss During Work-up. The GGFG peptide, while short, has a hydrophobic Phe residue. It may exhibit partial solubility in the precipitation solvent (typically cold diethyl ether), leading to significant product loss.[11]
-
Solution 2: Modify the Precipitation and Isolation Procedure.
-
Concentrate the Filtrate: After filtering the resin, reduce the volume of the TFA filtrate by about 50-75% under a gentle stream of nitrogen before adding it to the cold ether. This increases the peptide concentration and promotes more efficient precipitation.[10]
-
Use an Ether/Alkane Mixture: Precipitate the peptide in a 1:1 mixture of cold diethyl ether and pentane or hexane. The less polar alkane will decrease the peptide's solubility.[11]
-
Check the Supernatant: After centrifuging to pellet the peptide, carefully take a small aliquot of the ether supernatant, dry it, and analyze it by HPLC/MS to see if a significant amount of product was lost. If so, the entire supernatant can be evaporated to recover the peptide.[11]
-
Q4: The synthesis seemed to proceed well according to Kaiser tests, but the final cleaved product is an insoluble oil/gel. What is happening?
This is a classic sign of aggregation of the final, unprotected peptide. Phenylalanine itself has a known propensity to self-assemble into fibril-like structures, a behavior that can be imparted to short peptides.[12][13][14][15]
-
Potential Cause: Post-Cleavage Aggregation. The unprotected peptide chains, now free in solution, are aggregating due to hydrophobic interactions from the Phe residue and hydrogen bonding along the peptide backbone.
-
Solution: Improve Solubilization Techniques.
-
Initial Dissolution: Attempt to dissolve the crude peptide in a mixture of water and acetonitrile (ACN). If this fails, add DMSO dropwise until the peptide dissolves. The resulting solution can often be directly loaded onto an HPLC column for purification.[16]
-
Sonication: Use a sonicating water bath to aid dissolution. Gentle heating (up to 50°C) can also help, but should be used cautiously to avoid degradation.[16]
-
Lyophilization: Lyophilizing the crude product, even from a partially dissolved state, can sometimes yield a fluffy powder that is more amenable to solubilization.[16]
-
Section 3: Essential Diagnostic Protocols
Reliable in-process controls are critical for troubleshooting.
Protocol 3.1: The Kaiser Test (Qualitative Test for Primary Amines)
The Kaiser test is used to confirm the presence (incomplete coupling) or absence (complete coupling) of free primary amines on the resin.[17][18][19]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[20]
-
Solution B: 80 g phenol in 20 mL ethanol.[20]
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.[20]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Observe the color of the beads and the solution.
Interpreting the Results:
| Observation | Interpretation | Recommended Action |
|---|---|---|
| Beads and solution are colorless/yellow | Negative: Coupling is complete (>99.9%). | Proceed to the next deprotection step. |
| Beads are dark blue, solution is blue | Strongly Positive: Coupling is incomplete. | Recouple using fresh reagents. |
| Beads are colorless, solution is blue | Weakly Positive: Coupling is nearly complete. | Extend coupling time or perform a second coupling. |
Protocol 3.2: Analytical HPLC & Mass Spectrometry
After cleavage, analyzing the crude product by RP-HPLC and MS is the most comprehensive way to diagnose the synthesis outcome.[21][22]
Typical HPLC Conditions for GGFG Analysis:
| Parameter | Setting |
|---|---|
| Column | C18, 3.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Expected Elution | GGFG is relatively polar and will elute early in the gradient. |
Mass Spectrometry Analysis:
-
Expected Mass (GGFG): [M+H]⁺ = 351.16 Da
-
Common Impurities to Look For:
-
GFG (Deletion): [M+H]⁺ = 294.14 Da
-
GG (Truncation): [M+H]⁺ = 115.05 Da
-
Dehydrated Peptide: [M-H₂O+H]⁺ = 333.15 Da
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Is microwave-assisted SPPS a good option for GGFG?
-
A: Yes. Microwave energy can accelerate both coupling and deprotection steps, which can help to overcome kinetic barriers associated with aggregation and lead to higher purity and yield in shorter times.[1]
-
-
Q: My first amino acid (Fmoc-Gly-OH) loading onto the resin was very low. Why?
-
A: Low loading can result from using old or poor-quality resin, insufficient activation of the amino acid, or deactivation of the resin's functional groups. Ensure your resin is fresh and swells properly in your chosen solvent. Use a robust activation method (e.g., DIC/Oxyma) and allow sufficient reaction time (can be up to 24 hours).
-
-
Q: Should I use a capping step after each coupling?
-
A: Capping, typically with acetic anhydride, is highly recommended if you are experiencing deletion sequences. It acetylates any unreacted N-terminal amines, preventing them from reacting in subsequent cycles. This does not increase the yield of your target peptide but significantly simplifies purification by terminating failure sequences.[1]
-
Section 5: References
-
American Peptide Society. SPPS. Available at: --INVALID-LINK--
-
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. Available at: --INVALID-LINK--
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: --INVALID-LINK--
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. Available at: --INVALID-LINK--
-
Pentelute, B. L., et al. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 2010. Available at: --INVALID-LINK--
-
Ionescu, D., et al. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 2023. Available at: --INVALID-LINK--
-
American Peptide Society. Tips & Tricks. Available at: --INVALID-LINK--
-
AAPPTec. Peptide Purification. Available at: --INVALID-LINK--
-
Aapptec Peptides. SYNTHESIS NOTES. Available at: --INVALID-LINK--
-
Bachem. Peptide Purification Process & Methods: An Overview. Available at: --INVALID-LINK--
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: --INVALID-LINK--
-
Tyagi, C., et al. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports, 2017. Available at: --INVALID-LINK--
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: --INVALID-LINK--
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: --INVALID-LINK--
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: --INVALID-LINK--
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Available at: --INVALID-LINK--
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Available at: --INVALID-LINK--
-
Mant, C. T., et al. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 2007. Available at: --INVALID-LINK--
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: --INVALID-LINK--
-
Waters Corporation. Peptide Isolation Using the Prep 150 LC System. Available at: --INVALID-LINK--
-
Reddit. Solid phase peptide synthesis help. Available at: --INVALID-LINK--
-
Kumar, S., et al. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS One, 2014. Available at: --INVALID-LINK--
-
Al-Zoubi, M. S., et al. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports, 2024. Available at: --INVALID-LINK--
-
Mesa Labs. SPPS Tips For Success Handout. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Available at: --INVALID-LINK--
-
Subirós-Funosas, R., et al. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 2011. Available at: --INVALID-LINK--
-
BenchChem. Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Available at: --INVALID-LINK--
-
Al-Zoubi, M. S., et al. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 2022. Available at: --INVALID-LINK--
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: --INVALID-LINK--
-
AltaBioscience. Fmoc Amino Acids for SPPS. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. chempep.com [chempep.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. hplc.eu [hplc.eu]
Technical Support Center: Mitigating Off-Target Toxicity of GGFG-Linked ADCs
Introduction: Understanding the GGFG Linker and Off-Target Toxicity
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of an ADC's success, balancing the need for stability in systemic circulation with efficient payload release inside tumor cells.[1][2][3][4]
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a widely used enzyme-cleavable linker designed for high plasma stability and selective payload release by lysosomal proteases, such as Cathepsins, which are often overexpressed in the tumor microenvironment.[5][6][7] The primary cleavage of the GGFG linker is expected to occur within the lysosome of the target cancer cell following ADC internalization.[5][8][9][10] This process is initiated by enzymes like Cathepsin B and, most prominently, Cathepsin L, which recognize and hydrolyze the peptide sequence, liberating the cytotoxic payload to exert its therapeutic effect.[5][6][7]
However, off-target toxicity remains a significant challenge in ADC development.[11][] This occurs when the potent payload is released prematurely in circulation or when the ADC is taken up by healthy, non-target cells, leading to adverse effects that can limit the therapeutic window.[11][][13] For GGFG-linked ADCs, off-target toxicity can arise from several mechanisms:
-
Premature Linker Cleavage: Instability of the linker in the bloodstream can lead to the systemic release of the cytotoxic payload, causing damage to healthy tissues.[9][11][]
-
Non-specific ADC Uptake: Healthy cells, particularly those in the liver and cells of the immune system, can take up ADCs through mechanisms independent of the target antigen, such as via Fc receptors or mannose receptors.[11][14][15][16]
-
Payload Properties: Highly potent and membrane-permeable payloads, while effective at killing cancer cells, can also diffuse out of target cells and affect neighboring healthy cells (a phenomenon known as the bystander effect), potentially exacerbating off-target effects if not well-controlled.[11][17][18][19]
This guide provides a structured approach to troubleshooting and mitigating the off-target toxicity of GGFG-linked ADCs, offering detailed experimental protocols and addressing frequently asked questions to support researchers in this critical aspect of ADC development.
Troubleshooting Guide: A-Q&A Approach
This section addresses common experimental observations related to off-target toxicity in a question-and-answer format, providing step-by-step guidance to diagnose and resolve these issues.
Question 1: My GGFG-linked ADC shows significant toxicity in antigen-negative cell lines in vitro. What is the likely cause and how can I investigate it?
Answer:
Toxicity in antigen-negative cells suggests that the payload is being released and affecting cells in a target-independent manner. This could be due to inherent instability of the ADC in the culture medium or a potent bystander effect. Here’s how to dissect the problem:
Step 1: Assess ADC Stability in Culture Medium The first step is to determine if the ADC is prematurely releasing its payload in the experimental conditions.
-
Rationale: Components in cell culture media, such as proteases secreted by cells, could potentially cleave the GGFG linker.
-
Protocol:
-
Interpretation: A significant increase in free payload over time indicates linker instability in the culture medium.
Step 2: Evaluate the Bystander Effect If the ADC is stable in the medium, the observed toxicity is likely due to a powerful bystander effect where the payload, once released from any contaminating antigen-positive cells or through minimal non-specific uptake, is highly permeable and potent, killing adjacent antigen-negative cells.[17][18][22][23]
-
Rationale: This experiment differentiates between direct toxicity to antigen-negative cells and the indirect killing via the bystander effect.
-
Protocol: A conditioned medium transfer assay is ideal for this purpose.[17][22]
-
Culture antigen-positive cells and treat them with the ADC for a set period (e.g., 48-72 hours) to allow for internalization and payload release.
-
Collect the conditioned medium, which now contains any released payload.
-
Add this conditioned medium to a culture of antigen-negative cells.
-
Assess the viability of the antigen-negative cells after a suitable incubation period (e.g., 72 hours).[17][22]
-
-
Interpretation: If the conditioned medium induces cytotoxicity in the antigen-negative cells, it confirms a strong bystander effect.[22]
Step 3: Mitigating Unwanted In Vitro Toxicity Based on your findings, consider the following strategies:
-
For Linker Instability:
-
Linker Modification: Explore alternative peptide sequences that may offer greater stability while retaining susceptibility to lysosomal cathepsins.
-
Formulation Optimization: Adjust the formulation buffer to enhance ADC stability.[]
-
-
For Excessive Bystander Effect:
-
Payload Modification: Consider using a less permeable or less potent payload to reduce the radius of the bystander effect.
-
Dose Optimization: Titrate the ADC to a concentration that maximizes on-target killing while minimizing bystander effects on non-target cells.
-
Question 2: My ADC demonstrates acceptable in vitro specificity but causes significant off-target toxicity in vivo (e.g., hepatotoxicity, myelosuppression). How do I troubleshoot this?
Answer:
In vivo toxicity that is not predicted by in vitro models often points to issues with plasma stability or non-specific uptake by organs like the liver or clearance by immune cells.[11][]
Step 1: Conduct an In Vitro Plasma Stability Assay This is a critical first step to assess the stability of the ADC in a more physiologically relevant matrix.[2][25][26]
-
Rationale: Plasma contains a complex mixture of proteases and other proteins that can lead to premature payload deconjugation.[25]
-
Protocol:
-
Incubate the ADC in plasma (from the relevant species, e.g., mouse, rat, human) at 37°C.[25][26]
-
Collect samples at multiple time points (e.g., 0, 1, 6, 24, 48, 72 hours).[25]
-
Analyze the samples to determine the average drug-to-antibody ratio (DAR) over time. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[20][21][27]
-
-
Interpretation: A rapid decrease in DAR indicates poor plasma stability, leading to systemic exposure to the free payload, which is a common cause of off-target toxicity.[11][13]
Step 2: Investigate Non-Specific Uptake Mechanisms If the ADC is reasonably stable in plasma, the toxicity may be due to non-specific uptake by healthy tissues.
-
Rationale: The liver is a primary site for the clearance of antibodies, and non-specific uptake can be mediated by receptors such as the mannose receptor, which recognizes certain glycan structures on the antibody's Fc region.[11][14][15][16]
-
Experimental Approach:
-
Biodistribution Studies: Perform biodistribution studies in an appropriate animal model using a radiolabeled or fluorescently-labeled version of your ADC. This will allow you to quantify the accumulation of the ADC in various organs over time.
-
Fc Receptor Engineering: To test the involvement of Fc-mediated uptake, you can engineer the Fc region of the antibody to reduce its binding to Fc receptors and assess if this modification reduces the observed toxicity.[28]
-
Step 3: Correlate Drug-to-Antibody Ratio (DAR) with Toxicity The DAR can significantly influence an ADC's pharmacokinetic properties and toxicity profile.[11][29][30]
-
Rationale: Higher DAR values often increase the hydrophobicity of the ADC, which can lead to faster clearance, aggregation, and increased off-target toxicity.[11][30]
-
Experimental Approach:
-
Synthesize ADC variants with different average DARs (e.g., DAR2, DAR4, DAR8).
-
Evaluate the in vivo toxicity profile of each variant in an animal model.
-
-
Interpretation: You may find that a lower DAR provides a better therapeutic index, balancing efficacy with an improved safety profile.[11][30]
| Parameter | High DAR (e.g., 8) | Low DAR (e.g., 2-4) |
| Potency | Generally higher | Generally lower |
| Hydrophobicity | Increased | Decreased |
| Plasma Clearance | Faster | Slower |
| Aggregation Risk | Higher | Lower |
| Off-Target Toxicity | Often higher | Often lower |
A summary of the general effects of Drug-to-Antibody Ratio (DAR) on ADC properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic cleavage site of the GGFG linker, and which enzymes are responsible? A1: The primary cleavage site of the GGFG linker is between the Phenylalanine (Phe) and the C-terminal Glycine (Gly).[5] This cleavage is primarily mediated by lysosomal cysteine proteases, with Cathepsin L being the most efficient, though Cathepsin B also contributes to payload release.[5][6]
Q2: How can I improve the plasma stability of my GGFG-linked ADC? A2: Improving plasma stability is key to reducing off-target toxicity. Consider these strategies:
-
Linker Chemistry: Introduce modifications to the peptide sequence or flanking regions that sterically hinder access by plasma proteases without compromising cleavage by lysosomal cathepsins.[3][4][31]
-
Conjugation Site: Site-specific conjugation can produce more homogeneous ADCs with improved stability compared to traditional stochastic conjugation methods.[28]
-
Hydrophilic Linkers/PEGylation: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can shield the hydrophobic payload, reduce aggregation, and improve the ADC's pharmacokinetic profile.[1][]
Q3: Does the choice of payload affect the off-target toxicity of a GGFG-linked ADC? A3: Absolutely. The physicochemical properties of the payload are critical. Highly potent and membrane-permeable payloads can lead to a pronounced bystander effect, which can be beneficial for treating heterogeneous tumors but may also increase off-target toxicity.[11][17] Payloads with lower permeability may offer a more favorable safety profile by limiting their effects to the target cells.[32]
Q4: What are the essential controls for an in vitro cytotoxicity assay to assess off-target effects? A4: To ensure the data is robust and interpretable, the following controls are essential:
-
Untreated Cells: To establish a baseline for cell viability.
-
Antigen-Negative Cell Line: To measure target-independent toxicity.[33]
-
Isotype Control ADC: An ADC with the same linker and payload but with an antibody that does not bind to the target cells. This helps to assess toxicity due to non-specific uptake.
-
Free Payload: To understand the intrinsic potency of the payload and to compare it with the potency of the conjugated ADC.
Visualizing Key Processes and Workflows
Mechanism of GGFG Linker Cleavage and Off-Target Payload Release
Caption: Intended vs. unintended pathways for GGFG-ADC payload release.
Troubleshooting Workflow for In Vivo Off-Target Toxicity
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 16. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. agilent.com [agilent.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC Plasma Stability Assay [iqbiosciences.com]
- 27. benchchem.com [benchchem.com]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of GGFG-Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gly-Gly-Phe-Gly (GGFG)-containing antibody-drug conjugates (ADCs). This guide is designed to provide in-depth technical insights, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of ADC development and enhance the therapeutic index of your molecules.
The GGFG tetrapeptide linker is a cornerstone in modern ADC design, valued for its stability in circulation and susceptibility to cleavage by lysosomal proteases like cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This targeted release of the cytotoxic payload is crucial for maximizing efficacy while minimizing off-target toxicity.[3][4] However, optimizing the therapeutic window of these complex biotherapeutics requires a nuanced understanding of their structure-activity relationships and potential experimental pitfalls.
This guide provides practical, field-proven advice to address common challenges encountered during the development of GGFG-containing ADCs.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the development and characterization of GGFG-containing ADCs.
Q1: What is the primary mechanism of payload release for a GGFG-containing ADC?
A1: The payload release is a multi-step, enzyme-mediated process that primarily occurs within the target cancer cell.[5] After the ADC binds to its target antigen on the cell surface, it is internalized through endocytosis and trafficked to the lysosome.[1][3] The acidic environment and high concentration of proteases, particularly cathepsin B and cathepsin L, within the lysosome facilitate the enzymatic cleavage of the GGFG peptide sequence.[1][6] This cleavage then typically triggers a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), to release the active cytotoxic drug.[1]
Q2: Why is the GGFG linker considered to have good plasma stability?
A2: The GGFG linker is designed to be stable in the bloodstream to prevent the premature release of the potent cytotoxic payload, which could lead to systemic toxicity.[1][6] Compared to other cleavable linkers, such as acid-cleavable hydrazones or glutathione-sensitive disulfide linkers, the GGFG peptide sequence is less susceptible to cleavage by enzymes commonly found in the plasma.[6] This ensures that the majority of the payload remains attached to the antibody until it reaches the tumor microenvironment and is internalized by the target cells.
Q3: What is the "bystander effect" and how does the GGFG linker contribute to it?
A3: The bystander effect is the ability of an ADC to kill not only the antigen-positive target cancer cells but also neighboring antigen-negative tumor cells.[7][] This is a crucial mechanism for overcoming tumor heterogeneity.[9][10] The GGFG linker facilitates the bystander effect by enabling the release of a membrane-permeable payload within the target cell.[7] This released payload can then diffuse across the cell membrane and kill adjacent cancer cells, regardless of their antigen expression status.[7][] The efficiency of the bystander effect is highly dependent on the physicochemical properties of the released payload, such as its hydrophobicity and ability to cross cell membranes.[]
Q4: What are the key analytical methods for characterizing a GGFG-containing ADC?
A4: A suite of orthogonal analytical techniques is essential for the comprehensive characterization of GGFG-containing ADCs.[2][11] Key methods include:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[2][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to analyze the light and heavy chains separately, providing information on DAR and conjugation site.[2][11]
-
Mass Spectrometry (MS): Confirms the intact mass of the ADC and its different DAR species, providing a more accurate determination of the drug load distribution.[11]
-
Size Exclusion Chromatography (SEC): Used to assess the presence of aggregates and fragments, which can impact the ADC's safety and efficacy.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your experiments with GGFG-containing ADCs.
Issue 1: Low Potency or Suboptimal Efficacy in In Vitro Cytotoxicity Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Explanation |
| Inefficient ADC Internalization | 1. Confirm target antigen expression levels on your cell line using flow cytometry or western blot. 2. Evaluate the internalization rate of the ADC using a fluorescently labeled ADC and microscopy or flow cytometry. | The efficacy of a GGFG-containing ADC is dependent on its binding to the target antigen and subsequent internalization. Low antigen expression or slow internalization will result in reduced delivery of the payload to the lysosomes.[12] |
| Insufficient Lysosomal Protease Activity | 1. Measure the activity of cathepsin B and L in your target cell line using a commercially available activity assay. 2. Compare the potency of your GGFG-ADC in cell lines with known high and low cathepsin activity. | The GGFG linker is primarily cleaved by lysosomal cathepsins.[1][6] If the target cells have low levels of these proteases, the payload release will be inefficient, leading to reduced cytotoxicity. |
| Payload Efflux | 1. Investigate the expression of drug efflux pumps (e.g., P-glycoprotein, MRP1) in your cell line. 2. Test the potency of your ADC in the presence of an efflux pump inhibitor. | Cancer cells can develop resistance by upregulating drug efflux transporters that pump the cytotoxic payload out of the cell before it can exert its effect.[13][14] |
| Suboptimal Drug-to-Antibody Ratio (DAR) | 1. Accurately determine the average DAR and drug load distribution of your ADC batch using HIC or MS. 2. Synthesize and test ADCs with different DAR values to identify the optimal ratio for your target. | A low DAR may not deliver a sufficient concentration of the payload, while a high DAR can lead to aggregation and altered pharmacokinetics.[2][15] |
Issue 2: High Off-Target Toxicity or Poor In Vivo Tolerability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Explanation |
| Premature Linker Cleavage in Circulation | 1. Perform a plasma stability assay by incubating the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free payload over time using LC-MS. 2. Consider linker modifications to enhance stability, such as introducing steric hindrance near the cleavage site. | Although GGFG linkers are generally stable, some degree of premature cleavage can occur, leading to the systemic release of the cytotoxic payload and off-target toxicity.[6][16] |
| Hydrophobicity-Driven Aggregation and Clearance | 1. Analyze your ADC for the presence of aggregates using SEC. 2. Consider incorporating hydrophilic modifications into the linker, such as polyethylene glycol (PEG) spacers, to improve solubility and reduce aggregation.[17] | Highly hydrophobic payloads can lead to ADC aggregation, which can increase immunogenicity and accelerate clearance from circulation, potentially leading to off-target toxicity in organs like the liver.[18][19] |
| "On-Target, Off-Tumor" Toxicity | 1. Evaluate the expression of the target antigen in healthy tissues using immunohistochemistry or other sensitive methods. 2. If the target is expressed on healthy tissues, consider strategies to enhance tumor-specific delivery, such as using antibody formats with altered Fc receptor binding to reduce uptake by immune cells.[20] | If the target antigen is expressed on normal tissues, the ADC can bind to these cells and cause toxicity, even with a stable linker.[21][22] |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Explanation |
| Variability in Antibody Reduction Step (for cysteine conjugation) | 1. Precisely control the concentration of the reducing agent (e.g., DTT, TCEP), reaction temperature, and incubation time. 2. Quench the reduction reaction consistently before adding the linker-payload. | Inconsistent reduction of interchain disulfide bonds will result in a variable number of available thiol groups for conjugation, leading to batch-to-batch differences in DAR. |
| Inconsistent Linker-Payload Stoichiometry | 1. Ensure the linker-payload is fully dissolved and accurately quantified before adding it to the conjugation reaction. 2. Optimize the molar ratio of linker-payload to antibody. | An excess or insufficient amount of the linker-payload will directly impact the final DAR of the ADC. |
| Analytical Method Variability | 1. Validate your HIC or RP-HPLC method for robustness and reproducibility. 2. Use a well-characterized ADC reference standard in each analytical run to ensure consistency. | Inaccuracies or variability in the analytical method used to determine the DAR can lead to perceived batch-to-batch differences.[23][24] |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by HIC-HPLC
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a GGFG-containing ADC sample.[2][11]
Materials:
-
GGFG-containing ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each DAR species * DAR value) / Total Peak Area]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the GGFG linker and the rate of premature payload release in plasma.
Materials:
-
GGFG-containing ADC
-
Human or mouse plasma (heparinized)
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of released (free) payload.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Visualizations
Mechanism of GGFG Linker Cleavage and Payload Release
Caption: Mechanism of action for a GGFG-containing ADC.
Troubleshooting Workflow for Low In Vitro Potency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. revvity.com [revvity.com]
- 14. omnihealthpractice.com [omnihealthpractice.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ChemPartner [chempartner.com]
- 19. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 20. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Patient Selection Strategies to Maximize Therapeutic Index of Antibody-Drug Conjugates: Prior Approaches and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
comparing MC-GGFG linker vs Val-Cit linker in ADCs
An In-Depth Comparative Guide for ADC Development: MC-GGFG vs. Val-Cit Linkers
Foreword for the Modern ADC Architect
In the intricate world of Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge; it is the central nervous system of the therapeutic, dictating where and when the cytotoxic payload is unleashed. The choice between two clinically validated, protease-cleavable systems—the tetrapeptide Gly-Gly-Phe-Gly (GGFG) and the dipeptide Valine-Citrulline (Val-Cit)—is a critical decision point in ADC design. This guide moves beyond a surface-level overview to provide a deep, mechanistic comparison, grounded in experimental evidence, to empower researchers, scientists, and drug developers to make informed decisions. As a Senior Application Scientist, my objective is to illuminate the causality behind the performance of these linkers, offering not just data, but a framework for strategic selection.
The Core Principle: Protease-Cleavable Linkers in the Tumor Microenvironment
The fundamental strategy behind both MC-GGFG and Val-Cit linkers is to exploit the unique enzymatic landscape of the tumor. ADCs are designed to be stable in systemic circulation, preventing premature release of their potent payloads that could harm healthy tissues.[1][2] Upon binding to a target antigen on a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[3][4] Within this acidic, enzyme-rich organelle, proteases—particularly those of the cathepsin family, which are often overexpressed in tumor cells—cleave the linker, liberating the drug to exert its cytotoxic effect.[1][5][6]
Deconstructing the Linkers: Mechanism of Action
The Val-Cit Linker: A Clinically Validated Workhorse
The Val-Cit linker, often paired with a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), is a cornerstone of ADC technology, featured in numerous approved drugs such as Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[][][9][10]
-
Structure and Cleavage: The dipeptide sequence is specifically designed as a substrate for Cathepsin B, a cysteine protease highly active in the lysosome.[1][6][11] The cleavage occurs at the amide bond between Citrulline and the PABC spacer.[12]
-
Two-Step Payload Release: This enzymatic cleavage is the first and rate-limiting step. It triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer, which promptly releases the unmodified, active drug.[4][6] This "traceless" release is a key advantage, ensuring the payload's pharmacology is not encumbered by linker remnants.[13] While Cathepsin B is the primary enzyme, studies have shown that other lysosomal proteases like cathepsins L, S, and F can also process the Val-Cit motif, providing a degree of redundancy.[6][12]
Caption: Mechanism of Val-Cit-PABC linker cleavage and payload release.
The MC-GGFG Linker: A Modern Staple for Potent Payloads
The MC-GGFG linker has gained significant prominence with the remarkable success of ADCs like Enhertu® (Trastuzumab deruxtecan) and Trodelvy® (Sacituzumab govitecan-hziy).[10][14] It consists of a Maleimidocaproyl (MC) spacer for antibody conjugation and a Gly-Gly-Phe-Gly tetrapeptide sequence.[2]
-
Structure and Cleavage: This tetrapeptide is also a substrate for lysosomal proteases, including Cathepsin B and Cathepsin L.[3][5] Enzymatic cleavage is thought to occur primarily after the hydrophobic Phenylalanine (Phe) residue.[5]
-
Payload Release and Bystander Effect: Following cleavage, the payload is released. A key feature of ADCs using the GGFG linker, such as Enhertu, is their potent bystander killing effect.[15][] This is attributed to the high membrane permeability of the released payload (e.g., DXd) and potentially to the linker's susceptibility to cleavage by extracellular proteases like Cathepsin L within the tumor microenvironment, releasing the payload in proximity to both antigen-positive and antigen-negative cells.[15][17]
Caption: Mechanism of MC-GGFG linker cleavage and bystander effect.
Head-to-Head Comparison: Performance and Experimental Insights
The choice between these linkers is dictated by the specific therapeutic goals, the nature of the payload, and the target biology.
| Feature | MC-GGFG Linker | Val-Cit Linker | Causality & Experimental Insight |
| Primary Cleavage Enzymes | Cathepsin B, Cathepsin L[3][5] | Cathepsin B[1][6] (also L, S, F[12]) | Insight: GGFG's susceptibility to extracellular Cathepsin L may enhance payload release in the tumor microenvironment, boosting the bystander effect.[17] Val-Cit's broader cathepsin sensitivity can be beneficial, reducing resistance if Cathepsin B expression is low.[6] |
| Plasma Stability (Human) | Generally high stability.[3][] | Good stability, but can be susceptible to premature cleavage by enzymes like human neutrophil elastase.[2][19] | Insight: Premature cleavage by neutrophil elastase for Val-Cit has been linked to off-target toxicities like neutropenia, a critical consideration for safety profiles.[19][20] |
| Plasma Stability (Mouse) | Generally stable. | Unstable due to cleavage by carboxylesterase Ces1c.[13][21] | Insight: This is a major experimental challenge. The instability of Val-Cit in mouse models can lead to premature drug release, confounding preclinical efficacy and toxicity studies and potentially leading to the failure of promising ADC candidates.[13] This necessitates the use of modified linkers (e.g., EVCit) for mouse studies.[13][21] |
| Drug Release Kinetics | Slower cleavage rates were initially assumed (tetrapeptide vs. dipeptide), but clinical success suggests this is not a limitation.[17] | Generally rapid cleavage upon lysosomal entry.[] | Insight: The kinetics are payload-dependent. Slower, sustained release from a GGFG linker might be advantageous for certain mechanisms of action, while rapid release from Val-Cit may be preferable for others. This must be evaluated experimentally. |
| Bystander Effect | Strong, especially with permeable payloads like DXd.[15][] | Moderate to strong, dependent on payload permeability (e.g., MMAE).[22] | Insight: The potent bystander effect of GGFG-based ADCs is a key therapeutic advantage in treating heterogeneous tumors where not all cells express the target antigen.[15] This is a function of both the linker and the highly permeable payload it releases. |
| Hydrophobicity & DAR | Compatible with high Drug-to-Antibody Ratios (DAR), as seen with DAR=8 in Enhertu.[17] | Can be limited by hydrophobicity, leading to aggregation at high DARs (typically DAR 3-4).[20] | Insight: The ability to achieve a high, homogeneous DAR without causing aggregation is critical for therapeutic efficacy. The GGFG linker appears more amenable to this, particularly with next-generation conjugation technologies. |
| Clinical Precedent | Enhertu® (Trastuzumab deruxtecan)[14], Trodelvy® (Sacituzumab govitecan)[14] | Adcetris® (Brentuximab vedotin)[], Polivy® (Polatuzumab vedotin)[10], Padcev® (Enfortumab vedotin)[10] | Insight: Both linkers are extensively validated in FDA-approved, commercially successful ADCs, demonstrating their robustness and therapeutic utility across various targets and payloads.[10][17] |
Essential Experimental Protocols for Linker Evaluation
Rigorous, self-validating experimental systems are crucial for selecting and optimizing a linker strategy.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload deconjugation in plasma, predicting the linker's stability in systemic circulation.
Methodology:
-
Incubation: Incubate the ADC at a concentration of ~1 mg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately add a protease inhibitor cocktail and freeze samples at -80°C to halt degradation.
-
Analysis: Analyze the samples using a validated method such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average Drug-to-Antibody Ratio (DAR).
-
Data Interpretation: Plot the average DAR against time. A stable linker will show minimal to no decrease in DAR over the incubation period.[2] This experiment will directly reveal the instability of a standard Val-Cit linker in mouse plasma.
Protocol 2: In Vitro Lysosomal Cleavage Assay
Objective: To confirm and quantify the efficiency of payload release in a simulated lysosomal environment.
Methodology:
-
Preparation: Prepare a lysosomal extract from a target-positive cancer cell line or use purified Cathepsin B.
-
Reaction: Incubate the ADC (~100 µg/mL) with the lysosomal extract or purified enzyme at 37°C in an acidic buffer (e.g., pH 5.0) containing a reducing agent like DTT to ensure enzyme activity.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction and analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Data Interpretation: Plot the percentage of released payload over time to determine the cleavage kinetics of the linker.
Caption: Comparative workflow for linker stability and cleavage assays.
Protocol 3: Bystander Effect Co-Culture Assay
Objective: To determine the ability of the released payload to kill neighboring antigen-negative tumor cells.
Methodology:
-
Cell Preparation: Create a co-culture of antigen-positive (Ag+) cells and antigen-negative (Ag-) cells. The Ag- cells should be labeled (e.g., with GFP) for easy identification.
-
Treatment: Treat the co-culture with varying concentrations of the ADC. Include controls of each cell type cultured alone.[22]
-
Incubation: Incubate for a period sufficient to allow for ADC processing and cell death (e.g., 72-96 hours).
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the Ag+ and Ag- (GFP-positive) populations separately.
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- cells cultured alone indicates a bystander effect.[2][22]
Conclusion and Strategic Recommendations
Both MC-GGFG and Val-Cit are powerful, clinically-validated linkers, but they are not interchangeable. The selection process must be a data-driven decision rooted in the desired therapeutic outcome.
-
Choose Val-Cit for its well-understood, rapid cleavage kinetics and extensive clinical history, particularly when the preclinical-to-clinical translation risk is being minimized (and mouse model instability is addressed with modified linkers). It is a reliable choice for payloads where a strong bystander effect is not the primary driver of efficacy.
-
Choose MC-GGFG when developing ADCs with highly potent, membrane-permeable payloads where a strong bystander effect is desired to overcome tumor heterogeneity. Its superior stability in mouse models simplifies preclinical evaluation, and its proven compatibility with high DAR conjugates makes it ideal for next-generation ADCs aiming to maximize the therapeutic window.
Ultimately, the optimal linker is one that is not only stable in circulation and efficiently cleaved at the tumor, but one whose properties synergize with the chosen antibody and payload to achieve a maximal therapeutic index. The experimental frameworks provided here are designed to be the crucible in which such optimal ADCs are forged.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Cathepsin-Mediated Cleavage of the MC-GGFG Linker
For researchers, scientists, and drug development professionals, the linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates therapeutic efficacy and safety. The maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker is a widely utilized protease-cleavable linker designed for selective payload release within the tumor microenvironment. This guide provides an in-depth comparison of the MC-GGFG linker with other common cleavable linkers and presents detailed, validated protocols for confirming its cathepsin-mediated cleavage.
The Critical Role of Linker Cleavage in ADC Efficacy
The fundamental principle of an ADC is the targeted delivery of a potent cytotoxic payload to cancer cells.[1][2] The linker connecting the antibody to the payload must remain stable in systemic circulation to prevent premature drug release and off-target toxicity.[3][4] Cleavable linkers, such as the MC-GGFG linker, are engineered to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[1][5] This targeted cleavage ensures that the cytotoxic payload is released in high concentrations at the site of action, maximizing its therapeutic effect while minimizing systemic exposure.[]
The MC-GGFG tetrapeptide sequence is specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B.[1] Upon internalization of the ADC into the target cancer cell and its trafficking to the lysosome, Cathepsin B recognizes and cleaves the peptide backbone, initiating the release of the active drug.[1][7] Validating this cleavage is a crucial step in the preclinical development of any ADC employing this linker technology.[3]
Comparative Analysis of Cleavable Linkers
While the MC-GGFG linker is a robust and widely used option, a variety of other cleavable linkers are also employed in ADC development, each with its own unique cleavage mechanism and characteristics.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Considerations |
| MC-GGFG | Enzymatic (Cathepsin B) | High stability in circulation, well-characterized cleavage.[][9] | Potential for off-target cleavage by other proteases.[10] |
| Val-Cit (vc) | Enzymatic (Cathepsin B) | Widely used and well-understood, efficient cleavage.[][12] | Susceptible to cleavage by neutrophil elastase, potentially leading to off-target toxicity.[7] |
| Val-Ala (va) | Enzymatic (Cathepsin B) | Higher hydrophilicity compared to Val-Cit, potentially improving ADC pharmacokinetics.[] | May have different cleavage kinetics compared to Val-Cit. |
| Hydrazone | pH-sensitive (Acidic) | Cleavage in the acidic environment of endosomes and lysosomes.[13] | Can be less stable in circulation compared to enzymatic linkers. |
| Disulfide | Reductive (Glutathione) | Cleavage in the reducing environment of the cytoplasm.[13] | Potential for premature cleavage in the bloodstream. |
| β-Glucuronide | Enzymatic (β-Glucuronidase) | Exploits high levels of β-glucuronidase in some tumors.[5] | Enzyme expression can be heterogeneous across tumor types. |
Experimental Validation of MC-GGFG Linker Cleavage
A multi-faceted approach is essential for the robust validation of MC-GGFG linker cleavage. This typically involves both enzymatic assays to confirm susceptibility to Cathepsin B and analytical methods to identify and quantify the cleavage products.
Workflow for Validating Linker Cleavage
Caption: A generalized workflow for the validation of cathepsin-mediated linker cleavage.
Detailed Protocol 1: Fluorometric Cathepsin B Cleavage Assay
This assay provides a rapid and sensitive method to assess the susceptibility of the MC-GGFG linker to Cathepsin B cleavage by monitoring the increase in fluorescence of a specific substrate.[14][15]
Materials:
-
ADC with MC-GGFG linker
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., MES, pH 5.5, with DTT and EDTA)
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)[14]
-
Cathepsin B Inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)[14]
Procedure:
-
Prepare Reagents:
-
Reconstitute Cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Prepare a stock solution of the Cathepsin B substrate and inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Reaction: ADC + Cathepsin B
-
Positive Control: Cathepsin B Substrate + Cathepsin B
-
Negative Control 1: ADC only (no enzyme)
-
Negative Control 2: ADC + Cathepsin B + Cathepsin B Inhibitor
-
Blank: Assay Buffer only
-
-
-
Incubation:
-
Add the ADC or substrate to the wells, followed by the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the appropriate wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot fluorescence intensity versus time for each reaction.
-
A significant increase in fluorescence in the "Test Reaction" and "Positive Control" wells, which is absent in the negative controls, indicates successful cleavage.
-
Detailed Protocol 2: HPLC-MS Analysis of Cleavage Products
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the definitive identification and quantification of the intact ADC, the cleaved linker, and the released payload.[16]
Materials:
-
Samples from the enzymatic cleavage assay at various time points
-
Quenching solution (e.g., acidic solution to stop the enzymatic reaction)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reference standards for the intact ADC, payload, and expected cleavage fragments
Procedure:
-
Sample Preparation:
-
At each time point of the enzymatic assay, collect an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Centrifuge the samples to remove any precipitated protein.
-
-
HPLC Separation:
-
Inject the supernatant onto the C18 column.
-
Use a suitable gradient elution method with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the components.[17]
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Acquire mass spectra in a positive ion mode, scanning a mass range that covers the expected molecular weights of the intact ADC, payload, and cleavage products.
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm their identity through fragmentation patterns.[18][19]
-
-
Data Analysis:
-
Integrate the peak areas of the intact ADC, released payload, and any other relevant species in the chromatograms.
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the released payload to the total peak area of all ADC-related species.[16]
-
Compare the retention times and mass spectra of the observed peaks with the reference standards to confirm their identities.
-
Interpreting the Results: A Self-Validating System
The combination of a fluorometric assay and HPLC-MS analysis creates a self-validating system. The fluorescence assay provides a real-time, kinetic view of the cleavage process, while the HPLC-MS provides unambiguous structural confirmation and quantification of the products. Consistent results across both methods provide high confidence in the validation of the MC-GGFG linker's cleavage by Cathepsin B.
Conclusion
The MC-GGFG linker is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads within cancer cells. Rigorous validation of its cleavage by Cathepsin B is a non-negotiable step in the development of safe and effective ADCs. The comparative analysis and detailed protocols presented in this guide provide a comprehensive framework for researchers to confidently assess the performance of this critical component, ensuring the scientific integrity and therapeutic potential of their ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. acrobiosystems.com [acrobiosystems.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 13. njbio.com [njbio.com]
- 14. novusbio.com [novusbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Plasma Stability of Peptide Linkers
For researchers, scientists, and drug development professionals, the stability of a peptide linker within a therapeutic conjugate is a cornerstone of its design, dictating both its safety and efficacy. An ideal linker must act as a steadfast connection in the systemic circulation, preventing the premature release of a potent payload that could lead to off-target toxicity and a diminished therapeutic index.[1][] Conversely, it must be precisely labile under specific conditions at the target site to unleash its therapeutic cargo.
This guide provides an objective comparison of the plasma stability of different peptide linkers. We will delve into the mechanisms of action, present supporting experimental data, and provide the detailed methodologies required to rigorously evaluate these critical components in your own research.
The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The foundational choice in linker design is between a cleavable and a non-cleavable strategy.[3] This decision has profound implications for the drug's release mechanism, its potential for bystander killing effects, and its overall plasma stability.[4][5]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are engineered to be severed in response to specific triggers prevalent in the target microenvironment or within the target cell.[5]
-
Enzyme-Sensitive Linkers: This is the most prominent class of cleavable linkers, particularly in the context of Antibody-Drug Conjugates (ADCs). They incorporate short peptide sequences designed to be recognized and cleaved by proteases that are highly active within the lysosomal compartments of cancer cells but have low activity in the blood.[6]
-
Mechanism: The most widely used motifs are valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) .[6][7] After an ADC is internalized, it is trafficked to the lysosome, where proteases like Cathepsin B cleave the peptide sequence, initiating the release of the cytotoxic payload.[][5] The stability of these peptidic bonds in circulation is generally excellent due to the near-neutral pH of blood and the presence of protease inhibitors.[7]
-
Plasma Stability: Val-Cit linkers demonstrate exceptional stability in human plasma.[8][9] However, a critical caveat for preclinical studies is their susceptibility to premature cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate the evaluation of an ADC's efficacy and safety.[10] This has spurred the development of next-generation linkers, such as glutamic acid-valine-citrulline (Glu-Val-Cit) , which are designed to resist this off-target cleavage in murine models.[9]
-
-
pH-Sensitive Linkers: Linkers such as hydrazones are designed to remain stable at the physiological pH of blood (~7.4) but hydrolyze within the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[5][11] While effective in principle, they can be prone to gradual hydrolysis in the bloodstream, potentially leading to off-target toxicity.[7]
-
Redox-Sensitive Linkers: These typically employ a disulfide bond, which is cleaved in the presence of high concentrations of reducing agents like glutathione. The intracellular concentration of glutathione is up to 1000-fold higher than in the plasma, providing a gradient that favors drug release inside the cell.[5][7]
Non-Cleavable Linkers: Stability is Paramount
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), provide a permanent connection between the drug and the antibody.[11]
-
Mechanism: The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone into amino acids after the conjugate is internalized and trafficked to the lysosome.[3][4] This process liberates the drug, which remains attached to the linker and the single amino acid (e.g., lysine) to which it was conjugated.
-
Plasma Stability: A key advantage of this strategy is superior plasma stability, which minimizes premature drug release and can lead to a more favorable safety profile and a wider therapeutic window.[4][11] However, the resulting charged payload-linker-amino acid complex is less membrane-permeable, which largely prevents a "bystander effect" (the killing of adjacent, antigen-negative tumor cells).[3][11]
Comparative Plasma Stability Data
The selection of a linker is often a trade-off between the desired release mechanism and maximum stability. The following table summarizes available data on the stability of various linker types in human plasma. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, and assay conditions.
| Linker Type | Example | Plasma Stability (Human) | Key Characteristics | References |
| Peptide (Cathepsin-Cleavable) | Val-Cit-PABC | High | Excellent stability in human plasma; widely used in approved ADCs. Susceptible to cleavage by Ces1C in mouse plasma. | [8][9][10] |
| Glu-Val-Cit (EVCit) | High | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma. | [9] | |
| Val-Ala | High | An alternative to Val-Cit with good stability and hydrophilicity. | [9] | |
| pH-Sensitive | Hydrazone | Moderate | Stable at physiological pH but hydrolyzes in acidic environments. Can be prone to slow hydrolysis in circulation. | [7][9][11] |
| Redox-Sensitive | Disulfide | Moderate to Low | Susceptible to reduction by glutathione (GSH); generally less stable than modern peptide linkers in plasma. | [5][9] |
| Non-Cleavable | Thioether (SMCC) | Very High | Extremely stable in vivo. Relies on complete antibody degradation for payload release, minimizing off-target toxicity. | [4][9][11] |
Experimental Protocol: In Vitro Plasma Stability Assay
A robust and reproducible in vitro plasma stability assay is essential for evaluating and comparing linker performance. This protocol describes a standard methodology using LC-MS to determine the rate of drug deconjugation over time.
Objective
To quantify the stability of a peptide linker-conjugate in plasma by measuring the change in the average drug-to-antibody ratio (DAR) or the appearance of free payload over a defined time course.
Materials
-
Test Conjugate (e.g., ADC)
-
Plasma from relevant species (e.g., Human, Mouse, Rat), anticoagulated (e.g., heparin, EDTA)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and protein precipitation[13]
-
For ADCs: Immunoaffinity capture beads (e.g., Protein A or G magnetic beads)[14][15]
-
LC-MS/MS system with a suitable column (e.g., reversed-phase C18)[16][17]
Step-by-Step Methodology
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the test conjugate in a suitable buffer.
-
-
Incubation:
-
Spike the test conjugate into plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample in PBS to assess inherent chemical stability.[11][14]
-
Incubate the samples at 37°C.[18]
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing (for Free Payload Analysis):
-
Immediately terminate the enzymatic reaction by adding 3-4 volumes of cold ACN containing an internal standard.[12]
-
Vortex and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.[18]
-
Carefully collect the supernatant for LC-MS/MS analysis of the released payload.
-
-
Sample Processing (for DAR Analysis of ADCs):
-
Add the plasma aliquot to a tube containing Protein A/G magnetic beads and incubate to capture the ADC.[14][15]
-
Wash the beads multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove plasma proteins.
-
Elute the intact ADC from the beads using a low-pH elution buffer.
-
Neutralize the eluate immediately for analysis by intact mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples to quantify the concentration of the released payload or determine the average DAR of the intact conjugate.
-
The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour sample.[12]
-
The in vitro half-life (t½) can be calculated by fitting the data to a one-phase decay model using the equation: t½ = 0.693/k, where k is the elimination rate constant.[12]
-
Conclusion
The plasma stability of a peptide linker is a critical attribute that must be meticulously optimized to ensure the development of a safe and effective therapeutic. Non-cleavable linkers generally offer the highest stability, making them an excellent choice when a bystander effect is not required.[3][4] Among cleavable linkers, modern enzyme-sensitive peptide linkers like Val-Cit and its derivatives provide an outstanding balance of high plasma stability and efficient intracellular cleavage.[6][8] The choice of linker must be guided by the specific therapeutic application, the nature of the target, and rigorous evaluation using validated in vitro assays as described in this guide. Continued innovation in linker technology will undoubtedly lead to the creation of even more stable, selective, and potent bioconjugate therapies.[1]
References
- 1. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 7. adcreview.com [adcreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of MC-GGFG-Cyclopropane ADC Technology in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy of these complex biotherapeutics is not solely dictated by the specificity of the monoclonal antibody but is critically influenced by the nuanced interplay between the linker and the cytotoxic payload. This guide provides an in-depth comparison of the MC-GGFG-cyclopropane ADC technology, a promising platform in preclinical development, against established ADC systems. As specific preclinical data for an ADC with the exact MC-GGFG-cyclopropane linker is not yet extensively published, this guide will leverage data from ADCs with highly similar and relevant structures, primarily focusing on the well-characterized Trastuzumab deruxtecan (T-DXd), which employs a GGFG linker and a topoisomerase I inhibitor payload. This will be contrasted with Sacituzumab govitecan (SG), an ADC utilizing a distinct hydrolyzable linker and a different topoisomerase I inhibitor, to provide a comprehensive understanding of the field.
The Architectural Blueprint of an ADC: More Than the Sum of Its Parts
An ADC is a tripartite molecule comprising a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The ideal linker is a critical determinant of an ADC's therapeutic index, requiring stability in systemic circulation to prevent premature payload release and its associated off-target toxicities, while ensuring efficient cleavage and payload liberation within the tumor microenvironment or inside the cancer cell.[2]
The MC-GGFG-Cyclopropane Linker-Payload System: A Focus on Controlled Release
The MC-GGFG-cyclopropane linker-payload system is a sophisticated assembly designed for targeted cytotoxicity. Let's dissect its components:
-
MC (Maleimidocaproyl): This component acts as a stable spacer, facilitating the conjugation of the linker to the antibody, typically through a covalent bond with a cysteine residue.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is the lynchpin of the cleavable mechanism. It is specifically designed to be a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[3][4]
-
Cyclopropane-Containing Payload: While the exact structure of the payload in "MC-GGFG-cyclopropane" is proprietary, the presence of a cyclopropane ring can introduce conformational rigidity and unique chemical properties that may influence its interaction with its cellular target.[2] For the purpose of this guide, we will draw parallels with the topoisomerase I inhibitor payload of T-DXd, deruxtecan (DXd), which is a derivative of exatecan.
Mechanism of Action: A Stepwise Journey to Tumor Cell Apoptosis
The therapeutic effect of an ADC armed with a GGFG-based linker is a highly orchestrated, multi-step process that culminates in the targeted destruction of cancer cells.
-
Circulation and Tumor Targeting: Once administered, the ADC circulates systemically. The mAb component guides the ADC to tumor cells overexpressing the target antigen (e.g., HER2 for Trastuzumab-based ADCs).[5]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, proteases like Cathepsin B and Cathepsin L recognize and cleave the GGFG tetrapeptide linker.[3][7] This enzymatic cleavage is the critical step that liberates the payload from the antibody.
-
Payload-Mediated Cytotoxicity: The released payload, a potent cytotoxic agent, then exerts its cell-killing effect. In the case of topoisomerase I inhibitors like DXd and SN-38 (the payload of Sacituzumab govitecan), they induce DNA damage and trigger apoptosis.[8][9]
Diagram: Mechanism of Action of a GGFG-Linker ADC
Caption: Stepwise mechanism of a GGFG-linker ADC from circulation to apoptosis.
Comparative Efficacy in Xenograft Models: A Data-Driven Analysis
The true measure of an ADC's potential lies in its in vivo performance. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the cornerstone of preclinical ADC evaluation.
Trastuzumab Deruxtecan (T-DXd): A Proxy for GGFG-Linker Efficacy
T-DXd has demonstrated remarkable anti-tumor activity in a wide range of xenograft models, including those with low HER2 expression, a testament to its potent payload and the "bystander effect."[10] The bystander effect describes the ability of the membrane-permeable payload, once released from the target cell, to diffuse into and kill neighboring tumor cells, regardless of their antigen expression.[11]
Table 1: Preclinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Xenograft Model (Cell Line) | Cancer Type | HER2 Expression | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference(s) |
| NCI-N87 | Gastric Cancer | High (3+) | 10 mg/kg, single dose | Tumor regression (T/C = -6.08%) | [5] |
| Capan-1 | Pancreatic Cancer | Low (1+) | 10 mg/kg, single dose | Tumor regression (T/C = -96.1%) | [5] |
| USC-ARK2 (PDX) | Uterine Serous Carcinoma | High (3+) | Not specified | Significant tumor growth suppression | [3][10][12][13][14] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Low (1+) | Not specified | Significant reduction in tumor growth | |
| UMSCC-47 | Head and Neck Squamous Cell Carcinoma | Low (1+) | Not specified | Antitumor activity observed | |
| CIC-rearranged sarcoma (PDX) | Sarcoma | Not specified | 3 mg/kg, single dose | Significant tumor growth delay | [15] |
T/C % (Treatment/Control) is a measure of tumor growth inhibition. A negative value indicates tumor regression.
Sacituzumab Govitecan (SG): A Comparator with a Hydrolyzable Linker
Sacituzumab govitecan targets Trop-2, an antigen highly expressed in many solid tumors, and utilizes a hydrolyzable linker (CL2A) to deliver the payload SN-38.[8] This linker is designed for pH-sensitive release in the tumor microenvironment.[8] Like T-DXd, SG also exhibits a significant bystander effect.[8]
Table 2: Preclinical Efficacy of Sacituzumab Govitecan (SG) in Xenograft Models
| Xenograft Model (Cell Line) | Cancer Type | Trop-2 Expression | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference(s) |
| Capan-1 | Pancreatic Cancer | High | Not specified | 20- to 136-fold higher SN-38 concentration in tumor vs. irinotecan | [16] |
| NCI-N87 | Gastric Cancer | High | Not specified | Efficient tumor penetration and intracellular drug release | [12] |
| Endometrial Adenocarcinoma (Xenograft) | Endometrial Cancer | High | Twice weekly for 3 weeks | Impressive tumor growth inhibition | [13] |
| Low-Grade Serous Ovarian Cancer (PDX) | Ovarian Cancer | High | Not specified | Significant tumor growth inhibition and prolonged survival | [14] |
| Intracranial Breast Cancer (Xenograft) | Breast Cancer | High | 25 mg/kg, twice weekly | Inhibited tumor growth and increased survival | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | 50 mg/kg, every 5 days x 4 | Tumor inhibition rate of 29.1% |
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The robust evaluation of an ADC's efficacy in xenograft models requires meticulous experimental design and execution. Here, we outline a standard protocol for such a study.
Step-by-Step Methodology for a Xenograft Efficacy Study
-
Cell Line Selection and Culture:
-
Choose a human cancer cell line with known expression levels of the target antigen.
-
Culture the cells in appropriate media and conditions to ensure optimal growth and viability.
-
-
Animal Model:
-
Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.
-
House the animals in a specific pathogen-free environment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a sterile buffer like PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the ADC, control antibody, and vehicle control solutions under sterile conditions.
-
Administer the treatments intravenously (IV) via the tail vein at the specified doses and schedule.
-
Treatment groups typically include:
-
Vehicle Control (e.g., saline or PBS)
-
Non-targeting ADC Control (an ADC with the same linker-payload but an antibody that does not bind to the tumor cells)
-
"Naked" Monoclonal Antibody Control (the antibody without the linker-payload)
-
Test ADC at various dose levels
-
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.
-
Other endpoints may include tumor regression, complete responses, and overall survival.
-
-
Termination and Tissue Collection:
-
Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
Excise the tumors for further analysis, such as histology, immunohistochemistry, or biomarker analysis.
-
Diagram: Xenograft Study Workflow
Caption: A typical workflow for an in vivo xenograft efficacy study of an ADC.
Conclusion: A Promising Future for Advanced ADC Technologies
The MC-GGFG-cyclopropane linker-payload system, represented by the impressive preclinical and clinical data of Trastuzumab deruxtecan, exemplifies the next generation of ADCs. The strategic use of a protease-cleavable linker allows for targeted payload release, while the potency of the payload and the resulting bystander effect contribute to profound anti-tumor activity, even in tumors with heterogeneous or low antigen expression.
A direct comparison with Sacituzumab govitecan highlights that different linker technologies can achieve remarkable success. The choice of linker—be it enzymatically cleavable or hydrolyzable—must be carefully considered in the context of the payload's properties, the target antigen's biology, and the specific tumor microenvironment.
As our understanding of ADC design principles continues to evolve, technologies like the MC-GGFG-cyclopropane system are poised to play a significant role in the development of more effective and safer cancer therapeutics. The robust preclinical data generated from well-designed xenograft studies, as outlined in this guide, will remain the critical foundation for translating these promising molecules from the laboratory to the clinic.
References
- 1. Sacituzumab govitecan and other antibody-drug conjugates targeting trophoblast cell-surface antigen 2 (Trop-2) in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and in vitro efficacy of trastuzumab deruxtecan in uterine serous carcinoma. | Semantic Scholar [semanticscholar.org]
- 4. Dosing Information | Pretreated mTNBC | TRODELVY® (sacituzumab govitecan‐hziy) [trodelvy.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 7. The Importance of Full-Dose Sacituzumab Govitecan-hziy [theoncologynurse.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody drug conjugate, a level-up version of monoclonal antibody? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Analysis of GGFG and GFLG Peptide Linkers in Antibody-Drug Conjugate Design
A Senior Application Scientist's Guide to Selecting the Optimal Cathepsin-Cleavable Linker
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the various classes of cleavable linkers, those susceptible to lysosomal proteases, particularly cathepsins, have gained prominence for their ability to remain stable in systemic circulation and selectively release the payload within target tumor cells. This guide provides a detailed comparative analysis of two widely used tetrapeptide linkers: Gly-Gly-Phe-Gly (GGFG) and Gly-Phe-Leu-Gly (GFLG).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structural nuances, enzymatic cleavage kinetics, stability profiles, and strategic applications of each linker. By understanding the fundamental differences in their mechanisms, developers can make more informed decisions in the rational design of next-generation ADCs with improved efficacy and safety profiles.
The Central Role of Cathepsin-Cleavable Linkers in ADC Efficacy
The core principle behind cathepsin-cleavable linkers is the exploitation of the tumor microenvironment. Upon binding to a target antigen on a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1][2] The acidic and highly enzymatic environment of the lysosome, rich in proteases like cathepsin B and cathepsin L, facilitates the cleavage of the peptide linker.[2] This targeted release mechanism is paramount for minimizing off-target toxicity and widening the therapeutic window of the ADC.[2]
GGFG (Gly-Gly-Phe-Gly): A Profile
The GGFG tetrapeptide linker has been successfully incorporated into clinically approved ADCs, most notably trastuzumab deruxtecan (Enhertu).[3][4] Its design is predicated on achieving high stability in systemic circulation while enabling selective and efficient payload release within the tumor microenvironment.[2]
Structure and Enzymatic Cleavage
The GGFG sequence is primarily recognized and cleaved by lysosomal cysteine proteases. The cleavage typically occurs between the phenylalanine (Phe) and the C-terminal glycine (Gly) residues. Following this enzymatic scission, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), spontaneously releases the active cytotoxic drug.
Experimental evidence suggests that Cathepsin L is significantly more efficient at cleaving the GGFG linker compared to Cathepsin B.[1] Studies have indicated a near-complete payload release within 72 hours in the presence of Cathepsin L, whereas Cathepsin B shows minimal activity in some assays.[1] However, the high concentration of Cathepsin B in the lysosomes of many tumor types still allows it to contribute to payload release.
GFLG (Gly-Phe-Leu-Gly): A Profile
The GFLG tetrapeptide is one of the most widely used linkers for developing Cathepsin B-responsive drug delivery systems.[5] It has been extensively studied in the context of small molecule-drug conjugates (SMDCs) and polymer-drug conjugates.[5]
Structure and Enzymatic Cleavage
The GFLG sequence is a well-established substrate for Cathepsin B. The primary cleavage site is the amide bond between phenylalanine (Phe) and leucine (Leu).[5] Similar to the GGFG linker, a self-immolative spacer is typically employed to ensure the release of the unmodified, active payload following enzymatic cleavage. Interestingly, some studies have shown that Cathepsin B can also cleave after the C-terminal glycine, indicating multiple potential cleavage sites which could influence the rate of drug release.[6]
Comparative Analysis: GGFG vs. GFLG
A direct, head-to-head comparison of GGFG and GFLG linkers in the same ADC construct under identical experimental conditions is not extensively available in the public domain. However, a comparative analysis can be synthesized from existing data, focusing on their differential enzyme specificity, stability, and cleavage kinetics.
| Feature | GGFG (Gly-Gly-Phe-Gly) | GFLG (Gly-Phe-Leu-Gly) |
| Primary Cleavage Enzyme | Cathepsin L[1] | Cathepsin B[5] |
| Secondary Cleavage Enzyme | Cathepsin B (lower efficiency)[1] | Not well-documented |
| Cleavage Site(s) | Primarily between Phe and Gly[2] | Primarily between Phe and Leu; potential for cleavage after the C-terminal Gly[5][6] |
| Plasma Stability | Generally high stability[1] | Generally high stability, though can be influenced by the overall conjugate design[6] |
| Cleavage Kinetics | Slower, sustained release profile, especially with Cathepsin B[1] | Generally considered to have a faster release profile, though one study showed slower kinetics compared to other linkers like GPLG and VCit[6] |
| Notable Applications | Trastuzumab deruxtecan (Enhertu)[3] | Widely used in preclinical and clinical SMDCs and PDCs[5] |
Key Differentiators and Strategic Implications:
The most significant difference between GGFG and GFLG lies in their primary cleaving enzyme. This has important implications for ADC design and targeting:
-
Tumor-Specific Enzyme Expression: The choice between GGFG and GFLG can be tailored to the specific cathepsin expression profile of the target tumor. Tumors with high Cathepsin L expression may be more susceptible to ADCs with a GGFG linker, while those with high Cathepsin B expression might be better targeted with a GFLG linker.
-
Release Kinetics and Bystander Effect: The rate of payload release can influence the "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells. A linker with faster cleavage kinetics, such as GFLG is often considered to be, might be advantageous in heterogeneous tumors where not all cells express the target antigen.[] Conversely, the potentially slower and more sustained release from a GGFG linker could be beneficial in managing toxicity.[]
-
Off-Target Toxicity: The stability of the linker in circulation is critical to prevent premature payload release and associated off-target toxicities. Both GGFG and GFLG are designed for high plasma stability.[1][6] However, the overall stability of the ADC is also influenced by the hydrophobicity of the linker-payload combination and the conjugation chemistry.
Experimental Protocols for Linker Evaluation
The following protocols provide a framework for the systematic evaluation and comparison of GGFG and GFLG linkers in an ADC context.
Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of an ADC and the potential for premature payload release.
Step-by-Step Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 µM in pooled human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 120 hours).
-
Reaction Termination: Terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact ADC and any released payload.
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the ADC's half-life in plasma.
Enzymatic Cleavage Assay
This assay confirms the susceptibility of the linker to cleavage by the target cathepsin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the ADC in an appropriate assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Activate purified human Cathepsin B or Cathepsin L according to the manufacturer's protocol.
-
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated cathepsin solution to the ADC solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Terminate the reaction at each time point by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with the prepared solutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value using non-linear regression analysis.
Conclusion
Both GGFG and GFLG are robust and effective tetrapeptide linkers that have demonstrated significant utility in the development of ADCs and other drug conjugates. The primary distinction lies in their preferential cleavage by Cathepsin L and Cathepsin B, respectively. This difference is not merely academic; it provides a strategic avenue for tailoring ADC design to the specific enzymatic landscape of the target tumor.
While GGFG has been successfully implemented in the FDA-approved drug Enhertu, GFLG remains a valuable tool, particularly in the preclinical and early clinical development of novel targeted therapies. The choice between these two linkers should be guided by a thorough understanding of the target biology, including the relative expression levels of different cathepsins in the tumor of interest. A comprehensive preclinical evaluation, employing the experimental protocols outlined in this guide, is essential for selecting the optimal linker to maximize therapeutic index and advance the development of safer and more effective cancer therapies.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Specificity of Drug Release from GGFG Linkers
In the landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) represent a paradigm of precision.[1] The efficacy and safety of these complex biotherapeutics hinge on the linker that tethers a potent cytotoxic payload to a tumor-targeting monoclonal antibody.[] Among the arsenal of linker technologies, the Gly-Gly-Phe-Gly (GGFG) tetrapeptide has emerged as a widely adopted enzyme-cleavable linker, lauded for its stability in circulation and susceptibility to lysosomal proteases.[1][3][4] However, the promise of targeted delivery can only be realized if the linker cleavage is highly specific to the tumor microenvironment, preventing premature drug release and off-target toxicities. This guide provides an in-depth comparison of methodologies to rigorously validate the specificity of drug release from GGFG linkers, offering field-proven insights for researchers, scientists, and drug development professionals.
The GGFG Linker: A Gatekeeper for Targeted Payload Release
The GGFG sequence is engineered to be a substrate for lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.[1][3][5] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[1][4] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the GGFG linker, liberating the cytotoxic payload to exert its therapeutic effect.[1][3] This mechanism is designed to ensure that the potent drug is released predominantly within the cancer cell, thereby widening the therapeutic window.[6]
Experimental Validation: A Multi-pronged Approach to Ensuring Specificity
A robust validation strategy for GGFG linker specificity requires a combination of in vitro and in vivo assays. Each method provides a unique piece of the puzzle, and together they build a comprehensive picture of the linker's performance.
In Vitro Enzymatic Assays: Probing the Molecular Interaction
The most direct method to assess linker cleavage is through in vitro enzymatic assays. These cell-free systems allow for a controlled evaluation of the linker's susceptibility to specific proteases.
Core Principle: The GGFG-payload conjugate is incubated with purified lysosomal enzymes, and the release of the payload is monitored over time.
Methodology Comparison:
| Assay Type | Principle | Advantages | Limitations |
| Fluorogenic Substrate Assays | A fluorophore is quenched when attached to the linker. Cleavage releases the fluorophore, resulting in a measurable increase in fluorescence. | High-throughput, real-time monitoring, sensitive. | May not perfectly mimic the cleavage of the actual drug conjugate. |
| LC-MS Based Assays | The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to directly quantify the released payload and any cleavage byproducts.[7][8][9] | Highly specific, provides structural information on cleavage products, can detect off-target cleavage. | Lower throughput, requires specialized equipment. |
| Enzyme Inhibition Assays | Specific inhibitors of target proteases (e.g., CA-074 for Cathepsin B) are used to confirm that cleavage is mediated by the intended enzyme.[10][11] | Confirms the role of the target enzyme. | Does not rule out cleavage by other proteases in a complex environment. |
Experimental Workflow: LC-MS Based In Vitro Cleavage Assay
Caption: Workflow for LC-MS based in vitro GGFG linker cleavage assay.
Cell-Based Assays: Simulating the Intracellular Environment
While enzymatic assays are crucial, they lack the complexity of a cellular environment. Cell-based assays provide a more biologically relevant system to evaluate linker cleavage following ADC internalization.
Core Principle: Target-positive and target-negative cancer cell lines are treated with the ADC, and the release of the payload and subsequent cytotoxicity are measured.
Methodology Comparison:
| Assay Type | Principle | Advantages | Limitations |
| Cytotoxicity Assays | Measures cell viability (e.g., using MTS or CellTiter-Glo) after ADC treatment.[12] Specificity is inferred by comparing cytotoxicity in antigen-positive vs. antigen-negative cells. | Directly measures the therapeutic outcome, relatively high-throughput. | Indirect measure of linker cleavage, other factors can influence cytotoxicity. |
| Internalization and Trafficking Studies | Fluorescently labeled ADCs are used to visualize internalization and co-localization with lysosomes using confocal microscopy.[13][14] | Provides direct evidence of lysosomal delivery. | Does not directly measure drug release. |
| Payload Quantification in Cell Lysates | Cells are treated with the ADC, lysed, and the amount of free payload is quantified by LC-MS.[8][9] | Direct measurement of intracellular drug release. | Technically challenging, lower throughput. |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the GGFG-ADC and a non-cleavable linker ADC (as a negative control). Add the ADCs to the cells and incubate for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the antigen-positive line compared to the antigen-negative line indicates target-specific drug release.
In Vivo Models: The Ultimate Test of Specificity and Efficacy
The most definitive validation of linker specificity comes from in vivo studies using animal models. These experiments assess the ADC's overall performance, including its stability in circulation, tumor accumulation, and anti-tumor efficacy.
Core Principle: Tumor-bearing animal models (e.g., mouse xenografts) are treated with the ADC, and tumor growth inhibition, as well as systemic exposure to the payload, are monitored.[15][16]
Methodology Comparison:
| Assay Type | Principle | Advantages | Limitations |
| Tumor Xenograft Efficacy Studies | Tumor-bearing mice are treated with the ADC, and tumor volume is measured over time.[15][16] | Provides a direct measure of anti-tumor activity in a living system. | Costly, time-consuming, ethical considerations. |
| Pharmacokinetic (PK) Analysis | Blood samples are collected at various time points after ADC administration to measure the concentrations of the intact ADC and any prematurely released payload using LC-MS.[17][18] | Assesses the stability of the linker in circulation. | Does not directly measure drug release within the tumor. |
| Biodistribution Studies | Radiolabeled or fluorescently tagged ADCs are administered to animals, and the distribution of the ADC in various organs and the tumor is quantified. | Shows the extent of tumor targeting and potential off-target accumulation. | Requires specialized imaging equipment and handling of radioisotopes. |
Logical Relationship of Validation Methods
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hoeford.com [hoeford.com]
- 17. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH, a sophisticated linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs).
Pre-Disposal Risk Assessment and Hazard Identification
Before initiating any disposal procedures, a thorough risk assessment is crucial. Given the absence of a specific SDS, this compound should be treated as potentially hazardous. Key considerations include:
-
Peptide Component (GGFG): While peptides are biological molecules, synthetic peptides used in research are potent materials that require careful handling.[3] The toxicological properties of this specific peptide conjugate are not extensively documented, necessitating a precautionary approach.[4][5]
-
Cyclopropane Moiety: The cyclopropane ring is characterized by significant ring strain, which can influence its reactivity.[6][7] Although generally more resistant to metabolic pathways, the strained ring system can exhibit unique chemical behaviors.[6] While cyclopropane itself is highly flammable, this property is less of a concern for the larger, solid conjugate molecule under normal laboratory conditions.[8][9]
-
Ether Linkage (-O-CH2-): Certain ether compounds can form explosive peroxides over time, especially when exposed to air.[10][11] While the risk is lower for this specific structure compared to volatile liquid ethers like diethyl ether, it is a factor to consider in long-term storage of the compound and its waste.
-
Solid Form: In its solid, lyophilized form, the compound can be easily aerosolized, posing an inhalation risk.[3][4]
| Hazard Category | Potential Risk | Rationale |
| Inhalation | Possible respiratory irritation or unknown systemic effects. | Fine powders can become airborne during handling.[3] |
| Skin/Eye Contact | Potential for irritation or allergic reaction. | Direct contact with chemical compounds should always be avoided.[5] |
| Ingestion | Unknown toxicity. | Accidental ingestion of any laboratory chemical is a significant risk. |
| Reactivity | Potential for unknown reactions with incompatible materials. | The complex structure contains multiple functional groups. |
Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to PPE protocols is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. If gloves become contaminated, they must be changed immediately.[3]
-
Body Protection: A lab coat or protective gown should be worn over personal clothing.[3]
-
Respiratory Protection: When handling the solid, powdered form of the compound, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as chemical waste in accordance with local, state, and federal regulations.[3][12] Never dispose of this compound or its solutions down the drain or in the regular trash.[4][13]
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Waste Segregation:
-
Immediately segregate all items that have come into contact with the compound from general lab waste.[4] This includes:
-
Unused or expired product (solid or in solution).
-
Contaminated consumables (e.g., pipette tips, vials, weighing papers, and centrifuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be secure, away from general lab traffic, and within a secondary containment tray to mitigate potential spills.[4]
-
Ensure the storage area is away from heat sources and incompatible chemicals.[12]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4]
-
Provide the EHS department with all available information about the compound.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this laboratory chemical waste.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection if not already in use.
-
Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the laboratory and restrict access to the spill area.
-
Contact your institution's EHS department or emergency response team for assistance.[11]
-
Chemical Inactivation (For Liquid Waste Solutions)
For liquid waste containing this compound, chemical inactivation prior to collection may be a viable option, depending on institutional policies. This should only be performed by trained personnel in a chemical fume hood.
-
Oxidation: A common method for peptide degradation is the use of a strong oxidizing agent like a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).[4]
-
Protocol: Slowly add the liquid peptide waste to the bleach solution at a 1:10 ratio (waste to bleach). Allow a minimum contact time of 30-60 minutes to ensure complete degradation.[4]
-
Important: Even after inactivation, the resulting solution should be collected as hazardous waste. Neutralization may be required before final disposal, in accordance with local regulations.[4]
-
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[14][15][16][17] It is the responsibility of the generator of the waste to ensure it is properly identified, managed, and disposed of.[16]
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Buy MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [smolecule.com]
- 2. MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH | Benchchem [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclopropane - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
- 14. nationalacademies.org [nationalacademies.org]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH represents a modern conjugate molecule, where a biologically active peptide is linked to a reactive chemical moiety. A specific Safety Data Sheet (SDS) for such a custom-synthesized compound is typically unavailable. Therefore, a comprehensive safety and handling plan must be built from a first-principles analysis of its constituent parts.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Deconstruction and Risk Assessment
The primary directive of laboratory safety is to understand the potential hazards of the materials in use.[1] Since the toxicological properties of this specific conjugate are uncharacterized, we must assess the risk based on its known functional groups.
-
MC (Maleimide Cap): Maleimides are reactive electrophiles used to form stable covalent bonds with thiols (e.g., cysteine residues in proteins). This reactivity also makes them potent skin and respiratory sensitizers.[2][3] Inhalation of maleimide-containing dust can cause allergic reactions and respiratory irritation, while skin contact may lead to severe burns or allergic dermatitis.[4][5]
-
GGFG (Gly-Gly-Phe-Gly Peptide): While the peptide backbone itself is generally of low toxicity, lyophilized peptides are often fine, lightweight powders.[6] The primary risk associated with this component is the inhalation of aerosolized particles, which can act as a respiratory irritant or, depending on the peptide's biological target, may have unknown systemic effects.[7]
-
Linker (-NH-CH2-O-CH2-): This is a simple ether linkage. While relatively inert, its presence contributes to the overall chemical nature of the compound and should be handled with standard chemical precautions.
-
(s-cyclopropane)-COOH (Cyclopropane Carboxylic Acid): Carboxylic acids are corrosive.[8] Cyclopropanecarboxylic acid, specifically, is known to cause severe skin burns and eye damage.[9][10]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure at the source. The Occupational Safety and Health Administration (OSHA) mandates the use of such controls as the primary means of protecting laboratory personnel.[11][12]
-
Chemical Fume Hood: All handling of the solid compound and any solutions should be performed inside a certified chemical fume hood. This is non-negotiable for protecting against inhalation of powders and vapors.
-
Ventilated Balance Enclosure (VBE): For accurately weighing the lyophilized powder, a VBE (also known as a powder hood) is strongly recommended. This provides a contained, non-turbulent workspace that prevents fine particles from becoming airborne.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
OSHA's standard on Personal Protective Equipment (29 CFR 1910.132) requires employers to assess workplace hazards and provide appropriate PPE.[13] For this compound, a comprehensive PPE strategy is required.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat, preferably with elastic cuffs, protects skin and clothing from incidental splashes.[14] |
| Hand Protection | Double Nitrile Gloves | Rationale: The maleimide component presents a sensitization risk. Double-gloving provides an extra barrier against micropores and allows for the safe removal of a contaminated outer glove without exposing the skin. Nitrile is selected for its broad chemical resistance.[15] |
| Eye & Face Protection | Chemical Splash Goggles | Rationale: Protects against splashes of corrosive solutions and prevents airborne powder from contacting the eyes. Safety glasses are insufficient. Goggles must form a seal around the eyes.[14][15] |
| Face Shield (Task-Specific) | Rationale: To be worn over safety goggles when there is a significant risk of splashing, such as when reconstituting the powder or transferring larger volumes of solution.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | Rationale: Mandatory when handling the solid (powdered) form of the compound. A disposable N95 respirator is the minimum requirement to protect against particulate inhalation. For higher-risk procedures, a half-mask elastomeric respirator with P100 cartridges may be warranted.[11][14] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is critical to ensuring safety. The following workflow integrates the use of engineering controls and PPE.
Protocol 1: Weighing the Lyophilized Powder
-
Preparation: Before starting, ensure the chemical fume hood or ventilated balance enclosure is operational. Don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles. Fit-test your N95 respirator.
-
Equilibration: Allow the sealed vial of the compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.[6]
-
Weighing: Conduct all weighing operations within the ventilated enclosure. Use anti-static weigh paper or a tared vial. Handle the vial and spatula with care to minimize aerosolization.
-
Cleanup: After weighing, carefully clean the spatula and balance area with a damp wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.
-
Closure: Securely cap the stock vial and store it according to recommended conditions.
Protocol 2: Reconstitution and Liquid Handling
-
Preparation: All liquid handling must occur in a chemical fume hood. Ensure all required PPE is in use (lab coat, double gloves, goggles). A face shield is recommended during initial reconstitution.
-
Solvent Addition: Using a calibrated pipette, slowly add the desired solvent to the vial containing the weighed powder. Direct the solvent stream down the side of the vial to avoid splashing.
-
Mixing: Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved.
-
Aliquoting: Dispense the solution into labeled storage tubes as needed.
-
Post-Procedure: Wipe down the work surface within the fume hood. Dispose of all contaminated tips, tubes, and wipes as hazardous chemical waste.
Decision Workflow for PPE Selection
This diagram outlines the logic for selecting the appropriate level of personal protective equipment based on the task being performed.
Caption: Figure 1: Decision workflow for selecting appropriate PPE.
Disposal Plans for Contaminated Materials
Proper disposal is a critical final step to ensure safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[16]
Solid Waste Disposal
-
Items: Includes contaminated gloves, masks, weigh boats, pipette tips, and wipes.
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container. The container must be puncture-proof and have a secure lid.[17]
-
The label must read "Hazardous Waste" and list all chemical constituents (e.g., "MC-GGFG-... conjugate, nitrile gloves").
-
Store the sealed container in a designated Satellite Accumulation Area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste Disposal
-
Items: Includes unused stock solutions, reaction mixtures, and the first rinse of any contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a sealed, compatible container (e.g., a glass or polyethylene bottle). Do not mix incompatible waste streams.[16]
-
Important: Due to the reactive maleimide group, do not mix this waste with solutions containing free thiols (e.g., dithiothreitol, β-mercaptoethanol) unless the reaction has been intentionally quenched.[18][19]
-
Label the container clearly with "Hazardous Waste" and list all components, including solvents and their approximate concentrations.
-
Store the container in secondary containment within the Satellite Accumulation Area for EHS pickup.
-
Decontamination
-
Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove the compound. This first rinse must be collected as hazardous liquid waste. Subsequent cleaning can be done with standard laboratory detergents.
-
Spills: In case of a spill, alert personnel in the area. Use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as solid hazardous waste.
By adhering to this comprehensive guide, researchers can confidently and safely handle novel chemical conjugates, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. osha.gov [osha.gov]
- 13. clarionsafety.com [clarionsafety.com]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. towson.edu [towson.edu]
- 18. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 19. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
